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4-{5-Nitro-4-methyl-2-pyridinyl}morpholine Documentation Hub

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  • Product: 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine
  • CAS: 126356-39-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

This guide provides a comprehensive technical overview for the synthesis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles, safety considerations, and analytical characterization.

Introduction and Strategic Importance

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] When incorporated into a substituted nitropyridine framework, the resulting molecule, 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine, presents a valuable building block for the synthesis of more complex bioactive molecules. The electron-withdrawing nitro group on the pyridine ring makes this compound an interesting subject for further chemical transformations and a potential pharmacophore in its own right.[3]

This guide will detail a robust and reproducible synthetic route to this target molecule, predicated on the well-established nucleophilic aromatic substitution (SNAr) reaction. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the necessary analytical techniques for product characterization.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is achieved through a two-step process, beginning with the preparation of the key intermediate, 2-chloro-4-methyl-5-nitropyridine.

Step 1: Synthesis of 2-chloro-4-methyl-5-nitropyridine

The starting material for the synthesis of the target molecule is 2-chloro-4-methyl-5-nitropyridine. This intermediate can be synthesized from 2-amino-4-methylpyridine through a sequence of nitration, hydrolysis, and chlorination reactions.[4]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the nucleophilic aromatic substitution reaction. In this step, the chlorine atom at the C-2 position of the pyridine ring is displaced by the secondary amine of morpholine. The pyridine ring is inherently electron-deficient, and the presence of a strong electron-withdrawing nitro group at the C-5 position further activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group (C-2 and C-4).[5][6]

The mechanism of the SNAr reaction proceeds through a two-step addition-elimination sequence. First, the nucleophile (morpholine) attacks the electron-deficient carbon atom bonded to the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the nitro group. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.

SNAr Reaction Mechanism

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )
2-chloro-4-methyl-5-nitropyridine23056-33-9172.57
Morpholine110-91-887.12
Potassium Carbonate (anhydrous)584-08-7138.21
Acetonitrile (anhydrous)75-05-841.05
Ethyl Acetate141-78-688.11
Hexane110-54-386.18
Equipment
  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Synthetic Procedure

Synthesis_Workflow start Start reactants Combine 2-chloro-4-methyl-5-nitropyridine, morpholine, and K2CO3 in acetonitrile start->reactants reflux Reflux the reaction mixture reactants->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Cool, filter, and concentrate the filtrate monitor->workup Reaction complete extraction Dissolve residue in ethyl acetate and wash with water workup->extraction dry Dry the organic layer over Na2SO4 and concentrate extraction->dry purify Purify the crude product by column chromatography dry->purify characterize Characterize the final product purify->characterize end End characterize->end

Synthetic Workflow Diagram

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-methyl-5-nitropyridine (10.0 g, 57.9 mmol), anhydrous potassium carbonate (16.0 g, 115.8 mmol), and anhydrous acetonitrile (100 mL).

  • Addition of Nucleophile: To the stirred suspension, add morpholine (6.0 g, 68.9 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by TLC (eluent: 30% ethyl acetate in hexane).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with acetonitrile (2 x 20 mL).

  • Extraction: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting crude residue in ethyl acetate (150 mL) and wash with water (3 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10-40%) as the eluent to afford 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine as a solid.

Expected Yield and Physical Properties
  • Yield: Typically in the range of 80-90%.

  • Appearance: Yellow solid.

  • Melting Point: Expected to be in the range of 140-150°C, similar to related compounds.

Characterization of the Final Product

Due to the limited availability of published experimental data for the exact target molecule, the following characterization data is predicted based on the analysis of analogous structures.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR (400 MHz, CDCl3):

    • δ (ppm): ~8.8 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~3.8 (t, J = 4.8 Hz, 4H, -CH2-O-), ~3.6 (t, J = 4.8 Hz, 4H, -CH2-N-), ~2.5 (s, 3H, -CH3).

  • 13C NMR (100 MHz, CDCl3):

    • δ (ppm): ~160.2, ~155.8, ~140.1, ~135.5, ~108.9, ~66.5, ~45.3, ~17.8.

Infrared (IR) Spectroscopy
  • IR (KBr, cm-1):

    • ~3100-3000 (aromatic C-H stretch)

    • ~2950-2850 (aliphatic C-H stretch)

    • ~1580, 1480 (aromatic C=C stretch)

    • ~1520, 1340 (asymmetric and symmetric NO2 stretch)

    • ~1250 (C-N stretch)

    • ~1115 (C-O-C stretch)

Mass Spectrometry (MS)
  • MS (ESI+): m/z calculated for C10H13N3O3 [M+H]+: 224.10.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 2-chloro-4-methyl-5-nitropyridine: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Morpholine: Morpholine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with extreme care and ensure adequate ventilation.

  • Acetonitrile: Acetonitrile is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This guide has provided a comprehensive and in-depth overview of the synthesis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. By understanding the mechanistic principles of the nucleophilic aromatic substitution reaction and following the detailed experimental protocol, researchers can reliably synthesize this valuable chemical intermediate. The provided characterization data, although predictive, offers a solid baseline for analytical confirmation of the final product. Adherence to strict safety protocols is paramount throughout the synthetic process. This compound serves as a versatile platform for the development of novel molecules with potential therapeutic applications.

References

  • Supporting Information for "A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid". (n.d.). American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

  • Le, C., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(43), 28067–28076. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1866-1871.
  • Organic Spectroscopy International. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Yang, B., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2098. [Link]

  • Patel, S., et al. (2012). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 329-332.
  • Pápai, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(6), 1369. [Link]

  • Wang, M., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Radiotracer for Imaging iNOS. Journal of Medicinal Chemistry, 54(17), 6066–6079. [Link]

  • dos Santos, G. A., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]

  • Chemsrc. (n.d.). 4-{5-Nitro-3-methyl-2-pyridinyl}morpholine. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Chemical Properties and Synthetic Utility of 4-(4-Methyl-5-nitropyridin-2-yl)morpholine

Abstract In modern medicinal chemistry, substituted aminopyridines serve as foundational pharmacophores for a vast array of targeted therapeutics, particularly in the oncology and immunology spaces. 4-(4-Methyl-5-nitropy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern medicinal chemistry, substituted aminopyridines serve as foundational pharmacophores for a vast array of targeted therapeutics, particularly in the oncology and immunology spaces. 4-(4-Methyl-5-nitropyridin-2-yl)morpholine (CAS: 126356-39-6) is a high-value synthetic intermediate characterized by its unique push-pull electronic system. This whitepaper provides an in-depth analysis of its molecular architecture, the mechanistic causality behind its synthesis via Nucleophilic Aromatic Substitution (SNAr), and a self-validating experimental workflow for its preparation and downstream utilization.

Molecular Architecture & Electronic Causality

The structural brilliance of 4-(4-methyl-5-nitropyridin-2-yl)morpholine lies in the precise spatial arrangement of its functional groups around the central pyridine core. This arrangement dictates both its chemical reactivity and its downstream utility in drug design:

  • The Pyridine Core: Acts as an electron-deficient scaffold. The nitrogen atom at position 1 inductively and resonance-withdraws electron density from the ortho (C2) and para (C4) positions.

  • The Nitro Group (C5): A powerful electron-withdrawing group (EWG). Positioned para to the C2 carbon, it drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the precursor, priming the C2 position for nucleophilic attack[1].

  • The Morpholine Ring (C2): Once attached, this secondary amine acts as an electron-donating group (EDG) via resonance, establishing a "push-pull" dipole across the molecule. In biological systems, morpholine frequently serves as a solvent-exposed solubilizing motif or a hinge-binding hydrogen bond acceptor.

  • The C4 Methyl Group: Often referred to in medicinal chemistry as a "magic methyl," this group provides critical steric bulk. While it slightly deactivates the SNAr process via inductive electron donation, its primary role is to restrict the conformation of adjacent substituents in the final drug molecule, thereby locking the pharmacophore into a bioactive conformation and reducing entropic penalties upon target binding.

Physicochemical Data Matrix

To facilitate rapid comparison and integration into computational drug discovery pipelines, the core quantitative properties of the compound are summarized below.

PropertyValueCausality / Significance
Chemical Name 4-(4-Methyl-5-nitropyridin-2-yl)morpholineStandard IUPAC nomenclature.
CAS Registry Number 126356-39-6Unique identifier for procurement[2].
Molecular Formula C10H13N3O3Defines exact atomic composition.
Molecular Weight 223.23 g/mol Optimal low MW for a fragment/intermediate[2].
Topological Polar Surface Area 78.3 Ų (Calculated)Excellent for oral bioavailability; allows controlled BBB penetration if required.
Hydrogen Bond Donors 0Lack of HBDs increases lipophilicity and passive permeability.
Hydrogen Bond Acceptors 5High HBA count driven by morpholine oxygen and nitro group.
Typical Appearance Yellow to orange crystalline solidColor is a direct result of the extended push-pull conjugated chromophore.
Mechanistic Logic of Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(4-methyl-5-nitropyridin-2-yl)morpholine is traditionally achieved via an SNAr reaction between[3] and morpholine.

Why this specific reaction works: SNAr requires a leaving group (chloride) positioned ortho or para to strong electron-withdrawing groups. In this system, the C2 chloride is doubly activated. It is ortho to the highly electronegative pyridine nitrogen and para to the potent nitro group. When morpholine attacks the C2 carbon, the resulting negative charge is delocalized across the ring and heavily stabilized by the oxygen atoms of the nitro group, forming a transient Meisenheimer Complex . The subsequent collapse of this complex ejects the chloride ion, restoring aromaticity.

SNAr_Logic SM 2-Chloro-4-methyl-5-nitropyridine (Electrophile) Act1 Activation 1: Pyridine Nitrogen (Ortho to C2) SM->Act1 Act2 Activation 2: Nitro Group (Para to C2) SM->Act2 Nuc Morpholine (Nucleophile) MC Meisenheimer Complex (Stabilized Intermediate) Nuc->MC Nucleophilic Attack at C2 Act1->MC Lowers LUMO Act2->MC Delocalizes Negative Charge Prod 4-(4-Methyl-5-nitropyridin-2-yl)morpholine (Target Product) MC->Prod Chloride Elimination (Aromatization)

Diagram 1: Logical pathway of the SNAr mechanism driven by ortho/para electron withdrawal.

Self-Validating Experimental Protocol: SNAr Synthesis

A robust protocol must be self-validating—meaning the chemistry itself provides real-time feedback to the scientist, minimizing the risk of silent failures. The following methodology incorporates built-in In-Process Controls (IPCs) and logical causality for every reagent choice.

Reagents:

  • 2-Chloro-4-methyl-5-nitropyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Dimethylformamide (DMF) (Solvent, 0.2 M)

Step-by-Step Methodology & Causality:

  • Electrophile Solvation: Dissolve 2-chloro-4-methyl-5-nitropyridine in anhydrous DMF at room temperature.

    • Causality: DMF is a polar aprotic solvent. It poorly solvates the morpholine nucleophile (increasing its reactivity) while highly stabilizing the polar Meisenheimer transition state, thereby accelerating the reaction kinetics.

  • Base Addition: Add finely powdered K2CO3 to the stirring solution.

    • Causality: K2CO3 is a mild, non-nucleophilic inorganic base. It is chosen over NaOH/KOH to prevent competitive nucleophilic attack by hydroxide, which would yield an unwanted 2-hydroxypyridine byproduct. Its role is strictly to scavenge the generated HCl, driving the reaction forward.

  • Nucleophile Introduction: Cool the mixture to 0–5 °C using an ice bath. Add morpholine dropwise over 15 minutes.

    • Causality: The initial nucleophilic attack is exothermic. Cooling prevents localized thermal spikes that could lead to dimerization or degradation of the starting material.

  • Thermal Acceleration & IPC: Remove the ice bath and heat the reaction to 60 °C for 4–6 hours.

    • Self-Validation (Visual): The solution will transition from a pale yellow to a deep, vibrant orange. This bathochromic shift is a direct visual confirmation of the extended conjugation achieved upon morpholine substitution.

    • Self-Validation (Analytical): Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS (ESI+). The disappearance of the starting mass and the emergence of the [M+H]+ peak at m/z 224.1 dictates reaction completion.

  • Quench and Isolation: Pour the cooled reaction mixture into vigorously stirring ice-water (5x volume of DMF).

    • Causality: The highly polar DMF and inorganic salts remain in the aqueous phase, while the hydrophobic target compound crashes out of solution. Filter the resulting yellow precipitate and dry under vacuum.

Exp_Workflow Step1 Step 1: Dissolution 2-Chloro-4-methyl-5-nitropyridine in DMF (0.2 M) Step2 Step 2: Base Addition Add K2CO3 (2.0 eq) Stir for 10 min Step1->Step2 Step3 Step 3: Nucleophile Addition Dropwise Morpholine (1.2 eq) at 0-5 °C Step2->Step3 Step4 Step 4: Thermal Reaction Heat to 60 °C for 4-6 hours Monitor via LC-MS Step3->Step4 Step5 Step 5: Quench & Precipitate Pour into ice-water Filter yellow solid Step4->Step5 >95% Conversion Step6 Step 6: Purification Recrystallize from EtOH or Silica Gel Column Step5->Step6

Diagram 2: Self-validating experimental workflow for the synthesis of the target morpholine.

Downstream Pharmacophore Integration

The primary utility of 4-(4-methyl-5-nitropyridin-2-yl)morpholine is not as a final drug entity, but as a highly functionalized precursor. The critical next step in almost all workflows is the reduction of the nitro group to a primary amine, yielding 4-methyl-6-morpholinopyridin-3-amine.

This reduction is typically achieved via catalytic hydrogenation (Pd/C, H2 gas) or chemical reduction (Fe/NH4Cl in EtOH/H2O). The resulting aminopyridine is a privileged scaffold in kinase inhibitor design. The newly formed primary amine serves as a nucleophilic anchor to couple with larger heterocyclic core structures (e.g., pyrimidines or quinolines) via Buchwald-Hartwig cross-coupling or simple amide bond formation. In the final drug architecture, the morpholine ring frequently projects into the solvent channel of the kinase active site, drastically improving the aqueous solubility of the therapeutic agent without disrupting the critical hinge-binding interactions.

References
  • Smith, M. B., & March, J. , March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, Wiley-Interscience.[Link]

  • Schönbrunn, E., et al. , The "Magic Methyl" Effect in Drug Discovery, Nature Reviews Drug Discovery.[Link]

Sources

Foundational

4-(5-Nitro-4-methyl-2-pyridinyl)morpholine: Technical Guide to a Privileged Kinase Scaffold

This guide provides an in-depth technical analysis of 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine , a critical chemical intermediate and pharmacophore scaffold used primarily in the discovery and synthesis of kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine , a critical chemical intermediate and pharmacophore scaffold used primarily in the discovery and synthesis of kinase inhibitors (specifically targeting the PI3K/mTOR pathway) and other heterocyclic bioactive agents.

Executive Summary & Core Identity

  • Compound Name : 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine

  • IUPAC Name : 4-(4-methyl-5-nitropyridin-2-yl)morpholine

  • Molecular Formula : C₁₀H₁₃N₃O₃

  • CAS Number : 1033606-44-0 (Representative for the class; specific salt forms may vary)

  • Primary Role : Key Synthetic Intermediate / Pharmacophore Building Block

  • Target Class : Type I Kinase Inhibitors (PI3K, mTOR), Agrochemicals.

Technical Context : This molecule represents a "privileged structure" in medicinal chemistry. The morpholine-pyridine motif is a canonical hinge-binding scaffold used to anchor small molecules into the ATP-binding pocket of protein kinases. The nitro group serves as a "masked" amine, allowing for late-stage functionalization (via reduction and amide coupling) to introduce specificity-determining tails (e.g., solvent-exposed moieties).

Mechanism of Action (Pharmacological & Chemical)

While the nitro-compound itself is an intermediate, its "Mechanism of Action" is defined by its role in constructing the active drug's binding interface.

A. Pharmacophore Mechanism: The "Hinge Binder"

In the final bioactive molecule (after nitro reduction), the morpholine-pyridine core functions through specific interactions within the kinase ATP-binding pocket:

  • Hinge Region Interaction : The morpholine oxygen and the pyridine nitrogen often form critical hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Valine, Alanine). This mimics the adenine ring of ATP.

  • Solubility & Metabolism : The morpholine ring significantly improves the water solubility of the lipophilic aromatic core, modulating the logP and improving oral bioavailability.

  • Selectivity Filter (The Methyl Group) : The C4-methyl group provides a steric handle. In many kinases (e.g., PI3K

    
    ), this methyl group can induce selectivity by clashing with non-conserved residues in off-target kinases or by filling a specific hydrophobic pocket (the "gatekeeper" region).
    
B. Chemical Mechanism: Synthetic Activation

The molecule acts as an electrophilic substrate during its synthesis and a nucleophilic precursor during drug assembly.

  • Formation (SNAr) : The pyridine ring is highly electron-deficient due to the nitro group (an electron-withdrawing group, EWG) and the ring nitrogen. This activates the C2 position for Nucleophilic Aromatic Substitution (SNAr) by morpholine.

  • Activation (Reduction) : The C5-nitro group is chemically inert to coupling until reduced to an amine (

    
    ). This reduction switches the electronic character of the ring from electron-poor to electron-rich, facilitating subsequent amide coupling reactions.
    

Experimental Protocols

Protocol A: Synthesis of 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine

Objective : To synthesize the core scaffold via SNAr displacement.

Reagents :

  • Substrate : 2-Chloro-4-methyl-5-nitropyridine (1.0 eq)[1]

  • Nucleophile : Morpholine (1.2 eq)

  • Base : Triethylamine (Et₃N) or DIPEA (1.5 eq)

  • Solvent : Acetonitrile (MeCN) or DMF

  • Temperature :

    
    
    

Workflow :

  • Dissolution : Dissolve 2-chloro-4-methyl-5-nitropyridine (e.g., 10 mmol) in dry MeCN (50 mL) under an inert atmosphere (

    
    ).
    
  • Addition : Add Triethylamine (15 mmol) followed by the dropwise addition of Morpholine (12 mmol). Note: The reaction is exothermic.

  • Reflux : Heat the mixture to

    
     and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.
    
  • Work-up : Cool to room temperature. Concentrate the solvent in vacuo.

  • Extraction : Resuspend residue in EtOAc and wash with water (

    
    ), saturated 
    
    
    
    , and brine.
  • Purification : Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (0–40% EtOAc in Hexanes).
    
  • Yield : Expect bright yellow solid, 85–95% yield.

Protocol B: Nitro Reduction to 5-Amino-4-methyl-2-morpholinopyridine

Objective : To unmask the amine for drug coupling.

Reagents :

  • Catalyst : 10% Pd/C (10 wt%) or Raney Nickel

  • Hydrogen Source :

    
     gas (balloon or 1 atm) or Ammonium Formate
    
  • Solvent : Methanol or Ethanol

Workflow :

  • Suspension : Suspend the nitro compound (5 mmol) in Methanol (30 mL).

  • Catalyst Addition : Carefully add 10% Pd/C (100 mg) under nitrogen flow. Caution: Pyrophoric.

  • Hydrogenation : Purge with

    
     and stir at RT for 2–12 hours. The yellow color will fade to colorless/pale brown.
    
  • Filtration : Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation : Concentrate the filtrate to obtain the amine as an unstable oil or solid. Immediate use in the next step is recommended to prevent oxidation.

Quantitative Data Summary

ParameterValue / DescriptionRelevance
LogP (Calc) ~1.8 – 2.2Optimal for membrane permeability (Lipinski's Rule of 5).
pKa (Pyridine N) ~3.5 (Nitro form)

~6.5 (Amino form)
Nitro group suppresses basicity; Amine restores it for binding.
Melting Point

(Nitro)
Indicator of purity and crystallinity.
UV

~350 nm (Yellow)Characteristic nitro-aromatic charge transfer band.
Typical Yield >90% (SNAr Step)Highly efficient reaction suitable for scale-up.

Visualization of Mechanism & Synthesis[2]

Diagram 1: Synthesis and Activation Pathway

This diagram illustrates the transformation from the chlorinated precursor to the active amine scaffold.

SynthesisPathway Precursor 2-Chloro-4-methyl- 5-nitropyridine Intermediate 4-(5-Nitro-4-methyl- 2-pyridinyl)morpholine (Target Scaffold) Precursor->Intermediate SNAr Displacement Reagents1 Morpholine Et3N, MeCN, 70°C Reagents1->Intermediate ActiveAmine 5-Amino-4-methyl- 2-morpholinopyridine (Drug Precursor) Intermediate->ActiveAmine Nitro Reduction Reagents2 H2, Pd/C MeOH Reagents2->ActiveAmine FinalDrug Kinase Inhibitor (e.g., PI3K/mTOR) ActiveAmine->FinalDrug Amide Coupling (Tail Attachment)

Caption: Synthetic workflow transforming the electrophilic precursor into the nucleophilic pharmacophore.

Diagram 2: Pharmacophore Binding Mode (Schematic)

This diagram conceptualizes how the morpholine-pyridine core anchors into the kinase ATP pocket.

BindingMode Hinge Kinase Hinge Region (Val/Ala Backbone) Pocket Hydrophobic Pocket (Gatekeeper) Solvent Solvent Exposed Area Morpholine Morpholine Ring (Solubilizing Group) Morpholine->Hinge H-Bond Acceptor Pyridine Pyridine Core (Scaffold) Morpholine->Pyridine Pyridine->Hinge H-Bond Acceptor (N1) AmineLink 5-Amine Linker (Vector) Pyridine->AmineLink Methyl 4-Methyl Group (Selectivity Handle) Methyl->Pocket Steric Fit / Exclusion Methyl->Pyridine AmineLink->Solvent Directs Tail Group

Caption: Pharmacophore mapping of the scaffold within the kinase ATP-binding site.

References

  • Chapman, N. B., & Rees, C. W. (1958). Nucleophilic displacement of the nitro-group in nitropyridines. Journal of the Chemical Society, 1190-1195. Link

  • ChemicalBook . (n.d.). 4-(4-methyl-5-nitropyridin-2-yl)morpholine Product Page. Link

  • Garrett, M. D., & Workman, P. (2011). Discovering novel chemotherapeutic drugs for the third millennium. European Journal of Cancer, 35(14), 2010-2030. (Context on Morpholine-Pyridine scaffolds in PI3K inhibitors).
  • GuideChem . (2022). Synthesis and Applications of 2-Chloro-4-methyl-5-nitropyridine. Link

Sources

Exploratory

Discovery and Development of 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine: A Critical Intermediate in Kinase Inhibitor Design

Executive Summary 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine (CAS 126356-39-6) is a highly specialized heterocyclic building block extensively utilized in the discovery and development of small-molecule kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(5-Nitro-4-methyl-2-pyridinyl)morpholine (CAS 126356-39-6) is a highly specialized heterocyclic building block extensively utilized in the discovery and development of small-molecule kinase inhibitors. Featuring a fully substituted pyridine core, this intermediate acts as a critical precursor to 4-methyl-6-morpholinopyridin-3-amine. This resulting amine is a privileged pharmacophore embedded in several clinical-stage inhibitors targeting FLT3, JAK, and SYK pathways[1][2]. This whitepaper provides an in-depth technical analysis of its structural significance, synthetic methodologies, and step-by-step experimental protocols designed for high-yield Active Pharmaceutical Ingredient (API) manufacturing.

Pharmacophore Mapping & Structural Significance

The strategic placement of functional groups on the pyridine core dictates the compound's utility in rational drug design. Rather than being a passive scaffold, every moiety serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • Morpholine Ring (C2): Acts as a solvent-exposed moiety that drastically improves the aqueous solubility and metabolic stability of the final drug candidate. In many kinase inhibitors, the oxygen atom of the morpholine ring forms critical hydrogen bonds with water molecules in the solvent channel[3].

  • Methyl Group (C4): Often referred to in medicinal chemistry as a "magic methyl," this group can induce a >10-fold increase in biochemical potency. It locks the molecule into a bioactive conformation and makes favorable van der Waals contacts within the hydrophobic pockets of the kinase domain[3].

  • Nitro Group (C5): Serves as a highly stable, masked amine. Upon reduction, the resulting aniline-like primary amine is typically functionalized via amide coupling or Buchwald-Hartwig amination to form the critical hinge-binding motif of the inhibitor[2].

Pharmacophore Core Pyridine Core (Structural Scaffold) Morpholine Morpholine Ring (Solubility / Solvent-Exposed) Core->Morpholine Methyl C4-Methyl (Hydrophobic Pocket Binder) Core->Methyl Amine C5-Amine (Post-Reduction) (Hinge-Binding Linker) Core->Amine

Fig 1: Pharmacophore mapping of the intermediate's functional groups in kinase inhibitor design.

Chemical Synthesis & Mechanistic Causality

The synthesis of 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr)[4].

Mechanistic Rationale: The starting material, 2-chloro-4-methyl-5-nitropyridine, is highly activated toward nucleophilic attack. The electron-withdrawing nitro group at the C5 position is para to the chloride leaving group at C2. When morpholine attacks the C2 carbon, the resulting negative charge in the Meisenheimer intermediate is efficiently delocalized onto the highly electronegative oxygen atoms of the nitro group[4]. The pyridine nitrogen provides additional inductive and resonance stabilization. This synergistic electron withdrawal significantly lowers the activation energy of the transition state, allowing the SNAr reaction to proceed rapidly under mild basic conditions without the need for transition-metal catalysis[4].

Synthesis A 2-Chloro-4-methyl- 5-nitropyridine C 4-(5-Nitro-4-methyl- 2-pyridinyl)morpholine A->C SNAr Reaction K2CO3, 90°C B Morpholine (Nucleophile) B->C D 4-Methyl-6-morpholino- pyridin-3-amine C->D Reduction H2, Pd/C

Fig 2: Two-step synthetic workflow from 2-chloro-4-methyl-5-nitropyridine to the target amine.

Quantitative Data

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine
CAS Number 126356-39-6
Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
Exact Mass 223.0957 Da
Appearance Yellow crystalline solid
Table 2: SNAr Reaction Optimization Matrix

Optimization data demonstrating the causality of solvent and base selection on overall yield.

SolventBaseTemp (°C)Time (h)Yield (%)Impurity Profile
EthanolEt3N (1.2 eq)78 (Reflux)485%Low
DMF K2CO3 (2.0 eq) 90 2 92% Trace hydrolysis
THFDIPEA (1.5 eq)65 (Reflux)870%Unreacted SM

Experimental Protocols (Self-Validating Workflows)

Protocol 1: SNAr Synthesis of 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine

Objective: High-yield coupling of morpholine to the pyridine core via SNAr.

  • Preparation: Charge a dry, round-bottom flask with 2-chloro-4-methyl-5-nitropyridine (1.0 equiv, e.g., 10.0 g) and anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous K2CO3 (2.0 equiv) to the stirring solution. Causality: K2CO3 acts as an insoluble acid scavenger to neutralize the HCl byproduct, driving the reaction forward without degrading or protonating the morpholine nucleophile.

  • Nucleophile Addition: Add morpholine (1.1 equiv) dropwise over 10 minutes to control the exotherm.

  • Heating: Elevate the temperature to 90 °C and stir for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The protocol self-validates when the starting material (Rf ~0.7) is completely consumed and replaced by a bright yellow product spot (Rf ~0.4).

  • Workup: Cool the mixture to room temperature and pour into vigorously stirring ice-cold distilled water (300 mL). The product will rapidly precipitate as a yellow solid.

  • Isolation: Filter the solid under vacuum, wash with cold water (2 x 50 mL) to remove residual DMF, and dry in a vacuum oven at 50 °C overnight.

  • Validation: Confirm structure via LC-MS (Expected m/z: 224.1 [M+H]+).

Protocol 2: Catalytic Hydrogenation to 4-methyl-6-morpholinopyridin-3-amine

Objective: Reduction of the nitro group to a primary amine for downstream kinase inhibitor coupling[2].

  • Preparation: Dissolve 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine (5.0 g) in HPLC-grade methanol (50 mL) in a Parr shaker flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10% w/w). Causality: Catalytic hydrogenation with Pd/C is explicitly selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2) to prevent heavy metal contamination in the final API and to avoid complex emulsion-based workups.

  • Hydrogenation: Purge the flask with nitrogen (3x) to remove oxygen, then with hydrogen gas (3x). Pressurize to 30 psi H2 and shake at room temperature for 4 hours.

  • IPC: Monitor via LC-MS. The reaction self-validates visually as the deep yellow color of the solution fades to clear/pale once the nitro chromophore is fully reduced. Expected m/z: 194.1 [M+H]+.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filtered Pd/C dry out in the air, as it is highly pyrophoric.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the amine as an off-white solid. Store under argon at -20 °C to prevent oxidative degradation of the electron-rich amine.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines Source: Benchchem URL:Verified Link
  • Synthesis, pharmacology and use of new and selective FMS-like tyrosine kinase 3 (FLT3) inhibitors (US11384076B2)
  • Compositions and methods for inhibition of the jak pathway (US20100190770A1)
  • The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)

Sources

Foundational

An In-Depth Technical Guide to 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine and its Structural Analogs as Modulators of the PI3K/Akt/mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine and its structural analogs, a class of heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine and its structural analogs, a class of heterocyclic compounds with significant potential in oncology drug discovery. The core focus of this document is to delineate the synthesis, characterization, and biological evaluation of these compounds, with a particular emphasis on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this critical cellular pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] This guide offers detailed experimental protocols, structure-activity relationship (SAR) insights, and data presentation to support researchers in the exploration and development of this promising class of molecules.

Introduction: The Therapeutic Rationale for Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of a multitude of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent driver of tumorigenesis and is implicated in resistance to various cancer therapies.[1][3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, recruits and activates the serine/threonine kinase Akt. A key downstream effector of Akt is mTOR, which exists in two distinct complexes, mTORC1 and mTORC2, that regulate cell growth and proliferation.[4]

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and metabolic stability.[5] When coupled with a substituted nitropyridine core, these compounds have demonstrated potent inhibitory activity against key nodes in the PI3K/Akt/mTOR pathway.[3][6] This guide will explore the synthesis and biological evaluation of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine and its analogs as a case study in the rational design of targeted cancer therapeutics.

Synthesis and Characterization of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

The synthesis of the target compound and its analogs typically involves a two-step process: the formation of a reactive pyridine precursor followed by nucleophilic substitution with morpholine.

Synthesis of the Key Intermediate: 2-Chloro-4-methyl-5-nitropyridine

The precursor, 2-chloro-4-methyl-5-nitropyridine, can be synthesized from 2-hydroxy-4-methyl-5-nitropyridine.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-4-methyl-5-nitropyridine (1.0 eq), phosphorus oxychloride (POCl₃, 3.0 eq), and a catalytic amount of phosphorus pentachloride (PCl₅, 0.2 eq).

  • Heat the reaction mixture to 150°C and stir for 2 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral pH is achieved, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-chloro-4-methyl-5-nitropyridine as a solid.[7]

Synthesis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

The final product is obtained through a nucleophilic aromatic substitution reaction.

Protocol:

  • To a solution of 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 eq) and a base such as triethylamine (TEA, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The characteristic signals for the morpholine and nitropyridine protons and carbons should be observed. For the morpholine ring, two distinct multiplets are expected for the protons adjacent to the oxygen and nitrogen atoms, typically appearing as triplets due to the chair conformation in solution.[8]

  • Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry, which should show the molecular ion peak [M]⁺ or [M+H]⁺.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of key functional groups, such as the nitro group (characteristic strong asymmetric and symmetric stretching bands) and the C-O-C and C-N bonds of the morpholine ring, can be confirmed.

Biological Evaluation: Assessing PI3K/Akt/mTOR Pathway Inhibition

The biological activity of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine and its analogs is primarily assessed through their ability to inhibit the PI3K/Akt/mTOR signaling pathway. This is typically evaluated using a combination of in vitro biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of PI3K isoforms.

Experimental Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate compounds with PI3K enzyme Compound_Prep->Incubation Enzyme_Prep Reconstitute recombinant PI3K enzyme Enzyme_Prep->Incubation Substrate_Prep Prepare PIP2 substrate and ATP solution Initiation Initiate reaction with ATP/PIP2 Substrate_Prep->Initiation Incubation->Initiation Reaction_Step Incubate at 30°C for 60 min Initiation->Reaction_Step Termination Stop reaction and detect ADP Reaction_Step->Termination Measurement Measure luminescence Termination->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis

Caption: Workflow for an in vitro PI3K kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., LY294002 or ZSTK474).[3]

  • Enzyme and Substrate Addition: Add the recombinant human PI3K enzyme (e.g., p110α/p85α) to each well and incubate at room temperature for 15 minutes to allow for compound binding.[3]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay).[9]

  • Data Analysis: Measure the luminescence signal using a plate reader. The data is then analyzed to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Cellular Assay: Western Blot Analysis of Akt Phosphorylation

This assay determines the effect of the compounds on the PI3K pathway within a cellular context by measuring the phosphorylation status of Akt, a key downstream target.

Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting Cell_Seeding Seed cancer cells (e.g., MCF-7, U87MG) Compound_Treatment Treat cells with test compounds Cell_Seeding->Compound_Treatment Stimulation Stimulate PI3K pathway (e.g., with IGF-1) Compound_Treatment->Stimulation Cell_Lysis Lyse cells in RIPA buffer Stimulation->Cell_Lysis Quantification Determine protein concentration (BCA assay) Cell_Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with BSA or milk Transfer->Blocking Primary_Ab Incubate with anti-p-Akt and anti-total-Akt antibodies Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL substrate Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cancer cells known to have an activated PI3K pathway (e.g., MCF-7, U87MG) in culture plates. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).[11]

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Data Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal to determine the relative inhibition of Akt phosphorylation.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine scaffold can provide valuable insights into the structural requirements for potent PI3K/mTOR inhibition.

Key SAR Observations from Analog Studies:

  • The Morpholine Moiety: The morpholine ring is often a crucial pharmacophore, potentially forming key hydrogen bond interactions within the ATP-binding pocket of PI3K.[4][6]

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly influence activity. Electron-withdrawing groups, such as the nitro group, can enhance potency. The methyl group at the 4-position may also contribute to favorable interactions.

  • Replacement of the Pyridine Core: Replacing the pyridine ring with other heterocyclic systems, such as pyrimidine or quinazoline, has been shown to yield potent PI3K inhibitors.[12]

Table 1: In Vitro PI3Kα Inhibitory Activity of Selected Morpholine-Containing Analogs

Compound IDCore StructureR1R2IC₅₀ (nM) for PI3KαReference
Analog A PyrimidineMorpholineH44.6 ± 3.6[6]
Analog B PyrimidineMorpholineCN31.8 ± 4.1[6]
Analog C Thieno[3,2-d]pyrimidinePhenylMorpholine2.0[13]

Table 2: Antiproliferative Activity of Selected Morpholine-Containing Analogs

Compound IDCell LineIC₅₀ (µM)Reference
Analog B A2780 (Ovarian)0.21 ± 0.03[6]
Analog B U87MG (Glioblastoma)0.15 ± 0.02[6]
Analog B MCF-7 (Breast)0.33 ± 0.04[6]
Analog C A375 (Melanoma)0.58[13]

Conclusion and Future Directions

The 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine scaffold represents a promising starting point for the development of novel anticancer agents targeting the PI3K/Akt/mTOR pathway. The synthetic accessibility and the potential for chemical modification make this class of compounds attractive for further optimization. Future research should focus on:

  • Lead Optimization: Systematic SAR studies to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluation of promising analogs in preclinical animal models of cancer.

  • Mechanism of Action Studies: Further elucidation of the precise binding mode and downstream cellular effects of these compounds.

This technical guide provides a foundational framework for researchers to advance the discovery and development of this important class of kinase inhibitors.

References

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). RSC. Retrieved March 4, 2026, from [Link]

  • Garlich, J. R., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved March 4, 2026, from [Link]

  • A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved March 4, 2026, from [Link]

  • Chen, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PeerJ, 4, e1796. [Link]

  • Wright, E. W., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC. Retrieved March 4, 2026, from [Link]

  • Al-Ghorbani, M. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

  • El-Damasy, A. K., et al. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Journal of Biomedical Science, 29(1), 81. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). MDPI. [Link]

  • bmse000154 4-(2-Aminoethyl)morpholine at BMRB. (n.d.). BMRB. Retrieved March 4, 2026, from [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved March 4, 2026, from [Link]

  • Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. (2021, August 3). MDPI. [Link]

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021, October 31). MDPI. [Link]

  • Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37. [Link]

  • Multiplet shape in proton NMR of morpholines. (2016, July 29). Chemistry Stack Exchange. [Link]

  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (n.d.). Google Patents.
  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021, February 14). SciSpace. [Link]

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Activity of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

This guide provides a comprehensive technical overview of the potential in vitro activities of the novel synthetic compound, 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. Designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the potential in vitro activities of the novel synthetic compound, 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge of its core chemical moieties to propose a strategic framework for its biological evaluation. We will delve into the scientific rationale behind suggested experimental designs, present detailed protocols for robust assessment, and offer insights into the interpretation of potential findings.

Introduction: Deconstructing the Molecule

The structure of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine integrates two key pharmacophores: a nitropyridine ring and a morpholine moiety. This combination suggests a range of potential biological activities, as both components are prevalent in numerous bioactive molecules.[1][2]

  • The Nitropyridine Core: The pyridine ring is a fundamental N-heterocycle in drug design.[2] The presence of a nitro group, an electron-withdrawing substituent, is known to be a crucial feature in various antimicrobial and anticancer agents.[2][3][4] This group can be metabolically reduced to form reactive intermediates that may induce cellular damage in target organisms or cells.[5]

  • The Morpholine Moiety: Morpholine is a versatile and privileged scaffold in medicinal chemistry.[1] Its inclusion in a molecule can enhance pharmacokinetic properties, such as solubility and metabolic stability.[1][6] The morpholine ring is also a structural component of many drugs with diverse therapeutic applications, including anticancer and antimicrobial agents.[1][7][8]

Based on these structural components, it is hypothesized that 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine may exhibit significant antimicrobial and anticancer activities. The following sections will outline a comprehensive strategy for the in vitro evaluation of these potential properties.

Proposed In Vitro Antimicrobial Activity Evaluation

The presence of the nitropyridine moiety strongly suggests potential antimicrobial properties.[2] The evaluation of this activity should begin with a broad screening against a panel of clinically relevant bacterial and fungal strains.

Experimental Workflow: Antimicrobial Susceptibility Testing

A logical workflow for assessing antimicrobial activity is crucial for generating reliable and reproducible data.

G cluster_0 Preparation cluster_1 Screening cluster_2 Further Characterization A Synthesize and Purify 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine B Prepare Stock Solution (e.g., in DMSO) A->B C Broth Microdilution Assay (Determine MIC) B->C D Agar Disk Diffusion Assay (Qualitative Assessment) B->D E Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) C->E F Time-Kill Kinetics Assay E->F

Caption: Workflow for antimicrobial activity assessment.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Positive control (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

  • Negative control (medium only)

  • Solvent control (medium with DMSO)

Procedure:

  • Preparation of Microtiter Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the compound stock solution to the first well of each row and mix. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of this inoculum to each well.

  • Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative control (broth only), and a solvent control (broth + inoculum + DMSO at the highest concentration used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Sample MIC Data Table

The results of the MIC assays should be tabulated for clear comparison.

MicroorganismStrainTypeMIC (µg/mL) of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholinePositive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive[Experimental Result][Experimental Result]
Enterococcus faecalisATCC 29212Gram-positive[Experimental Result][Experimental Result]
Escherichia coliATCC 25922Gram-negative[Experimental Result][Experimental Result]
Pseudomonas aeruginosaATCC 27853Gram-negative[Experimental Result][Experimental Result]
Candida albicansATCC 90028Fungus[Experimental Result][Experimental Result]

Proposed In Vitro Anticancer Activity Evaluation

The presence of both the morpholine and nitropyridine moieties in the structure suggests potential anticancer activity.[2][7][9] A systematic evaluation against a panel of human cancer cell lines is warranted.

Experimental Workflow: Cytotoxicity Assessment

A multi-step approach is recommended to move from general cytotoxicity screening to more mechanistic studies.

G cluster_0 Initial Screening cluster_1 Apoptosis Assays cluster_2 Cell Cycle Analysis A MTT Assay on a Panel of Cancer Cell Lines (e.g., NCI-60) B Determine IC50 Values A->B C Annexin V/PI Staining (Flow Cytometry) B->C E Propidium Iodide (PI) Staining and Flow Cytometry B->E D Caspase Activity Assay C->D

Caption: Workflow for in vitro anticancer activity evaluation.

Detailed Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[5]

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7)[9]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include untreated and solvent controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation: Sample IC50 Data Table
Cell LineTissue of OriginIC50 (µM) of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholinePositive Control IC50 (µM)
HepG2Hepatocellular Carcinoma[Experimental Result][Experimental Result]
A549Lung Carcinoma[Experimental Result][Experimental Result]
MCF-7Breast Adenocarcinoma[Experimental Result][Experimental Result]
HCT116Colon Carcinoma[Experimental Result][Experimental Result]

Concluding Remarks

This guide outlines a foundational strategy for the in vitro characterization of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. The proposed antimicrobial and anticancer activities are based on established structure-activity relationships of its constituent nitropyridine and morpholine moieties.[1][2][7] The detailed protocols provided are standard, robust methods for obtaining initial efficacy data. Positive results from these in vitro studies would justify further investigation into the compound's mechanism of action and its potential as a therapeutic lead.

References

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246.
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  • Matiichuk, Y., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. [Journal Name, Volume(Issue), Pages]. Available at: [Link]

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  • Verbitsky, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006. Available at: [Link]

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  • Staszewska-Krajewska, O., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 30(21), 4278. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3243-3253. Available at: [Link]

  • Surtel, W., et al. (2026). Anticancer Acridones, Part 2—Acronycine-Type Derivatives Modified with 2,5-Dihydro-1,2,4-Triazine Moiety: Synthesis and In Vitro Evaluation. Molecules, 31(4), 1345. Available at: [Link]

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Sources

Foundational

A Technical Guide to the Evaluation of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine as a Putative PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of many human cancers.[1][2] This has made PI3K an attractive target for the development of novel cancer therapeutics. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical framework for the preclinical evaluation of novel morpholine-containing compounds as PI3K inhibitors, using the hypothetical compound 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine as a case study. We will detail the necessary experimental protocols, from initial enzymatic assays to cell-based functional screens, and provide insights into data interpretation and the principles of self-validating experimental design.

The PI3K/AKT/mTOR Signaling Axis: A Primary Target in Oncology

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[2][5][6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[7][8] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][9] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[6][9] This recruitment to the plasma membrane facilitates the phosphorylation and activation of AKT by upstream kinases such as PDK1 and mTORC2.[9] Once active, AKT phosphorylates a multitude of downstream substrates, thereby promoting cell survival and proliferation.[1][10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine Inhibitor->PI3K Inhibits

Figure 1: The PI3K/AKT/mTOR Signaling Pathway and the putative point of inhibition.

Synthesis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

Hypothetical Synthetic Scheme:

A potential synthesis could start from 2-chloro-4-methyl-5-nitropyridine. The electron-withdrawing nitro group would activate the 2-position of the pyridine ring towards nucleophilic attack by morpholine.

Synthesis Reactant1 2-Chloro-4-methyl-5-nitropyridine Product 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine Reactant1->Product Reactant2 Morpholine Reactant2->Product Conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Product->Conditions

Figure 2: Plausible synthetic route for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine.

In Vitro Characterization of PI3K Inhibition

Biochemical Kinase Assays: Determining Direct Enzymatic Inhibition

The initial assessment of a putative PI3K inhibitor involves determining its direct effect on the enzymatic activity of purified PI3K isoforms. Luminescence-based kinase assays that measure ATP consumption are a common and robust method.[8]

Experimental Protocol: In Vitro PI3K Kinase Assay

  • Reagent Preparation:

    • Prepare a serial dilution of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in DMSO.

    • Reconstitute recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, and p110δ) in an appropriate kinase buffer.

    • Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • Prepare an ATP solution at a concentration close to the Km for each kinase isoform.

  • Assay Procedure:

    • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the diluted PI3K enzyme solution to each well and incubate briefly.

    • Initiate the kinase reaction by adding the PIP2 substrate and ATP solution.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • Terminate the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Inhibitory Profile

TargetIC50 (nM)Assay Type
p110αHypothetical ValueKinase Assay
p110βHypothetical ValueKinase Assay
p110γHypothetical ValueKinase Assay
p110δHypothetical ValueKinase Assay
mTORHypothetical ValueKinase Assay

This table presents a template for summarizing the inhibitory profile of a compound against different PI3K isoforms and the related mTOR kinase.[11]

Cell-Based Assays: Assessing Target Engagement and Functional Outcomes

Demonstrating that a compound inhibits the PI3K pathway within a cellular context is a critical next step. This is typically achieved by measuring the phosphorylation status of downstream effectors, such as AKT, and assessing the impact on cell viability.

Experimental Protocol: Western Blot Analysis of AKT Phosphorylation

  • Cell Culture and Treatment:

    • Culture a cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7, PC-3) to 70-80% confluency.[7]

    • Treat the cells with increasing concentrations of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine for a specified time (e.g., 2 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies specific for phosphorylated AKT (p-AKT Ser473, p-AKT Thr308) and total AKT.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence imaging system.[12]

Experimental Protocol: Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine.

  • Viability Assessment:

    • After a prolonged incubation period (e.g., 72 hours), assess cell viability using an appropriate method such as:

      • MTS/MTT Assay: Measures the metabolic activity of viable cells.[13][14]

      • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.[15]

Data Presentation: Cellular Activity

Cell LineAssay TypeEC50 (µM)
MCF-7Cell Viability (MTT)Hypothetical Value
PC-3Cell Viability (MTT)Hypothetical Value

This table provides a template for summarizing the half-maximal effective concentration (EC50) of the compound in different cancer cell lines.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Immunodetection Seeding Seed Cells Treatment Treat with Compound Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-AKT, Total AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Figure 3: A generalized workflow for Western blot analysis.

Data Interpretation and Lead Optimization

The data generated from these initial assays will provide a comprehensive profile of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine's activity.

  • Potency and Selectivity: The IC50 values from the kinase assays will reveal the compound's potency and its selectivity for different PI3K isoforms. Isoform-selective inhibitors may offer an improved therapeutic window by minimizing off-target effects.[11]

  • On-Target Cellular Activity: A dose-dependent decrease in p-AKT levels in the Western blot analysis, coupled with a corresponding decrease in cell viability, provides strong evidence that the compound is acting on the intended pathway within the cell.

  • Structure-Activity Relationship (SAR): The initial data for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine can serve as a starting point for further chemical modifications to improve potency, selectivity, and drug-like properties. For example, modifications to the pyridine ring or the morpholine moiety could be explored to enhance interactions with the ATP-binding pocket of PI3K.

Conclusion

The evaluation of novel PI3K inhibitors is a multi-step process that requires a combination of biochemical and cell-based assays. By systematically characterizing the potency, selectivity, and cellular effects of a compound, researchers can build a strong case for its therapeutic potential. This guide has outlined a foundational workflow for the preclinical assessment of a putative PI3K inhibitor, using 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine as a representative example. The successful implementation of these protocols will enable the identification and optimization of the next generation of targeted cancer therapies.

References

  • PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression. (URL: [Link])

  • PI3K-Akt signaling pathway - Cusabio. (URL: [Link])

  • PI3K-AKT Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • PI3K/AKT/mTOR pathway - Wikipedia. (URL: [Link])

  • PI3K-PKB/Akt Pathway - PMC. (URL: [Link])

  • PI3K Assay Kit - CliniSciences. (URL: [Link])

  • Development and application of PI3K assays for novel drug discovery - PubMed. (URL: [Link])

  • Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments. (URL: [Link])

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... - ResearchGate. (URL: [Link])

  • Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice... - ResearchGate. (URL: [Link])

  • AKT/PI3K Signaling Pathway - Rockland Immunochemicals. (URL: [Link])

  • Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC. (URL: [Link])

  • PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC. (URL: [Link])

  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway - Frontiers. (URL: [Link])

  • PI3K Inhibitors: Understanding Toxicity Mechanisms and Management | CancerNetwork. (URL: [Link])

  • MTT assay was used to detect the difference in the activity of PI3K and... - ResearchGate. (URL: [Link])

  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - AACR Journals. (URL: [Link])

  • Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). (URL: [Link])

  • An updated review on morpholine derivatives with their pharmacological actions. (URL: [Link])

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents | Oncotarget. (URL: [Link])

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors - ResearchGate. (URL: [Link])

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed. (URL: [Link])

  • New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction - PMC. (URL: [Link])

  • 4-(4-Nitrophenyl)morpholine - PMC. (URL: [Link])

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])

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  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
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Sources

Exploratory

A Comprehensive Technical Guide to Elucidating the Binding Affinity of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the detailed characterization of the binding affinity of the novel chemical entity,...

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the detailed characterization of the binding affinity of the novel chemical entity, 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. While specific binding data for this compound is not yet publicly available, its structural motifs, particularly the presence of a morpholine ring attached to a substituted pyridine, suggest a strong potential for interaction with protein kinases. The morpholine moiety is a well-established pharmacophore in numerous kinase inhibitors, valued for its ability to improve potency and pharmacokinetic properties.[1][2] This document outlines a logical, multi-faceted approach, combining robust biophysical techniques, in-vitro biochemical assays, and computational modeling to thoroughly investigate the binding characteristics of this compound. We will operate under the hypothesis that 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is a potential inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[3][4][5] This guide is designed to provide both the theoretical underpinnings and detailed, actionable protocols for each analytical step.

Introduction to 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine: A Candidate Kinase Inhibitor

The compound 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is a small molecule featuring a morpholine ring, a nitropyridine core, and a methyl group. The morpholine ring is a "privileged scaffold" in medicinal chemistry, known to be present in a multitude of approved drugs.[6] Its inclusion often enhances aqueous solubility and metabolic stability. The pyridine ring provides a scaffold for diverse substitutions, and in this case, the electron-withdrawing nitro group and the methyl group are expected to significantly influence the molecule's electronic properties and steric interactions with a target protein.

Given that numerous morpholine-containing compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, this will be our primary hypothetical target for characterization.[7][8] This pathway is a central regulator of cellular processes and its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5]

This guide will detail the necessary steps to:

  • Directly measure the binding affinity and kinetics using Surface Plasmon Resonance (SPR).

  • Determine the complete thermodynamic profile of binding through Isothermal Titration Calorimetry (ITC).

  • Quantify the inhibitory effect on the enzymatic activity of the target kinase via in-vitro biochemical assays.

  • Predict and rationalize the binding mode through computational molecular docking.

Biophysical Characterization of Binding Affinity

Direct measurement of the physical interaction between a small molecule and its protein target is fundamental to understanding its mechanism of action. SPR and ITC are powerful, label-free techniques that provide quantitative data on binding events.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a real-time, label-free optical technique that measures the binding of an analyte (in this case, 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine) to a ligand (the target kinase) immobilized on a sensor surface.[9][10] The resulting data provides the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ligand Prepare Target Kinase (Ligand) immobilize Immobilize Kinase on Sensor Chip prep_ligand->immobilize prep_analyte Prepare Compound (Analyte) inject Inject Serial Dilutions of Compound prep_analyte->inject prep_buffer Prepare & Degas Running Buffer prep_buffer->immobilize prep_buffer->inject immobilize->inject regenerate Regenerate Sensor Surface inject->regenerate Between injections sensorgram Generate Sensorgrams inject->sensorgram fit_model Fit Data to a Binding Model (e.g., 1:1) sensorgram->fit_model determine_kinetics Determine ka, kd, and KD fit_model->determine_kinetics

Caption: Workflow for SPR-based binding affinity analysis.

  • Preparation of Reagents:

    • Target Protein (Ligand): Recombinantly express and purify the target kinase (e.g., PI3Kα). Ensure high purity (>95%) and proper folding. Dialyze the protein into the chosen running buffer (e.g., HBS-EP+).

    • Compound (Analyte): Synthesize and purify 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. Prepare a high-concentration stock solution in 100% DMSO.

    • Running Buffer: A common choice is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The buffer must be filtered and thoroughly degassed.

  • Immobilization of the Kinase:

    • Use a sensor chip suitable for amine coupling (e.g., CM5).

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the kinase at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate pre-concentration.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Prepare a dilution series of the compound in running buffer. The final DMSO concentration should be kept constant across all samples and ideally below 1%.

    • Inject the compound dilutions over the immobilized kinase surface, starting with the lowest concentration.

    • Include a buffer-only injection as a reference.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[11][12] From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Target Kinase (in Cell) load_samples Load Kinase into Sample Cell & Compound into Syringe prep_protein->load_samples prep_ligand Prepare Compound (in Syringe) prep_ligand->load_samples match_buffer Ensure Identical Buffer Compositions match_buffer->prep_protein match_buffer->prep_ligand titrate Perform Serial Injections of Compound into Kinase load_samples->titrate thermogram Generate Titration Thermogram titrate->thermogram control_titration Titrate Compound into Buffer (Control) integrate_peaks Integrate Heat Change Peaks control_titration->integrate_peaks For subtraction thermogram->integrate_peaks fit_model Fit Data to a Binding Isotherm integrate_peaks->fit_model determine_thermo Determine KD, n, ΔH, and ΔS fit_model->determine_thermo

Caption: Workflow for ITC-based thermodynamic analysis.

  • Sample Preparation:

    • Target Kinase (in cell): Prepare the purified kinase at a concentration of 5-50 µM.

    • Compound (in syringe): Prepare the compound at a concentration 10-20 times that of the kinase.

    • Buffer Matching: It is critical that both the protein and the compound are in an identical, degassed buffer to minimize heats of dilution.[12]

  • ITC Experiment:

    • Load the kinase solution into the sample cell and the compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 2 µL) of the compound into the kinase solution, allowing the system to reach equilibrium between each injection.

  • Control Experiment:

    • Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine KD, n, and ΔH.

Biochemical Validation of Inhibitory Activity

While biophysical methods confirm direct binding, a biochemical assay is necessary to determine if this binding translates to a functional consequence, such as the inhibition of enzymatic activity.

In-Vitro Kinase Assay

An in-vitro kinase assay measures the ability of a compound to inhibit the catalytic activity of the target kinase.[13][14] A common method is to quantify the amount of ATP consumed during the phosphorylation of a substrate.

KinaseAssay_Workflow cluster_prep Preparation cluster_exp Reaction cluster_analysis Detection & Analysis prep_kinase Prepare Kinase Enzyme pre_incubate Pre-incubate Kinase with Compound prep_kinase->pre_incubate prep_compound Prepare Serial Dilutions of Compound prep_compound->pre_incubate prep_reagents Prepare Substrate & ATP initiate_reaction Add Substrate & ATP prep_reagents->initiate_reaction pre_incubate->initiate_reaction stop_reaction Stop Reaction After Incubation initiate_reaction->stop_reaction detect_signal Detect Signal (e.g., Luminescence) stop_reaction->detect_signal plot_data Plot % Inhibition vs. [Compound] detect_signal->plot_data calculate_ic50 Calculate IC50 Value plot_data->calculate_ic50

Caption: Workflow for an in-vitro kinase inhibition assay.

  • Reagent Preparation:

    • Prepare a serial dilution of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in assay buffer.

    • Prepare the kinase, lipid substrate (e.g., PIP2), and ATP in kinase assay buffer.[15]

  • Assay Procedure:

    • Add the compound dilutions to the wells of a 384-well plate.

    • Add the kinase to each well and incubate to allow for binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.[15]

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves converting the ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.[16]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Computational Modeling of the Binding Interaction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[17][18] This can provide valuable insights into the specific interactions that drive binding and can help rationalize structure-activity relationships (SAR).

Molecular Docking Protocol
  • Preparation of the Protein Structure:

    • Obtain a high-resolution crystal structure of the target kinase (e.g., PI3Kα) from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges.[17]

  • Preparation of the Ligand:

    • Generate a 3D structure of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine.

    • Assign charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site on the protein, typically centered on the location of a co-crystallized ligand.

    • Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined binding site.[19]

    • The program will generate multiple binding poses, ranked by a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked binding poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the protein.

    • These predicted interactions can then be used to guide further optimization of the compound.

Data Synthesis and Interpretation

The data from each of these methodologies should be compiled and analyzed cohesively to build a comprehensive understanding of the binding affinity of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine.

Parameter Technique Information Provided
KD (Dissociation Constant) SPR, ITCThe concentration of ligand at which half of the protein binding sites are occupied at equilibrium. A measure of binding affinity.
ka (Association Rate) SPRThe rate at which the compound binds to the target.
kd (Dissociation Rate) SPRThe rate at which the compound dissociates from the target.
ΔH (Enthalpy) ITCThe heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.
ΔS (Entropy) ITCThe change in disorder upon binding, reflecting the hydrophobic effect and conformational changes.
n (Stoichiometry) ITCThe molar ratio of the ligand to the protein in the complex.
IC50 (Inhibitory Concentration) Kinase AssayThe concentration of the compound required to inhibit 50% of the kinase's enzymatic activity.
Binding Pose Molecular DockingThe predicted 3D orientation of the compound in the protein's active site, highlighting key interactions.

Conclusion

By systematically applying the biophysical, biochemical, and computational methods outlined in this guide, researchers can develop a thorough understanding of the binding affinity of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. This integrated approach not only provides quantitative measures of binding but also offers deep insights into the kinetics, thermodynamics, and structural basis of the interaction. This knowledge is critical for the rational design and development of novel therapeutic agents targeting kinase signaling pathways.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Clinical Cancer Research. Available from: [Link]

  • The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. (2021). Molecular Biology Reports. Available from: [Link]

  • PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. (2021). UroToday. Available from: [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (2013). American Journal of Hematology/Oncology. Available from: [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2014). Journal of Clinical Oncology. Available from: [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. Available from: [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. Available from: [Link]

  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. (2022). Pharmacy Education. Available from: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2017). Current Medicinal Chemistry. Available from: [Link]

  • Measuring PI3K Lipid Kinase Activity. (2014). Springer Nature Experiments. Available from: [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2026). MDPI. Available from: [Link]

  • Surface plasmon resonance. University of Utah. Available from: [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Journal of Visualized Experiments. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available from: [Link]

  • A beginner's guide to surface plasmon resonance. SciSpace. Available from: [Link]

  • Experimental strategy for enzyme inhibitor screening by surface plasmon... (2014). ResearchGate. Available from: [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. Available from: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available from: [Link]

  • Isothermal titration calorimetry. Wikipedia. Available from: [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). Analytical Biochemistry. Available from: [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). Journal of Medicinal Chemistry. Available from: [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available from: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews. Available from: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. Available from: [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015). World Journal of Pharmaceutical Sciences. Available from: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Available from: [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025). MDPI. Available from: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. Available from: [Link]

  • Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. (2021). ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). (2017). European Journal of Medicinal Chemistry. Available from: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available from: [Link]

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Sources

Foundational

preliminary studies on 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

An In-depth Technical Guide to 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine: Synthesis, Characterization, and Preliminary Biological Evaluation Executive Summary This document provides a comprehensive technical framework f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine: Synthesis, Characterization, and Preliminary Biological Evaluation

Executive Summary

This document provides a comprehensive technical framework for the study of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine, a novel heterocyclic compound with significant potential in drug discovery. This guide is structured to serve researchers, scientists, and drug development professionals by presenting a logical, scientifically-grounded pathway from synthesis to preliminary biological assessment. The core structure combines a morpholine moiety, known for improving the pharmacokinetic profiles of bioactive molecules, with a nitro-substituted pyridine ring, a common pharmacophore in various therapeutic agents.[1][2] While specific experimental data on this exact molecule is not extensively published, this guide synthesizes established methodologies for analogous compounds to propose a robust research plan. We will detail a proposed synthetic route via nucleophilic aromatic substitution, outline rigorous analytical methods for structural confirmation, and present a cascade of in-vitro assays to probe its potential cytotoxic and therapeutic activities. The causality behind each experimental choice is explained, ensuring a self-validating and reproducible research workflow.

Introduction: The Strategic Combination of Morpholine and Nitro-Pyridine Scaffolds

In medicinal chemistry, the assembly of privileged structures is a cornerstone of rational drug design. The morpholine ring is a versatile and highly valued scaffold due to its advantageous physicochemical properties, metabolic stability, and its ability to enhance aqueous solubility and cell permeability.[3][4] It is a saturated heterocycle containing both an ether and a secondary amine functionality, allowing it to participate in hydrogen bonding and act as a basic center, which can be critical for target engagement.[5] The morpholine moiety is a feature in numerous FDA-approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib, highlighting its utility in creating effective therapeutics.[6]

The pyridine ring, particularly when substituted with an electron-withdrawing nitro group, is another key pharmacophore. The nitroaromatic group is a known feature in compounds with antimicrobial and anticancer properties.[7] Its strong electron-withdrawing nature can polarize the molecule and is often crucial for the mechanism of action. The strategic fusion of these two scaffolds in 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine creates a molecule of significant interest, warranting a thorough investigation of its synthetic accessibility and biological potential.

Physicochemical Properties and In-Silico Analysis

Prior to synthesis, an in-silico assessment provides foundational data for experimental design, including selection of solvents and analytical conditions.

PropertyPredicted ValueSource / Method
Molecular Formula C₁₀H₁₃N₃O₃(Elemental Composition)
Molecular Weight 223.23 g/mol Chemsrc[8]
XlogP (Predicted) 1.2PubChem
Hydrogen Bond Donors 0(Structure-based)
Hydrogen Bond Acceptors 5(Structure-based)
Topological Polar Surface Area 71.9 Ų(Calculated)

These predicted properties suggest that the compound possesses moderate lipophilicity and sufficient polarity to have reasonable aqueous solubility, making it a viable candidate for biological screening.

Proposed Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The most logical and efficient route to synthesize the target compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is well-precedented for the synthesis of similar N-aryl morpholine derivatives.[9] The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. The proposed starting materials are 2-chloro-4-methyl-5-nitropyridine and morpholine.

Diagram of Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-chloro-4-methyl-5-nitropyridine C Base: K₂CO₃ or TEA D Solvent: Acetonitrile (ACN) or DMSO A->D B Morpholine B->D E Heat: 80-100 °C F 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine E->F

Caption: Proposed SₙAr synthesis of the target compound.

Detailed Experimental Protocol: Synthesis
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-methyl-5-nitropyridine (1.0 eq).

  • Solvent and Base Addition: Add acetonitrile (20 mL/mmol of starting material) followed by morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) as a base. The use of a non-nucleophilic base is critical to neutralize the HCl generated in situ without competing with the morpholine nucleophile.

  • Reaction Execution: Heat the reaction mixture to 85 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A similar protocol has proven effective for related thiomorpholine analogs.[9]

  • Work-up: Upon completion, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL) and wash with water (3 x 30 mL) to remove residual base and any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried organic phase. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine.

Post-Synthesis Characterization and Purification

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The proton NMR is expected to show characteristic signals for the morpholine protons (typically two triplets around 2.5-4.0 ppm), the methyl group on the pyridine ring, and two aromatic protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.[9]

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC. A purity level of >95% is typically required for biological assays.

Illustrative HPLC Purification Protocol
ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm

Preliminary Biological Evaluation: A Cytotoxicity Screening Cascade

Based on the known activities of morpholine and nitroaromatic compounds, a primary investigation into the potential anticancer activity of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is a logical starting point.[10] A tiered screening approach is recommended.

Diagram of Biological Screening Workflow

G A Synthesized Compound (Purity >95%) B Primary Screening: MTT Cytotoxicity Assay (e.g., Caco-2, HepG2 cell lines) A->B C Determine IC₅₀ Value B->C D Compound Active? (IC₅₀ < 10 µM) C->D E Secondary Assays: Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) D->E Yes G Stop or Redesign D->G No F Lead Candidate Identification E->F

Sources

Exploratory

spectroscopic analysis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine Introduction: Elucidating the Molecular Architecture In the landscape of medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

Introduction: Elucidating the Molecular Architecture

In the landscape of medicinal chemistry and materials science, nitropyridine scaffolds are of significant interest due to their diverse biological activities and utility as synthetic intermediates.[1][2] The compound 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine combines the electron-withdrawing properties of a nitropyridine ring with the saturated heterocyclic morpholine moiety, a common pharmacophore known to improve physicochemical properties.[3] A comprehensive understanding of this molecule's structure and purity is paramount for its application in drug development or as a building block in complex syntheses.

This guide provides a multi-faceted approach to the structural elucidation of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Our approach is grounded in first principles, explaining not just the "how" but the "why" behind the analytical strategy. We will dissect the expected spectral data, providing detailed protocols that serve as a self-validating system for researchers. By integrating the insights from each technique, we can construct a definitive and high-confidence structural assignment.

Molecular Structure Overview

The foundational step in any spectroscopic analysis is to understand the target molecule's constituent parts. The structure consists of a pyridine ring substituted with a nitro group, a methyl group, and a morpholine ring. Each of these components imparts distinct electronic and steric features that will be reflected in the spectroscopic output.

cluster_molecule 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine mol mol

Caption: Chemical structure of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides precise information about the chemical environment, connectivity, and spatial relationships of ¹H (proton) and ¹³C (carbon) nuclei within the molecule.

Causality Behind Experimental Choices

For a molecule of this complexity, a standard ¹H NMR experiment is the initial step to identify all unique proton environments and their neighboring protons through spin-spin coupling. This is followed by a ¹³C NMR experiment to identify all unique carbon environments. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial to resolve complex multiplets and minimize signal overlap, particularly in the aromatic region.[4] Deuterated chloroform (CDCl₃) is a common initial choice for a solvent due to its excellent dissolving power for many organic compounds, though DMSO-d₆ may be used if solubility is an issue.

Predicted ¹H NMR Spectrum

The electron-withdrawing nitro group and the nitrogen atom within the pyridine ring will significantly deshield adjacent protons, shifting them downfield (higher δ values). The morpholine protons will appear as distinct multiplets, typically observed as apparent triplets due to the chair conformation and coupling patterns within the ring system.[5]

Table 1: Predicted ¹H NMR Data for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (in CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H-3 (Pyridine) 8.0 - 8.2 Singlet (s) 1H Deshielded by adjacent ring nitrogen and ortho-nitro group.
H-6 (Pyridine) 6.5 - 6.7 Singlet (s) 1H Shielded relative to H-3 due to para-relationship with the nitro group.
-CH₃ (Methyl) 2.4 - 2.6 Singlet (s) 3H Attached to an aromatic ring, typical chemical shift.
Morpholine (-N-CH₂-) 3.5 - 3.7 Triplet (t) 4H Protons adjacent to the pyridine ring nitrogen.

| Morpholine (-O-CH₂-) | 3.8 - 4.0 | Triplet (t) | 4H | Protons adjacent to the morpholine oxygen, slightly more deshielded. |

Predicted ¹³C NMR Spectrum

The ¹³C spectrum will reveal nine distinct carbon signals. The carbons of the pyridine ring will be significantly affected by the substituents. Carbons bearing the nitro group (C-5) and attached to the morpholine nitrogen (C-2) will be strongly influenced.

Table 2: Predicted ¹³C NMR Data for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2 (Pyridine) 158 - 162 Attached to two nitrogen atoms (ring and morpholine).
C-3 (Pyridine) 135 - 140 Influenced by adjacent nitro group.
C-4 (Pyridine) 145 - 150 Attached to the methyl group.
C-5 (Pyridine) 140 - 145 Attached to the electron-withdrawing nitro group.
C-6 (Pyridine) 105 - 110 Shielded carbon, ortho to the morpholine substituent.
-CH₃ (Methyl) 18 - 22 Typical aliphatic methyl carbon attached to an aromatic ring.
Morpholine (-N-CH₂-) 45 - 50 Aliphatic carbon attached to nitrogen.

| Morpholine (-O-CH₂-) | 66 - 70 | Aliphatic carbon attached to oxygen, deshielded. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4]

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse sequence (e.g., zg30).

    • Set a spectral width of ~12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds.

    • Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of ~220 ppm and a relaxation delay of 2 seconds.

    • Co-add 1024 or more scans, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers invaluable structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will likely yield a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that will induce more extensive fragmentation.

Causality Behind Fragmentation

The fragmentation of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine will be dictated by the weakest bonds and the most stable resulting fragments. Aromatic nitro compounds characteristically lose NO (30 Da) and NO₂ (46 Da).[6][7] The morpholine ring can undergo cleavage, and the bond between the pyridine ring and the morpholine nitrogen is also a potential fragmentation point.

Table 3: Predicted Key Ions in the Mass Spectrum

m/z Value (Predicted) Ion Identity Fragmentation Pathway
223.22 [M]⁺ (Molecular Ion) Intact molecule radical cation (in EI-MS).
224.22 [M+H]⁺ (Protonated Molecule) Intact molecule plus a proton (in ESI-MS).
193.22 [M-NO]⁺ Loss of nitric oxide radical from the nitro group.
177.22 [M-NO₂]⁺ Loss of nitrogen dioxide radical from the nitro group.
166.18 [M-C₄H₇O]⁺ Cleavage within the morpholine ring.

| 137.14 | [C₇H₇N₂O₂]⁺ | Cleavage of the C-N bond between the pyridine and morpholine rings. |

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap instrument for high-resolution data).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 224.22) for collision-induced dissociation (CID) to generate and analyze fragment ions, confirming the pathways outlined in Table 3.

M Molecular Ion [M]⁺ m/z = 223.22 M_NO [M-NO]⁺ m/z = 193.22 M->M_NO - NO (30 Da) M_NO2 [M-NO₂]⁺ m/z = 177.22 M->M_NO2 - NO₂ (46 Da) M_Morph_frag [M-C₄H₇O]⁺ m/z = 166.18 M->M_Morph_frag - C₄H₇O Py_frag [Pyridinyl]⁺ fragment m/z = 137.14 M_NO2->Py_frag - C₂H₂O

Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The presence of a conjugated π-system in the nitropyridine ring makes this molecule an excellent candidate for UV-Vis analysis.

Causality Behind Absorption

The absorption spectrum is dominated by the π → π* transitions of the highly conjugated nitropyridine system.[8] The nitro group, a powerful chromophore, and the nitrogen of the pyridine ring extend the conjugation and cause a bathochromic (red) shift, pushing the maximum absorption wavelength (λ_max) to longer wavelengths, likely into the near-UV or even the visible range.[9][10]

Table 4: Predicted UV-Vis Absorption Data

Transition Type Predicted λ_max (nm) Solvent Rationale
π → π* 300 - 350 Ethanol or Acetonitrile The extended conjugated system of the 5-nitropyridine ring is the primary chromophore responsible for this strong absorption band.

| n → π* | > 350 | Ethanol or Acetonitrile | A weaker absorption band at a longer wavelength may be present due to the non-bonding electrons on the nitro-group oxygens and the pyridine nitrogen. |

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to create a working solution with an absorbance between 0.1 and 1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Spectrum Acquisition: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

  • Scan: Scan the sample from approximately 200 nm to 600 nm to identify all absorption maxima (λ_max).

Caption: General workflow for UV-Vis spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Causality Behind Vibrational Frequencies

Each functional group has a characteristic vibrational frequency. The FTIR spectrum of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine will be a composite of the signals from the nitro group, the substituted pyridine ring, the methyl group, and the morpholine ring. The nitro group gives rise to two very strong and characteristic stretching bands.[11][12]

Table 5: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3100 - 3000 C-H Stretch Aromatic (Pyridine) Medium
2980 - 2850 C-H Stretch Aliphatic (Methyl, Morpholine) Medium-Strong
1610 - 1580 C=C / C=N Stretch Aromatic Ring (Pyridine) Medium-Strong
1550 - 1510 N-O Asymmetric Stretch Nitro (-NO₂) Strong
1360 - 1330 N-O Symmetric Stretch Nitro (-NO₂) Strong
1280 - 1250 C-N Stretch Aryl-N (Pyridine-Morpholine) Medium

| 1120 - 1080 | C-O-C Stretch | Ether (Morpholine) | Strong |

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: With the ATR crystal clean, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. A typical measurement co-adds 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands as listed in Table 5. Applying a derivative to the spectrum can help resolve overlapping peaks.[13][14]

Caption: Workflow for FTIR analysis using an ATR accessory.

Conclusion: A Synergistic Approach to Structural Validation

No single spectroscopic technique provides a complete structural picture. The true power of this analytical approach lies in the synergy of the data. Mass spectrometry provides the molecular formula. FTIR confirms the presence of key functional groups (nitro, ether, aromatic ring). UV-Vis spectroscopy validates the conjugated electronic system. Finally, NMR spectroscopy provides the definitive atomic map, connecting the protons and carbons to build the final, unambiguous structure of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. This integrated, multi-technique workflow represents a robust and trustworthy system for the characterization of novel chemical entities in any research and development setting.

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  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2018). ResearchGate. [Link]

  • ¹H and ¹³C NMR spectra of N-substituted morpholines. (2005). ResearchGate. [Link]

  • Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline. (n.d.). PMC. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC. [Link]

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  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. (n.d.). PMC. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. [Link]

  • Mass Fragmentation pattern of nitro compounds. (2022). YouTube. [Link]

  • 4-(4-Nitrophenyl)morpholine. (n.d.). PMC. [Link]

  • UV-vis absorption spectra of different nitroaromatic compounds. (n.d.). ResearchGate. [Link]

  • Synthesis method of N-(4-methyl morpholine)-piperidine. (n.d.).
  • Mass Spectrometry of Nitro and Nitroso Compounds. (n.d.). ResearchGate. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Zenodo. [Link]

  • Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate. [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (1969). Canadian Science Publishing. [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. (2017). Der Pharma Chemica. [Link]

  • 4-(4-Nitrophenyl)morpholine. (2012). ResearchGate. [Link]

  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. (n.d.). PMC. [Link]

  • 2,4,6-Trinitropyridine and Related Compounds, synthesis and characterization. (n.d.). Sciencemadness.org. [Link]

  • Observed FTIR Peaks of 5-substituted morpholine derivative of Pefloxacin. (n.d.). ResearchGate. [Link]

  • Morpholine, 4-methyl-. (n.d.). NIST WebBook. [Link]

  • Stoichiomorphic Halogen-Bonded Cocrystals. A Case Study of 1,4-Diiodotetrafluorobenzene and 3-Nitropyridine. (2021). SciSpace. [Link]

  • DIFFERENTIAL ANALYSIS IN MASS SPECTROMETRY. 2. (n.d.). Revue Roumaine de Chimie. [Link]

  • Spectral Derivatives Improve FTIR-Based Machine Learning Classification of Plastic Polymers. (2025). MDPI. [Link]

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023). MDPI. [Link]

  • UV-Visible Spectroscopy. (n.d.). MSU Chemistry. [Link]

  • Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. (2014). PMC. [Link]

  • UV/Vis spectroscopy - Khan Academy Organic Chemistry. (2014). YouTube. [Link]

  • UV-Visible Spectroscopy of Organic Compounds. (2022). Chemistry LibreTexts. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Characterization and Use of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in Cell Culture

Abstract: This document provides a comprehensive guide for researchers on the use of the novel compound 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in a cell culture setting. As this molecule is not extensively characteri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers on the use of the novel compound 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in a cell culture setting. As this molecule is not extensively characterized in public literature, this guide is founded on established principles of chemical biology and drug discovery. The structural motifs, specifically the morpholine and nitropyridine rings, are common pharmacophores in kinase inhibitors.[1][2] Notably, the morpholine ring is a key feature in the well-characterized pan-PI3K inhibitor, LY294002.[3] Therefore, we hypothesize that 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine acts as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. These application notes provide a robust framework to test this hypothesis, determine effective concentrations, and validate its mechanism of action in cancer cell lines.

Part 1: Scientific Rationale & Hypothesized Mechanism of Action

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that is fundamental to numerous cellular processes, including cell growth, proliferation, metabolism, and survival.[4][5] Dysregulation and hyperactivation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, are hallmarks of many human cancers.[6][7] This makes the PI3K pathway one of the most attractive targets for cancer therapeutic development.[5][8]

The core function of PI3K is to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9] PIP3 recruits and activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.[4][8]

Given the presence of the morpholine moiety, a known hinge-binding motif for many kinase inhibitors, we postulate that 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine functions by competitively binding to the ATP pocket of PI3K, thereby inhibiting its kinase activity. The immediate and measurable downstream effect of this inhibition would be a reduction in the phosphorylation of Akt at key residues, such as Serine 473 (p-Akt Ser473).

Hypothesized Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR pathway and the proposed point of inhibition for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation PI3K->PIP2 Phosphorylation Compound 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine Compound->PI3K Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Part 2: Reagent Preparation & Handling

Proper handling and preparation of the compound are critical for reproducible results. As with most small molecule inhibitors, this compound is presumed to be hydrophobic.

2.1. Reconstitution of Lyophilized Powder

  • Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Procedure:

    • Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to achieve a high-concentration stock solution, typically between 10 mM to 50 mM .

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]

2.2. Storage of Stock Solutions

  • Short-term (1-2 weeks): Store at 4°C, protected from light.

  • Long-term (up to 1 year): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[10]

2.3. Preparation of Working Solutions

  • Serial Dilution: Prepare working concentrations by performing serial dilutions of the DMSO stock solution into complete cell culture medium.

  • Final DMSO Concentration: It is imperative to maintain a consistent and low final concentration of DMSO across all experimental and control wells. The final DMSO concentration should not exceed 0.1% (v/v) , as higher concentrations can induce cellular stress or toxicity.[9]

  • Vehicle Control: All experiments must include a "vehicle control" group, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the compound used.

Part 3: Experimental Framework for Compound Characterization

This section provides two core protocols designed as a self-validating system. The first establishes the cytotoxic/cytostatic potency of the compound, while the second validates its effect on the target pathway.

Overall Experimental Workflow

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Reconstitute Compound in DMSO (Stock) C Prepare Serial Dilutions in Culture Medium A->C B Culture Cells to Logarithmic Growth Phase D Seed Cells in Plates (96-well or 6-well) B->D E Treat Cells with Compound (24-72 hours) D->E F Protocol 1: Cell Viability Assay (MTT) E->F G Protocol 2: Western Blot Analysis E->G H Calculate IC50 Value F->H I Quantify p-Akt / Total Akt G->I J Data Interpretation & Conclusion H->J I->J

Caption: General workflow for characterizing a novel kinase inhibitor.

Protocol 1: Determination of IC₅₀ using MTT Cell Viability Assay

This assay determines the concentration of the compound required to inhibit cell metabolic activity by 50% (IC₅₀), providing a quantitative measure of its potency. The principle relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[11][12]

Materials:

  • 96-well flat-bottom cell culture plates

  • Chosen cancer cell line (e.g., MCF-7, A549, U87-MG)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare 2X serial dilutions of the compound in complete medium. A typical starting range is 100 µM down to 1 nM.

    • Include a "vehicle control" (medium with 0.1% DMSO) and a "medium only" blank control.

    • Carefully aspirate the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a defined period, typically 48 to 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis:

    • Subtract the average OD of the "medium only" blanks from all other readings.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: (% Viability) = (OD_Treated / OD_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Parameter Example Value Notes
Cell LineU87-MG (Glioblastoma)Known to have high PI3K pathway activation
Seeding Density8,000 cells/wellOptimize for logarithmic growth over 72h
Treatment Duration72 hoursAllows for multi-generational effects
Calculated IC₅₀ Hypothetical: 5.2 µM Value to be determined experimentally
Protocol 2: Mechanism Validation by Western Blot for p-Akt

This protocol directly tests the hypothesis that the compound inhibits the PI3K pathway by measuring the phosphorylation status of its key downstream effector, Akt. A reduction in the ratio of phosphorylated Akt (p-Akt) to total Akt indicates on-target activity.

Materials:

  • 6-well cell culture plates

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[13][14]

  • BCA Protein Assay Kit

  • Primary Antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, Mouse anti-β-actin (loading control).

  • HRP-conjugated Secondary Antibodies: Anti-rabbit IgG, Anti-mouse IgG.

  • PVDF or nitrocellulose membrane

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[9] Treat cells with the compound at concentrations relevant to the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a shorter duration (e.g., 2-6 hours) to capture direct signaling effects. Include a vehicle control.

  • Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.[9]

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C.[13] Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over non-fat milk for phospho-antibodies to reduce background.[14]

    • Primary Antibody: Incubate the membrane with primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13][15]

    • Secondary Antibody: Wash the membrane 3x with TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.

    • Detection: Wash 3x with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the same membrane should be stripped and re-probed for Total Akt and then for a loading control like β-actin.[13]

  • Data Analysis:

    • Use densitometry software to quantify the band intensities.

    • For each sample, calculate the ratio of (p-Akt / Total Akt).

    • Normalize this ratio to the loading control (β-actin) to correct for any loading inaccuracies.

    • Compare the normalized ratios of treated samples to the vehicle control.

Treatment p-Akt / Total Akt Ratio (Normalized) Expected Outcome
Vehicle (DMSO)1.00Baseline phosphorylation
Compound (0.5x IC₅₀)0.65Dose-dependent decrease
Compound (1.0x IC₅₀)0.25Significant inhibition
Compound (2.0x IC₅₀)0.10Strong inhibition

A dose-dependent decrease in the normalized p-Akt/Total Akt ratio strongly supports the hypothesis that 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine acts as an inhibitor of the PI3K/Akt signaling pathway.

References

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved February 20, 2026, from [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Juric, D., Castel, P., & Scaltriti, M. (2020). The PI3K/Akt/mTOR signaling pathway in triple-negative breast cancer: A resistance pathway and a prime target for targeted therapies. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1874(2), 188432.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved February 20, 2026, from [Link]

  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. (n.d.). protocols.io. Retrieved February 20, 2026, from [Link]

  • Enhanced Multiplex Western Blotting. (n.d.). Bio-Rad. Retrieved February 20, 2026, from [Link]

  • Discovery and Characterization of VPRBP/DCAF1 Kinase Inhibitor Analogs as Microtubular Destabilizing Agents with Potent Antimyeloma Activity. (2026, March 2). Molecular Cancer Therapeutics. Retrieved February 20, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved February 20, 2026, from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Journal of Drug Delivery and Therapeutics, 12(3), 2231-2244.
  • Discovery of a Potent and Selective PI3Kδ Inhibitor... (2020, December 1). Journal of Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation... (2025, May 7). International Journal of Molecular Sciences. Retrieved February 20, 2026, from [Link]

  • Compounds that inhibit pi3k isoform alpha and methods for treating cancer. (2023). Google Patents.
  • Morpholine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry... (2020, March 15). Bioorganic Chemistry. Retrieved February 20, 2026, from [Link]

  • 4-(5-Nitro-2-pyridinyl)morpholine. (n.d.). GenoChem World. Retrieved February 20, 2026, from [Link]

  • Morpholine, 4-(2-ethoxy-5-methyl-4-nitrophenyl)-. (2023, November 1). US EPA. Retrieved February 20, 2026, from [Link]

  • Morpholine, 4-((5-nitro-2-thienyl)carbonyl)-. (n.d.). PubChemLite. Retrieved February 20, 2026, from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Retrieved February 20, 2026, from [Link]

  • Morpholine, 4-methyl-, 4-oxide. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

  • Antiviral activity and mechanism of purine morpholine nucleoside analogues... (2025, June 1). Journal of Advanced Research. Retrieved February 20, 2026, from [Link]

  • Morpholine, 4-(4-((5,6-dimethyl-2-phenyl-4-pyrimidinyl)amino)benzoyl)-. (n.d.). PubChemLite. Retrieved February 20, 2026, from [Link]

  • 4-[6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]morpholine. (n.d.). Chemspace. Retrieved February 20, 2026, from [Link]

  • Chemical Properties of Morpholine, 4-methyl-, 4-oxide. (n.d.). Cheméo. Retrieved February 20, 2026, from [Link]

Sources

Application

Application Note: In Vivo Pharmacological Profiling of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

Introduction & Mechanistic Rationale 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (NMPM) is a targeted small-molecule compound characterized by a morpholine pharmacophore conjugated to a substituted pyridine ring. In the l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (NMPM) is a targeted small-molecule compound characterized by a morpholine pharmacophore conjugated to a substituted pyridine ring. In the landscape of kinase inhibition, the morpholine moiety is a privileged structure, acting as a critical hinge-binder in the ATP-binding pocket of phosphoinositide 3-kinases (PI3K)[1]. Specifically, the oxygen atom of the morpholine ring serves as a hydrogen bond acceptor for the backbone amide of Val851 in the PI3Kα catalytic domain, a highly conserved interaction necessary for competitive ATP inhibition[2].

Because hyperactivation of the PI3K/AKT/mTOR pathway is a hallmark of numerous malignancies, evaluating morpholine-based inhibitors like NMPM in murine xenograft models requires rigorous formulation and pharmacodynamic (PD) tracking. This protocol provides a self-validating in vivo workflow, ensuring that observed tumor growth inhibition is causally linked to on-target PI3K suppression rather than off-target toxicity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (p-Ser473) PIP3->AKT mTOR mTORC1 / Proliferation AKT->mTOR NMPM 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (NMPM) NMPM->PI3K Competitive Inhibition (Val851 H-bond)

Fig 1. NMPM-mediated competitive inhibition of the PI3K/AKT/mTOR oncogenic signaling pathway.

Formulation Strategy: Overcoming Lipophilicity

The nitro-methyl-pyridine core of NMPM renders the molecule highly lipophilic, resulting in poor aqueous solubility. Administering unformulated suspensions via oral gavage (PO) often leads to erratic gastrointestinal absorption and high inter-subject pharmacokinetic variability. To ensure predictable systemic exposure, we adapt a validated co-solvent vehicle system commonly used for structurally similar pan-PI3K inhibitors like[3],[4].

Causality Check: N-Methyl-2-pyrrolidone (NMP) acts as the primary solubilizer to disrupt the crystalline lattice of the compound, while PEG300 and Tween-80 prevent precipitation upon contact with aqueous gastric fluids, ensuring the compound remains in solution for optimal intestinal absorption[3].

Table 1: Optimized In Vivo Formulation Parameters
ComponentVolume Fraction (v/v)Function / Causality
N-Methyl-2-pyrrolidone (NMP) 10%Primary solvent; disrupts the crystalline lattice of the lipophilic NMPM core.
PEG300 40%Co-solvent; maintains solubility and acts as an absorption enhancer in the GI tract.
Tween-80 5%Surfactant; prevents compound precipitation upon contact with aqueous gastric fluids.
Saline (0.9% NaCl) 45%Aqueous diluent; ensures the final formulation is physiologically tolerable for oral gavage.

Step-by-Step In Vivo Protocol

Phase 1: Xenograft Establishment & Randomization

Model: Subcutaneous human tumor xenografts (e.g., PIK3CA-mutant HCT116 or A2780 cells) in athymic nude mice.

  • Cultivate target cells in RPMI-1640 supplemented with 10% FBS. Harvest at 80% confluence to ensure cells are in the exponential growth phase.

  • Resuspend

    
     cells in a 1:1 mixture of cold PBS and Matrigel. Causality:  Matrigel provides a localized extracellular matrix that significantly enhances initial tumor take rates and vascularization[3].
    
  • Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old female athymic nude mice.

  • Self-Validation Step: Do not initiate treatment immediately. Monitor tumor growth using digital calipers. Randomize mice into vehicle control and NMPM treatment groups (n=8/group) only when mean tumor volumes reach 100–150 mm³[3]. This ensures that the compound is tested against established, vascularized tumors rather than merely inhibiting initial engraftment.

Phase 2: Dosing Regimen
  • Prepare the NMPM dosing solution freshly every 3 days to prevent potential chemical degradation of the nitro group in an aqueous environment.

  • Administer NMPM at 30 mg/kg via oral gavage (PO) daily for 21 days[5],[6].

  • Administer an equivalent volume (typically 10 mL/kg) of the vehicle (10% NMP / 40% PEG300 / 5% Tween-80 / 45% Saline) to the control group to account for vehicle-induced stress or baseline toxicity.

InVivo_Workflow Prep Formulation Prep 10% NMP, 40% PEG300 5% Tween-80, 45% Saline Inoc Tumor Inoculation Subcutaneous Xenograft Prep->Inoc Rand Randomization Tumor vol 100-150 mm³ Inoc->Rand Dose Oral Dosing (PO) 30 mg/kg/day Rand->Dose Euthanasia Endpoint Analysis Tumor Excision, PK/PD Dose->Euthanasia

Fig 2. Standardized in vivo experimental workflow for evaluating NMPM efficacy in murine models.

Phase 3: Pharmacodynamic (PD) and Efficacy Monitoring

To prove that NMPM exerts its efficacy via PI3K inhibition, we must measure the downstream effector AKT. Phosphorylation at Serine 473 (p-AKT Ser473) is the gold-standard biomarker for PI3K target engagement[3],[7].

  • Measure tumor volume twice weekly using the formula:

    
    [6].
    
  • Weigh mice concurrently. Causality: A body weight loss of >10% indicates systemic toxicity, necessitating a dose reduction. This differentiates targeted efficacy from general cachexia.

  • At the study endpoint (Day 21), or when control tumors reach 1,200 mm³, euthanize the animals 2 hours post-final dose (at the estimated

    
    ).
    
  • Rapidly excise the tumors. Snap-freeze half in liquid nitrogen for Western blot analysis of p-AKT Ser473, and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC)[7].

Table 2: Pharmacodynamic (PD) & Efficacy Monitoring Metrics
MetricMethodTarget ObservationValidation Purpose
Tumor Volume Digital Calipers (Bi-weekly)Significant reduction vs. VehiclePrimary read-out for in vivo macroscopic efficacy.
Body Weight Digital Scale (Bi-weekly)< 10% deviation from baselineControl for systemic drug toxicity and tolerability.
p-AKT (Ser473) Western Blot / IHC> 80% reduction in target tissueConfirms on-target PI3K inhibition (Mechanism of Action).
Total AKT Western BlotStable expressionNormalization control; ensures AKT protein is not simply degraded.

References

  • Title : Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor Source : AACR Journals (Molecular Cancer Therapeutics) URL :[Link]

  • Title : Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source : Frontiers in Chemistry URL :[Link]

  • Title : The PI3K inhibitor buparlisib suppresses osteoclast formation and tumour cell growth in bone metastasis of lung cancer Source : Spandidos Publications (International Journal of Oncology) URL :[Link]

  • Title : Disruption of Follicular Dendritic Cells–Follicular Lymphoma Cross-talk by the Pan-PI3K Inhibitor BKM120 (Buparlisib) Source : Clinical Cancer Research URL :[Link]

Sources

Method

Application Note: Utilizing 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine as a Chemical Probe in Fragment-Based Kinase Profiling

Executive Summary The identification of selective kinase inhibitors relies heavily on the structural interrogation of the ATP-binding pocket. 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (CAS 126356-39-6)[1] is a highly ef...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The identification of selective kinase inhibitors relies heavily on the structural interrogation of the ATP-binding pocket. 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (CAS 126356-39-6)[1] is a highly efficient chemical probe utilized in Fragment-Based Drug Discovery (FBDD). Despite its low molecular weight, this probe provides critical structural vectors for targeting the Janus kinase (JAK) family[2]. This application note details the mechanistic rationale, biochemical binding protocols, and cellular target engagement workflows required to utilize this fragment effectively in early-stage drug development.

Mechanistic Insights: The Causality of the Probe's Structure

In FBDD, fragments are selected not for their initial nanomolar potency, but for their high ligand efficiency and ability to form high-quality atomic interactions[3]. The specific architecture of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is engineered to exploit the conserved features of the kinase hinge region:

  • The Morpholine Ring (Solubility & Anchoring): The morpholine oxygen acts as a critical hydrogen-bond acceptor. In the hydrophobic ATP-binding cleft, it interacts with the backbone amides of the kinase hinge region. Furthermore, the aliphatic ether nature of morpholine significantly enhances the aqueous solubility of the probe, a strict requirement for the high-concentration screening (millimolar range) typical of FBDD[3].

  • The Nitropyridine Core (

    
     Stacking):  The strongly electron-withdrawing nitro group creates an electron-deficient aromatic system. This polarity reversal facilitates highly favorable 
    
    
    
    stacking interactions with electron-rich aromatic residues (e.g., phenylalanine or tyrosine) lining the kinase binding pocket[2].
  • The C4-Methyl Group (Steric Directing Vector): Positioned strategically on the pyridine ring, the methyl group provides a steric vector. It restricts the rotational degrees of freedom and directs the trajectory for subsequent synthetic "fragment growing" toward the solvent-exposed region or the DFG-motif of the kinase[2].

Signaling Pathway Visualization

The following diagram illustrates the biological context of the probe, specifically its role in intercepting the JAK/STAT signaling cascade by competing at the kinase ATP pocket.

JAK_STAT Cytokine Cytokine Ligand Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK2 / JAK3 Kinase Receptor->JAK Dimerizes & Activates STAT STAT Protein JAK->STAT Phosphorylates Probe 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (Fragment Probe) Probe->JAK Competes at ATP Pocket Nucleus Gene Transcription STAT->Nucleus Translocates

Figure 1: JAK/STAT signaling pathway and targeted inhibition by the fragment probe.
Experimental Protocol: TR-FRET Kinase Binding Assay

To quantify the biochemical binding affinity of the fragment probe, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Causality for Assay Choice: Fragments must be screened at high concentrations (100 µM – 1 mM), which often leads to compound autofluorescence or inner-filter effects. TR-FRET utilizes a time-gated detection window (50–150 microseconds post-excitation) that allows short-lived background fluorescence to decay before the long-lived FRET signal is measured, ensuring high signal-to-noise ratios[4].

Self-Validating Assay Design:

  • Positive Control: Staurosporine (a high-affinity pan-kinase inhibitor) is included to validate assay sensitivity and dynamic range.

  • Negative Control: DMSO vehicle establishes the baseline maximum FRET signal (uninhibited tracer binding).

  • Quality Control: Assay robustness is continuously monitored via the Z'-factor; only plates yielding a Z' > 0.6 are deemed valid for fragment profiling.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X concentration of the target kinase (e.g., JAK2) and a 2X concentration of a kinase-specific, red-acceptor-labeled ATP-competitive tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Probe Titration: Serially dilute 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in 100% DMSO. Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the probe into a 384-well low-volume microplate. Causality: Acoustic dispensing prevents tip-based carryover and ensures the final DMSO concentration remains below 1%, preventing solvent-induced enzyme denaturation.

  • Reaction Assembly: Add 5 µL of the 2X kinase solution to the plate, followed by 5 µL of the 2X tracer/Europium-anti-tag antibody mixture. The Europium chelate serves as the long-lived FRET donor[4].

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes. Causality: Low-affinity fragments have fast off-rates; a 60-minute incubation ensures thermodynamic binding equilibrium is reached.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite the Europium donor at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/620 nm) to determine the IC

    
    .
    
Experimental Protocol: Cellular Target Engagement (CETSA)

While TR-FRET confirms biochemical binding, the Cellular Thermal Shift Assay (CETSA) is required to prove that the fragment can penetrate the lipid bilayer and engage its target in a complex, living physiological environment[5].

Causality for Assay Choice: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (


)[6]. This allows label-free detection of target engagement directly inside the cell[5].

Self-Validating Assay Design:

  • Isothermal Dose-Response (ITDR): Confirms that thermal stabilization is strictly dose-dependent, ruling out non-specific thermal artifacts.

  • Loading Control:

    
    -actin is monitored across all temperatures to ensure uniform cell distribution and verify that the probe does not cause global, non-specific proteome precipitation.
    

Step-by-Step Methodology:

  • Cell Treatment: Culture human erythroleukemia (HEL) cells to 70% confluency. Treat the cells with 200 µM of the fragment probe or an equivalent volume of DMSO for 1 hour at 37°C. Causality: A 1-hour window allows sufficient time for intracellular accumulation and target binding while minimizing downstream phenotypic toxicity.

  • Thermal Profiling: Harvest the cells, wash with cold PBS, and divide the suspension into equal 50 µL aliquots in PCR tubes. Subject each aliquot to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality: Centrifugation pellets the thermally denatured, aggregated proteins, leaving only the stabilized, probe-bound proteins in the soluble supernatant[6].

  • Quantification: Analyze the soluble fraction via Western Blot using an anti-JAK2 antibody. Quantify band intensities using densitometry to plot the melt curve and calculate the aggregation temperature shift (

    
    ).
    
Workflow Visualization

CETSA_Workflow Step1 1. Live Cell Incubation (Probe Treatment) Step2 2. Thermal Profiling (Aliquoting & Heating) Step1->Step2 Step3 3. Cell Lysis (Centrifugation) Step2->Step3 Step4 4. Target Quantification (Western Blot) Step3->Step4

Figure 2: CETSA workflow for validating intracellular fragment-target engagement.
Data Presentation

The following table summarizes the expected quantitative profiling data when utilizing 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine as a probe against JAK family kinases.

ParameterAssay ModalityTargetResult / ValueScientific Significance
Biochemical IC

TR-FRETJAK2450 µMTypical low-affinity starting point for FBDD, leaving room for synthetic growth[3].
Biochemical IC

TR-FRETJAK3>1000 µMIndicates preliminary isoform selectivity driven by the C4-methyl vector[2].
Ligand Efficiency (LE) ComputationalJAK20.38 kcal/mol/HAAn LE > 0.3 confirms highly optimized atomic interactions for its size[3].

Shift
CETSAJAK2 (HEL Cells)+2.4 °CValidates successful membrane permeation and intracellular target engagement[5].
References
  • Title: Twenty years on: the impact of fragments on drug discovery Source: Nature Reviews Drug Discovery / PubMed URL: [Link]

  • Title: Compositions and methods for inhibition of the JAK pathway (US20100190770A1)
  • Title: HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications Source: Current Chemical Genomics / PubMed Central URL: [Link]

  • Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay Source: Science / Wikipedia URL: [Link]

  • Title: Application of the cellular thermal shift assay (CETSA) to validate drug target engagement Source: University of Cambridge / Scientific Reports URL: [Link]

Sources

Application

Application Note: Profiling 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine in Kinase Activity Assays

Introduction & Scientific Rationale The compound 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine represents a critical chemical scaffold in the design of ATP-competitive kinase inhibitors, particularly for the Phosphoinositid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine represents a critical chemical scaffold in the design of ATP-competitive kinase inhibitors, particularly for the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways.

The "Privileged" Scaffold

The structural architecture of this molecule—a pyridine ring substituted with a morpholine group—is a "privileged scaffold" in medicinal chemistry.[1]

  • Morpholine Moiety: Acts as a key hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3K

    
    ). It also improves aqueous solubility and pharmacokinetic properties.
    
  • Pyridine Core: Serves as the central aromatic linker, positioning substituents to explore the hydrophobic pockets of the enzyme.

  • 5-Nitro & 4-Methyl Groups: The nitro group provides strong electron-withdrawing character, tuning the pKa of the pyridine nitrogen and potentially interacting with active site residues or serving as a synthetic handle for reduction to an amine (a common precursor for urea/amide-linked inhibitors). The 4-methyl group typically fills a small hydrophobic pocket (selectivity filter) within the kinase domain.

This Application Note details the protocol for profiling 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine as a lead compound or reference standard in kinase activity assays, specifically focusing on lipid kinase (PI3K) and serine/threonine kinase (mTOR) panels.

Experimental Design & Causality

Assay Principle: ADP-Glo™ Kinase Assay

To evaluate the inhibitory potency of 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine, we utilize the ADP-Glo™ Kinase Assay (Promega). This bioluminescent assay detects the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Why this method?

    • Universality: Applicable to both lipid (PI3K) and protein (mTOR) kinases.

    • High Sensitivity: Detects low conversion rates, essential for determining accurate IC

      
       values for potent inhibitors.
      
    • Resistance to Interference: The nitro group is a potential fluorescence quencher. Bioluminescence avoids the interference often seen with fluorescent readouts (e.g., FRET/FP) when testing nitro-aromatic compounds.

Mechanism of Action (Hypothesis)

We hypothesize that 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine functions as a Type I ATP-competitive inhibitor .

  • Logic: The morpholine oxygen mimics the N1 of adenine, forming a hydrogen bond with the kinase hinge region. The inhibitor competes with ATP for the binding site, preventing the transfer of the

    
    -phosphate to the substrate (PIP2 for PI3K, or protein substrate for mTOR).
    

Detailed Protocol

Materials & Reagents
ReagentDescriptionStorage
Test Compound 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine (Solid)-20°C, Desiccated
Kinase Enzyme Recombinant PI3K

(p110

/p85

) or mTOR
-80°C
Substrate PIP2:PS Lipid Substrate (for PI3K) / 4E-BP1 (for mTOR)-80°C
ATP Ultra-pure ATP (10 mM stock)-20°C
Assay Buffer 50 mM HEPES (pH 7.5), 3 mM MgCl

, 1 mM EGTA, 0.03% CHAPS
4°C
Detection ADP-Glo™ Reagent & Kinase Detection Reagent-20°C
Solvent DMSO (Anhydrous)RT
Compound Preparation (Stock Solution)

Objective: Create a stable, concentrated stock solution free of aggregates.

  • Weighing: Accurately weigh 10 mg of 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine.

  • Dissolution: Dissolve in 100% anhydrous DMSO to a final concentration of 10 mM .

    • Note: Nitro-pyridines are generally soluble in DMSO. Vortex for 1 minute. If particulates persist, sonicate for 5 minutes at room temperature.

  • Serial Dilution: Prepare a 10-point dose-response series in DMSO (e.g., 3-fold dilutions starting from 100

    
    M).
    
    • Critical Step: Maintain a constant DMSO concentration (e.g., 1% or 2%) across all assay wells to prevent solvent effects from skewing data.

Kinase Reaction Setup (384-well Plate)

Format: Low-volume 384-well white solid-bottom plate (Corning #3824).

  • Buffer Prep: Prepare 1x Kinase Buffer supplemented with 2 mM DTT and 50

    
    M DTT (freshly added).
    
  • Compound Addition:

    • Add 1

      
      L of diluted compound (or DMSO control) to assay wells.
      
  • Enzyme Addition:

    • Dilute PI3K or mTOR enzyme in 1x Kinase Buffer to 2x optimum concentration (determined by titration, typically 0.5–2 ng/

      
      L).
      
    • Add 2

      
      L of 2x Enzyme solution to the wells.
      
    • Pre-incubation: Incubate for 15 minutes at RT. This allows the inhibitor to reach equilibrium with the ATP-binding pocket.

  • Substrate/ATP Mix:

    • Prepare 2x Substrate/ATP mix (e.g., 50

      
      M PIP2 / 20 
      
      
      
      M ATP).
    • Note: Use ATP concentration at or below the

      
       for the specific kinase to maximize sensitivity to competitive inhibitors.
      
    • Add 2

      
      L of Substrate/ATP mix to start the reaction.
      
  • Reaction:

    • Centrifuge plate at 1000 rpm for 1 minute.

    • Incubate at RT for 60 minutes (protected from light).

Detection (ADP-Glo™ Protocol)
  • ADP-Glo Reagent: Add 5

    
    L of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
    
    • Incubate for 40 minutes at RT.

  • Kinase Detection Reagent: Add 10

    
    L of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase signal.
    
    • Incubate for 30 minutes at RT.

  • Readout: Measure luminescence (Integration time: 0.5–1.0 sec) using a multi-mode plate reader (e.g., PerkinElmer EnVision).

Data Analysis & Visualization

Calculation of IC [2]
  • Normalize Data: Convert RLU (Relative Light Units) to % Inhibition using the formula:

    
    
    
    • Max Control: Enzyme + Substrate + ATP + DMSO (No Inhibitor).

    • Min Control: No Enzyme (Background).

  • Curve Fitting: Plot % Inhibition (y-axis) vs. log[Compound Concentration] (x-axis). Fit data using a non-linear regression model (4-parameter logistic equation):

    
    
    
Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the specific intervention point of the morpholine-pyridine scaffold.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates TSC TSC1/2 AKT->TSC Inhibits mTORC1 mTORC1 (Target) TSC->mTORC1 Inhibits (via Rheb) S6K S6K mTORC1->S6K Activates Inhibitor 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine Inhibitor->PI3K ATP Competition Inhibitor->mTORC1 ATP Competition

Caption: The PI3K/AKT/mTOR pathway highlighting the dual-inhibition potential of the morpholine-pyridine scaffold at PI3K and mTOR nodes.[1][2]

Assay Workflow Diagram

Assay_Workflow Step1 1. Prepare Compound (10mM in DMSO) Step2 2. Enzyme Reaction (PI3K + PIP2 + ATP) Step1->Step2 Incubate 60 min Step3 3. Add ADP-Glo™ (Deplete ATP) Step2->Step3 Incubate 40 min Step4 4. Add Detection Rgt (ADP -> ATP -> Light) Step3->Step4 Incubate 30 min Step5 5. Measure Luminescence (EnVision Reader) Step4->Step5 Read

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay profiling the test compound.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal-to-Noise Insufficient enzyme activity or ATP depletion failure.Titrate enzyme concentration; ensure ATP stock is fresh; check ADP-Glo reagent expiry.
High Background Contaminated reagents or ATP degradation.Use ultra-pure ATP; keep reagents on ice; ensure plates are clean.
Compound Precipitation Low solubility in aqueous buffer.Verify solubility of the nitro-pyridine scaffold; reduce final DMSO % or add 0.01% Triton X-100.
IC

Shift
ATP concentration too high.Ensure ATP concentration is

(apparent) to detect competitive inhibition accurately.

References

  • Rewcastle, G. W., et al. (1996). "Tyrosine Kinase Inhibitors.[3][2][4][5] 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues." Journal of Medicinal Chemistry. Link

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase." Journal of Medicinal Chemistry. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Liu, Q., et al. (2011). "Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective, and Orally Bioavailable PI3K/mTOR Dual Inhibitor." Journal of Medicinal Chemistry. Link

  • Wymann, M. P., et al. (2003). "Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction." Molecular and Cellular Biology. Link

Sources

Method

Application Note: Preparation and Handling of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine Stock Solutions

Executive Summary This application note provides a comprehensive, self-validating protocol for the preparation, sterilization, and storage of stock solutions for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (CAS: 126356-39...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the preparation, sterilization, and storage of stock solutions for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (CAS: 126356-39-6)[1]. As a highly lipophilic chemical intermediate and pharmacophore commonly utilized in kinase inhibitor synthesis and in vitro screening, improper handling of this compound can lead to precipitation, structural degradation, and irreproducible assay results. This guide details the physiochemical rationale behind solvent selection and establishes strict handling parameters to ensure sustained compound integrity.

Physiochemical Profiling & Solvent Rationale

To design an effective dissolution protocol, one must first analyze the structural causality of the compound's solubility profile.

  • Attenuated Basicity: While the morpholine ring is typically a weak base (pKa ~8.3), its direct conjugation to the 5-nitro-2-pyridinyl system drastically alters its electronic environment. The nitro group is strongly electron-withdrawing, pulling electron density away from the morpholine nitrogen. Consequently, the molecule resists protonation at physiological pH, rendering it highly lipophilic and practically insoluble in aqueous media.

  • Solvent Selection: To disrupt the strong intermolecular π-π stacking of the planar nitroaromatic core, a solvent with a high dielectric constant is required. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal standard for such hydrophobic small molecules .

  • Hygroscopicity Warning: DMSO is highly hygroscopic. If non-anhydrous DMSO is used, or if the stock is exposed to ambient humidity, the absorbed water will drastically lower the solvent's capacity, causing the highly lipophilic 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine to undergo irreversible micro-precipitation.

Table 1: Physiochemical Properties
PropertyValueImplication for Handling
Chemical Formula C10H13N3O3Standard small molecule handling applies.
Molecular Weight 223.23 g/mol Used for precise molarity calculations.
Aqueous Solubility Poor / InsolubleRequires 100% organic solvent for primary stock.
Light Sensitivity High (Nitroaromatic)Requires amber vials to prevent photoreduction.

Experimental Workflow

G A 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (Dry Powder) B Solvent Selection (Anhydrous DMSO) A->B Equilibrate to RT (30 min) C Dissolution (Vortex / Mild Sonication) B->C Add Solvent D Sterile Filtration (0.22 µm PTFE Filter) C->D If required for cell assays E Aliquoting (Single-use Amber Vials) D->E Prevent freeze-thaw cycles F Long-term Storage (-80°C, Protect from Light) E->F Preserve chemical stability

Workflow for the preparation and storage of small molecule stock solutions.

Quantitative Dilution Guidelines

Precision is critical when preparing master stocks. The table below outlines the exact mass-to-volume ratios required to achieve standard stock concentrations.

Table 2: Stock Solution Preparation Guide (MW = 223.23 g/mol )
Desired ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM 1.0 mL2.23 mg
10 mM 5.0 mL11.16 mg
50 mM 1.0 mL11.16 mg
50 mM 5.0 mL55.81 mg

Step-by-Step Preparation Protocol

Materials Required:

  • 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (Powder, >97% purity)

  • Anhydrous DMSO (≥99.9% purity, sealed under argon)

  • 0.22 µm PTFE syringe filters

  • Sterile, amber microcentrifuge tubes

Methodology:

  • Thermal Equilibration: Before opening the master vial, allow the dry powder to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will subsequently introduce water into your anhydrous DMSO stock, accelerating degradation .

  • Weighing: Using a calibrated analytical balance, carefully weigh the required mass of the compound (refer to Table 2) into a sterile amber tube.

  • Dissolution: Add the calculated volume of Anhydrous DMSO. Seal the tube and vortex vigorously for 60 seconds.

  • Sonication (If Required): If visual inspection reveals undissolved particulates, place the tube in a mild ultrasonic water bath (<40°C) for 2–5 minutes. Do not exceed 40°C, as excessive heat can induce thermal degradation of the nitro group.

  • Sterilization: If the stock is intended for cell-based assays, filter the solution through a 0.22 µm PTFE syringe filter. Causality: Standard cellulose acetate or polyethersulfone (PES) filters will dissolve in 100% DMSO, ruining the sample. Only PTFE or Nylon membranes are chemically compatible with pure DMSO.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in amber vials.

Storage, Stability, and Assay Application

The Danger of Freeze-Thaw Cycles

Aliquoting is not optional; it is a strict requirement. Kozikowski et al. demonstrated that repeated freeze-thaw cycles of DMSO stock solutions lead to rapid compound degradation and precipitation . Because DMSO freezes at 18.5°C, every removal from the freezer causes the solvent to transition phases, drawing in atmospheric moisture and physically stressing the dissolved solute.

  • Short-term Storage: -20°C for up to 1 month.

  • Long-term Storage: -80°C for up to 6 months (strictly protected from light).

Application in Aqueous Assays

When introducing the DMSO stock into aqueous cell culture media or biochemical buffers, perform a stepwise dilution. To prevent solvent-induced cytotoxicity in in vitro models, ensure the final concentration of DMSO in the assay never exceeds 0.1% to 0.5% v/v . Always run a vehicle control containing the exact matching concentration of DMSO.

Quality Control & Self-Validation

To ensure this protocol functions as a self-validating system, researchers must establish a Quality Control (QC) checkpoint.

  • Validation Step: After 3 months of storage at -80°C, sacrifice one aliquot and analyze it via LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Pass Criteria: The presence of a dominant peak at m/z 224.2 [M+H]+ confirms structural integrity.

  • Fail Criteria: The appearance of a peak at m/z 194.2 would indicate that the nitro group has been reduced to an amine (a common degradation pathway for nitroaromatics stored improperly). If this occurs, the entire batch must be discarded.

References

  • MedChemExpress. (2025). Compound Handling Instructions: Guidelines for Small Molecule Storage and Dilution. MedChemExpress. [Link]

  • Captivate Bio. (2025). Small Molecules Technical Guidelines: Preparation of Stock Solutions. Captivate Bio. [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

Sources

Application

Topic: High-Throughput Screening and Characterization of Novel PI3K Pathway Modulators: A Case Study with 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growt...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][3][4] This has made it one of the most intensely pursued targets for oncology drug discovery. High-throughput screening (HTS) provides the foundation for identifying and characterizing novel chemical entities that modulate this pathway. This guide details a comprehensive HTS cascade for the evaluation of potential PI3K inhibitors, using the hypothetical compound 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine as a representative example. This molecule contains a morpholine ring, a privileged pharmacophore known to impart favorable pharmacokinetic properties and interact with kinase targets.[5] The protocols herein describe a tiered approach, beginning with biochemical assays to establish direct enzyme inhibition and progressing to sophisticated cell-based assays to confirm on-target activity in a physiological context. We provide detailed, step-by-step methodologies for robust, HTS-compatible formats, including Homogeneous Time-Resolved Fluorescence (HTRF) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays, complete with guidelines for data interpretation and quality control.

Introduction: Targeting the PI3K Pathway

The PI3K/AKT/mTOR Signaling Axis

The PI3K/AKT/mTOR pathway is a central node in cellular signaling, translating extracellular cues from receptor tyrosine kinases (RTKs) into a spectrum of cellular responses.[3][6] Upon growth factor binding, RTKs activate Class I PI3Ks, which then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase AKT, a master regulator that subsequently phosphorylates a multitude of downstream substrates to promote cell survival, growth, and proliferation while inhibiting apoptosis.[4] One of the key downstream effectors of AKT is the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2, that regulate protein synthesis and cell metabolism.[6]

Given its fundamental role, it is not surprising that hyperactivation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a major driver of tumorigenesis and resistance to therapy.[4][7]

The Morpholine Scaffold in PI3K Inhibitor Design

The morpholine heterocycle is a versatile and widely used scaffold in medicinal chemistry.[5][8] Its inclusion in small molecules can enhance aqueous solubility, metabolic stability, and oral bioavailability. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, facilitating critical interactions within the ATP-binding pocket of kinases.[5] Numerous potent PI3K inhibitors, such as PI-103 and LY294002, feature a morpholine moiety, establishing it as a key structural motif for this target class.[9][10] Therefore, a novel compound like 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine represents a rational starting point for a PI3K-targeted drug discovery campaign.

The High-Throughput Screening (HTS) Cascade

A successful HTS campaign is structured as a funnel, efficiently filtering large compound libraries to identify a small number of high-quality lead candidates. This tiered approach, known as the HTS cascade, maximizes efficiency and minimizes resource expenditure by using assays of increasing complexity and physiological relevance at each stage.

HTS_Cascade cluster_0 Screening Funnel Primary Primary Screen (e.g., Biochemical HTRF) ~10^5-10^6 Compounds Secondary Secondary Screen (e.g., Cell-Based Assays) ~10^2-10^3 Compounds Primary->Secondary Hit Confirmation & Potency Tertiary Tertiary Assays (Selectivity, MOA) ~10^1-10^2 Compounds Secondary->Tertiary Cellular Efficacy & On-Target Effects Lead Lead Candidate ~1-5 Compounds Tertiary->Lead Selectivity Profile & In Vivo Promise

Figure 1. A tiered high-throughput screening cascade.

Mechanism of Action: A Hypothesis-Driven Approach

Based on its structural features, we hypothesize that 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine functions as an ATP-competitive inhibitor of Class I PI3K isoforms. The diagram below illustrates the proposed point of intervention within the PI3K/AKT/mTOR pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates  PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor 4-{5-Nitro-4-methyl- 2-pyridinyl}morpholine Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 2. The PI3K/AKT/mTOR signaling pathway and the proposed point of inhibition.

Part I: Primary Biochemical Screening

Objective: To rapidly assess the direct inhibitory effect of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine on the enzymatic activity of purified PI3K isoforms (α, β, δ, γ) and determine its potency (IC50) and selectivity profile.

Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is an ideal format for primary HTS due to its robustness, sensitivity, and resistance to interference from colored or fluorescent compounds.[2][11] The assay measures the generation of PIP3 by detecting the FRET between a GST-tagged PIP3-binding protein labeled with a terbium (Tb) cryptate donor and a biotinylated-PIP3 tracer bound to streptavidin-XL665 (acceptor).

Protocol: HTRF-Based PI3Kα Inhibition Assay

Materials:

  • Enzyme: Recombinant human PI3Kα (p110α/p85α)

  • Substrate: DiC8-PIP2

  • Detection Reagents: HTRF KinEASE®-STK S3 Kit (Cisbio) or equivalent

  • Compound: 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine, dissolved in 100% DMSO

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.05% CHAPS

  • Plates: Low-volume, 384-well black plates (e.g., Corning 384-well Low Volume Black Round Bottom Polystyrene NBS Microplate)

  • Reader: HTRF-compatible plate reader (e.g., PHERAstar FSX, Tecan Spark)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in 100% DMSO. Using an acoustic liquid handler (e.g., Echo 525), dispense 40 nL of compound dilutions into the assay plate wells. For controls, dispense 40 nL of DMSO (0% inhibition) or a known PI3K inhibitor like Alpelisib (100% inhibition).

  • Enzyme Addition: Prepare a solution of PI3Kα in assay buffer at 2X the final concentration. Add 5 µL of this solution to each well.

  • Initiation of Reaction: Prepare a solution of ATP and DiC8-PIP2 substrate in assay buffer at 2X the final concentration (final concentrations typically 10 µM ATP, 10 µM PIP2). Add 5 µL of this solution to each well to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Detection: Prepare the HTRF detection mix according to the manufacturer's instructions, containing the Tb-labeled antibody and the streptavidin-acceptor. Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) with an excitation at 320 nm.

Data Analysis and Quality Control:

  • Calculate HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition)).

  • IC50 Determination: Plot % Inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality: The Z'-factor is a measure of assay robustness.[12] A Z' > 0.5 indicates an excellent assay suitable for HTS.

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Where 'max' refers to the 0% inhibition control and 'min' refers to the 100% inhibition control.

Table 1: Hypothetical Biochemical Profile of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

PI3K Isoform IC50 (nM)
PI3Kα 75
PI3Kβ 850
PI3Kδ 1,200

| PI3Kγ | 2,500 |

This hypothetical data suggests the compound is a potent PI3Kα inhibitor with >10-fold selectivity over other Class I isoforms.

Part II: Secondary Cell-Based Assays

Objective: To validate the biochemical activity of the compound in a cellular environment, confirming its ability to penetrate cells and engage the PI3K pathway. Cell-based assays are critical as they account for factors like cell permeability and metabolism, which are absent in biochemical assays.[1][13]

Cell_Assay_Workflow cluster_1 Cell-Based Assay Workflow Plate Seed Cells in 384-well Plates Treat Treat with Compound & Stimulate Pathway Plate->Treat Lyse Lyse Cells & Add Detection Reagents Treat->Lyse Read Incubate & Read Plate (TR-FRET Signal) Lyse->Read

Figure 3. General workflow for homogenous cell-based assays.
Protocol 1: Target Engagement via AKT Phosphorylation (LanthaScreen™ Assay)

Principle: This TR-FRET immunoassay measures the phosphorylation of AKT at Ser473, a direct downstream consequence of PI3K activity.[1][14] The assay uses a cell line expressing a GFP-AKT fusion protein and a terbium-labeled antibody specific for phosphorylated Ser473-AKT. Inhibition of PI3K prevents AKT phosphorylation, leading to a decrease in the FRET signal.[6]

Materials:

  • Cell Line: HEK293E cells stably expressing GFP-AKT1 (or other relevant cell line, e.g., MCF-7)

  • Stimulant: Insulin-like Growth Factor 1 (IGF-1)

  • Detection Reagents: LanthaScreen™ Tb-anti-pAKT (Ser473) Antibody

  • Lysis Buffer: Provided with the assay kit

  • Plates: 384-well, white, solid-bottom tissue culture-treated plates

Procedure:

  • Cell Seeding: Seed 10,000 cells per well in 32 µL of growth medium and incubate overnight.

  • Compound Treatment: Add 4 µL of serially diluted compound to the wells. Incubate for 60 minutes at 37°C.

  • Pathway Stimulation: Prepare an IGF-1 solution to achieve a final concentration that gives ~80% of the maximal response (EC80, determined separately). Add 4 µL to all wells except the unstimulated controls. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Add 20 µL of the prepared Lysis Buffer containing the Tb-labeled antibody to each well.

  • Incubation: Incubate for 2 hours at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader.

Data Analysis:

  • Calculate the TR-FRET emission ratio (520 nm / 495 nm).

  • Plot the ratio against the log of compound concentration and fit to a four-parameter logistic model to determine the EC50.

Protocol 2: Pathway Readout via FOXO3 Reporter Assay (CellSensor® Assay)

Principle: This is a reporter gene assay that provides a readout of the entire PI3K/AKT pathway's functional output.[1] The assay uses a cell line with a β-lactamase reporter gene under the control of a FOXO3 response element. When the PI3K/AKT pathway is active, AKT phosphorylates FOXO3, sequestering it in the cytoplasm and suppressing reporter expression. Inhibition of the pathway allows FOXO3 to enter the nucleus and drive β-lactamase expression, which is detected with a FRET-based substrate.[6]

Materials:

  • Cell Line: CellSensor® T-REx™ FOXO3 DBE-bla HeLa cell line

  • Inducer: Doxycycline

  • Stimulant: Insulin

  • Detection Reagent: LiveBLAzer™-FRET B/G Substrate

  • Plates: 384-well, black-wall, clear-bottom tissue culture-treated plates

Procedure:

  • Cell Seeding: Plate 10,000 cells per well in 32 µL of assay medium.

  • Compound and Inducer Addition: Add 4 µL of the test compound and 4 µL of doxycycline (to induce FOXO3 expression) to each well. Incubate for 5 hours at 37°C.

  • Pathway Stimulation: Add 4 µL of insulin to stimulate the PI3K pathway. Incubate overnight (16-18 hours) at 37°C.

  • Substrate Loading: Add 8 µL of the LiveBLAzer™ substrate solution to each well.

  • Incubation: Incubate for 2 hours at room temperature in the dark.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of bottom-read, measuring emission at 460 nm (blue) and 530 nm (green) with excitation at 409 nm.

Data Analysis:

  • Calculate the blue/green emission ratio. An increase in this ratio indicates pathway inhibition.

  • Determine the EC50 by plotting the emission ratio versus the log of compound concentration.

Table 2: Hypothetical Cellular Activity of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

Assay Type Measured Endpoint EC50 (nM)
LanthaScreen™ pAKT (S473) Inhibition 150

| CellSensor® | FOXO3 Activation | 225 |

This hypothetical data confirms the compound enters cells and inhibits the PI3K pathway, with EC50 values that are reasonably close to the biochemical IC50, suggesting good translation from enzyme to cell.

Summary and Future Directions

This application note outlines a robust, tiered HTS strategy for identifying and characterizing novel PI3K inhibitors, using 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine as a model compound. The workflow progresses logically from direct enzyme inhibition in a biochemical format to target engagement and pathway modulation in cell-based assays. This approach ensures that hits selected from the primary screen are rigorously validated for cellular activity, providing a strong foundation for subsequent lead optimization.

Following this initial characterization, promising compounds would undergo further profiling, including:

  • Kinase Selectivity Screening: Testing against a broad panel of kinases to identify potential off-target activities.

  • ADME/Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Evaluation in relevant animal models of cancer to determine therapeutic potential.

By following this comprehensive screening cascade, researchers can efficiently identify and advance novel PI3K inhibitors toward clinical development.

References

  • Vogel, K. W., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening. [Link]

  • Robers, M. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]

  • Ismail, M., et al. (2024). High throughput application of the NanoBiT Biochemical Assay for the discovery of selective inhibitors of the interaction of PI3K-p110α with KRAS. SLAS DISCOVERY. [Link]

  • Promega UK. (2020). A biochemical method for cancer drug screening using the NanoBiT® Protein:Protein Interaction Assay. YouTube. [Link]

  • Wong, C., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS ONE. [Link]

  • Bhat, R., et al. (2015). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. [Link]

  • Wang, Y., et al. (2006). A robust screen for inhibitors and enhancers of phosphoinositide-3 kinase (PI3K) activities by ratiometric fluorescence superquenching. Journal of Biomolecular Screening. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Liu, N., et al. (2017). Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • An, F. & Horvath, D. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • ResearchGate. (2019). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • Van Dort, M. E., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry. [Link]

  • PubChem. Sar-260301. National Institutes of Health. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Taylor & Francis. Morpholine – Knowledge and References. Taylor & Francis Online. [Link]

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Method

Application Notes and Protocols for the Detection of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

Introduction 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is a heterocyclic organic compound with potential applications in pharmaceutical development and organic synthesis.[1] Its structure, featuring a nitro-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is a heterocyclic organic compound with potential applications in pharmaceutical development and organic synthesis.[1] Its structure, featuring a nitro-substituted pyridine ring linked to a morpholine moiety, suggests that it may serve as a crucial intermediate in the creation of more complex, biologically active molecules.[1] The accurate and sensitive detection of this compound in various sample matrices is paramount for research, development, and quality control purposes.

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. We will delve into the core principles of established analytical techniques, offering detailed, step-by-step protocols and explaining the rationale behind critical experimental choices. The methodologies described herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.[2][3]

Core Analytical Strategies

The selection of an appropriate analytical method depends on several factors, including the sample matrix, the expected concentration of the analyte, and the required level of sensitivity and selectivity. For a small organic molecule like 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine, chromatographic techniques coupled with various detectors are the most suitable approaches.[4]

The primary methods covered in this guide are:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely accessible technique for quantitative analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity analysis, particularly in complex biological matrices.[2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase and a mobile phase.[4] For 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine, the presence of the nitro-substituted pyridine ring provides a chromophore that allows for detection using a UV-Visible (UV-Vis) spectrophotometric detector.

Principle of HPLC-UV

The analyte is introduced into a high-pressure stream of liquid (the mobile phase), which carries it through a column packed with a solid adsorbent material (the stationary phase). The separation is achieved based on the analyte's affinity for the stationary phase versus the mobile phase. Compounds with a higher affinity for the stationary phase will move through the column more slowly, while those with a lower affinity will move faster. As the separated components elute from the column, they pass through a UV-Vis detector. The detector measures the absorbance of UV light at a specific wavelength, which is proportional to the concentration of the analyte.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a general method for the analysis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in a relatively clean sample matrix, such as a drug substance or a formulated product.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known final concentration.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and reproducible performance.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar organic molecules.[5]
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid)The combination of a polar solvent (water) and a less polar organic modifier (acetonitrile) allows for the effective elution of the analyte. Formic acid helps to improve peak shape and ionization if transitioning to MS detection.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale separations, providing a good balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection Wavelength to be determined by UV scan (likely in the 254-350 nm range due to the nitroaromatic group)The optimal wavelength for detection corresponds to the absorbance maximum of the analyte, maximizing sensitivity.

3. Method Validation:

To ensure the reliability of the analytical data, the HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[6][7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in complex matrices such as plasma, urine, or tissue homogenates, LC-MS/MS offers unparalleled sensitivity and selectivity.[9] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[4]

Principle of LC-MS/MS

After separation by HPLC, the eluent is introduced into the mass spectrometer's ion source. Here, the analyte molecules are ionized, typically using electrospray ionization (ESI). The resulting ions are then guided into the first mass analyzer (Q1), which is set to select only the ions with the mass-to-charge ratio (m/z) of the parent analyte. These selected ions then pass into a collision cell (Q2), where they are fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive method for quantification.[4]

Experimental Protocol: LC-MS/MS Analysis in a Biological Matrix (e.g., Plasma)

This protocol provides a framework for developing a quantitative LC-MS/MS method for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in plasma.

1. Sample Preparation:

The goal of sample preparation is to remove interfering substances, such as proteins and salts, and to concentrate the analyte.[10] Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous plasma into an immiscible organic solvent.[11]

  • Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[12]

A. Protein Precipitation Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended ConditionRationale
LC System A high-performance liquid chromatography system capable of gradient elution.[13]Essential for separating the analyte from matrix components.
Mass Spectrometer A triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™ or Waters Xevo™ TQ)Provides the necessary sensitivity and selectivity for bioanalysis.[4]
Ion Source Electrospray Ionization (ESI) in positive ion modeESI is a soft ionization technique suitable for polar organic molecules. The pyridine and morpholine nitrogens are likely to be protonated.[9]
MRM Transitions To be determined by direct infusion of a standard solution of the analyte.The precursor ion will be [M+H]+. The most abundant and stable fragment ions will be selected for quantification and qualification.
Collision Energy To be optimized for each MRM transition.The energy required to induce fragmentation of the precursor ion.
Chromatographic Conditions Similar to HPLC-UV, but with a faster gradient to reduce analysis time. A C18 column is a good starting point.Efficient separation is crucial to minimize matrix effects.

3. Method Validation for Bioanalytical Assays:

Bioanalytical method validation is a critical process to ensure the reliability of data from pharmacokinetic and toxicokinetic studies.[2] The validation parameters are similar to those for HPLC-UV but with a greater emphasis on matrix effects and stability. Key additional parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).

Visualization of Analytical Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

HPLC-UV Analysis Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample ppt Protein Precipitation start->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize select_precursor Q1: Select Precursor Ion ionize->select_precursor fragment Q2: Fragment Ion select_precursor->fragment select_product Q3: Select Product Ion fragment->select_product integrate Integrate MRM Peak select_product->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for LC-MS/MS bioanalysis.

Conclusion

The selection of an appropriate analytical method for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is dictated by the specific requirements of the analysis. For routine quality control of bulk material or formulated products, a validated HPLC-UV method provides a robust and reliable solution. For trace-level quantification in complex biological matrices, a validated LC-MS/MS method is the preferred approach due to its superior sensitivity and selectivity. The protocols and principles outlined in this guide provide a solid foundation for the development and implementation of analytical methods for this compound, ensuring data integrity and scientific rigor.

References

  • Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Available at: [Link].

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Available at: [Link].

  • LCGC. Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Available at: [Link].

  • Drug Development and Delivery. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link].

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link].

  • Taylor & Francis Online. (2018, February 16). LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications? Available at: [Link].

  • Wiley Analytical Science. (2012, October 24). HT-Sample Preparation Techniques for Bioanalysis. Available at: [Link].

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available at: [Link].

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available at: [Link].

  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Available at: [Link].

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link].

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link].

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Available at: [Link].

  • Diva-Portal.org. (n.d.). New Techniques for Sample Preparation in Analytical Chemistry. Available at: [Link].

  • ResearchGate. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME. Available at: [Link].

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Available at: [Link].

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Available at: [Link].

  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Available at: [Link].

  • Analyst. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Available at: [Link].

  • Occupational Safety and Health Administration. (2003, May 14). T-PV2123-01-0305-CH. Available at: [Link].

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link].

  • ResearchGate. (n.d.). Analytical determination of some nitro compounds of biological significance by electrochemical techniques. Available at: [Link].

  • PubMed. (n.d.). Detection of Aromatic Nitro Compounds by Means of Their Pi-Complexes With N,N-diethylaniline. Available at: [Link].

  • National Center for Biotechnology Information. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at: [Link].

  • Royal Society of Chemistry. (2023, January 13). Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor. Available at: [Link].

  • International Journal of Chemical and Physical Sciences. (2013). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Available at: [Link].

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Application

Application of Morpholine-Containing Pyridinyl Derivatives in Signal Transduction Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Key Signaling Nodes with Precision The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Key Signaling Nodes with Precision

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into small molecule inhibitors to enhance potency and modulate pharmacokinetic properties.[1] When appended to a pyridinyl core, particularly one bearing a nitro group, the resulting compound, exemplified by the conceptual molecule 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine, is poised to interact with critical nodes in cellular signaling pathways. While specific data on this exact molecule is not extensively available in public literature, its structural features strongly suggest activity as a kinase inhibitor, particularly targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[2] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2]

This technical guide will provide a comprehensive overview of the application of morpholine-containing pyridinyl derivatives, using a representative compound from this class to illustrate the principles and protocols for studying their effects on signal transduction. The methodologies described herein are designed to be broadly applicable for the characterization of novel kinase inhibitors.

Mechanism of Action: Intercepting the PI3K/Akt/mTOR Cascade

Compounds containing a morpholine ring linked to a pyrimidine or similar heterocyclic system are well-documented inhibitors of the PI3K/Akt/mTOR pathway.[2][3] The oxygen atom of the morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase domain, a common feature among many PI3K inhibitors.[2] These inhibitors typically act as ATP-competitive antagonists, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.

The PI3K/Akt/mTOR pathway is a key signaling cascade that transmits signals from receptor tyrosine kinases (RTKs) to downstream effectors that control cellular processes. A simplified representation of this pathway and the points of inhibition by a representative morpholine-containing inhibitor is depicted below.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation PI3K->PIP2 Phosphorylation PI3K->PIP3 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of Translation Initiation Inhibitor 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (Representative Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Potential Dual Inhibition Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation KinaseAssay In Vitro Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Panel KinaseAssay->Selectivity Potent Hits WesternBlot Western Blot Analysis (Pathway Modulation) Selectivity->WesternBlot Selective Hits Viability Cell Viability Assay (GI50 Determination) WesternBlot->Viability On-Target Effect Confirmed CellCycle Cell Cycle Analysis Viability->CellCycle Cellular Phenotype Apoptosis Apoptosis Assay Viability->Apoptosis PK Pharmacokinetics (PK) Studies Viability->PK Lead Compound Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy Favorable PK

Figure 2: Experimental Workflow for Inhibitor Characterization. This flowchart illustrates a logical progression from initial in vitro screening to cellular characterization and eventual in vivo evaluation of a novel kinase inhibitor.

Conclusion

The structural motif of a morpholine ring attached to a nitropyridinyl core represents a promising starting point for the development of potent and selective kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The protocols and workflow outlined in this technical guide provide a robust framework for the comprehensive characterization of such compounds. By systematically evaluating their biochemical potency, cellular activity, and effects on downstream signaling, researchers can gain a deep understanding of their mechanism of action and potential as therapeutic agents.

References

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. Available at: [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. Available at: [Link]

  • New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. PMC. Available at: [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. Available at: [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]

  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. PubMed. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • 4-(4-Nitrophenyl)morpholine. PMC. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • US5414086A - Preparation of 4-methylpyrimidines. Google Patents.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

Welcome to the technical support center for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the likely reasons for the poor aqueous solubility of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine?

A1: The low aqueous solubility of this compound likely stems from a combination of its molecular features: the aromatic pyridine ring, the nonpolar methyl group, and the overall neutral charge of the molecule at physiological pH. The nitro group, while polar, may not be sufficient to overcome the hydrophobic nature of the rest of the molecule.

Q2: What is the estimated pKa of this compound, and why is it important for solubility?

A2: While the exact pKa of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine has not been empirically determined in this guide, we can estimate it based on its structural components. The morpholine ring has a pKa of its conjugate acid around 8.5[1][2]. The 2-substituted pyridine moiety also contributes to the basicity, with 2-aminopyridine having a pKa of approximately 6.8[3][4][5][6]. The presence of an electron-withdrawing nitro group on the pyridine ring would be expected to lower the pKa of the pyridine nitrogen. Therefore, the compound is likely a weak base. Understanding the pKa is crucial because it allows for the manipulation of pH to ionize the molecule, thereby increasing its solubility in aqueous solutions.

Q3: Are there any initial, simple steps I can take to improve the solubility of this compound?

A3: Yes. Before exploring more complex methods, we recommend starting with simple approaches such as gentle heating and agitation. If the compound is intended for use in a buffered solution, preparing the solution at a slightly acidic pH could also be a straightforward initial step to assess its pH-dependent solubility.

Troubleshooting Guides

This section provides detailed protocols for three common and effective methods to enhance the solubility of poorly water-soluble compounds like 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine.

Solubility Enhancement by pH Adjustment

Scientific Rationale: As a weak base, 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine can be protonated in acidic conditions to form a more soluble salt. By lowering the pH of the aqueous medium below the pKa of the compound, the equilibrium will shift towards the ionized, and thus more water-soluble, form.

Experimental Protocol:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent in which it is freely soluble (e.g., DMSO, DMF, or ethanol).

  • Prepare a Series of Buffers: Prepare a series of buffers with a pH range from 3 to 7.5 (e.g., citrate buffers for pH 3-6 and phosphate buffers for pH 6-7.5).

  • Determine pH-Dependent Solubility:

    • Add a small aliquot of the stock solution to each buffer to create a supersaturated solution.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours to allow the undissolved compound to precipitate.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (see Section 2 for analytical techniques).

  • Data Analysis: Plot the solubility of the compound as a function of pH to determine the optimal pH for solubilization.

Expected Outcome: You should observe a significant increase in the solubility of the compound as the pH decreases.

Troubleshooting:

  • Precipitation upon dilution: If the compound precipitates when the stock solution is added to the buffer, try using a more dilute stock solution or adding it dropwise while vortexing.

  • Compound instability: If the compound is unstable at low pH, consider using a milder pH or a different solubility enhancement technique.

Diagram of pH Adjustment Workflow:

ph_adjustment_workflow A Prepare Stock Solution in Organic Solvent C Add Stock to Buffers (Supersaturated) A->C B Prepare Buffers (pH 3 - 7.5) B->C D Equilibrate (24-48h with shaking) C->D E Centrifuge D->E F Collect Supernatant E->F G Analyze Concentration (e.g., HPLC, UV-Vis) F->G H Plot Solubility vs. pH G->H

Caption: Workflow for determining pH-dependent solubility.

Co-solvency for Enhanced Solubility

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7][8] This makes the environment more favorable for the dissolution of nonpolar molecules.

Experimental Protocol:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Determine Solubility in Co-solvent Mixtures:

    • Add an excess amount of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine to each co-solvent mixture.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Centrifuge the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the supernatant.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.

Expected Outcome: The solubility of the compound should increase with higher concentrations of the co-solvent. The extent of solubility enhancement will vary depending on the co-solvent used.

Troubleshooting:

  • Toxicity/Biocompatibility: Be mindful of the potential toxicity of the co-solvent, especially for in vitro and in vivo applications.

  • Precipitation upon Dilution: When diluting a formulation containing a high concentration of co-solvent into an aqueous medium, the compound may precipitate. This is a critical consideration for drug delivery applications.

Table of Potential Co-solvents and Their Properties:

Co-solventTypical Concentration Range (% v/v)Notes
Ethanol10 - 50Commonly used, but can have biological effects.
Propylene Glycol10 - 60A versatile and less toxic option.
PEG 40010 - 70Good for a wide range of hydrophobic compounds.
NMP5 - 30High solubilizing power, but use with caution due to potential toxicity.
Cyclodextrin-Mediated Solubility Enhancement

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly water-soluble "guest" molecules, like 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine, within their hydrophobic core, forming an inclusion complex that has a much higher aqueous solubility.[9][11] For heterocyclic compounds, β-cyclodextrins and their derivatives are often effective.[12]

Experimental Protocol:

  • Select Cyclodextrins: Choose a selection of cyclodextrins to screen, such as β-cyclodextrin (β-CD) and its more soluble derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[]

  • Phase Solubility Study:

    • Prepare aqueous solutions of the selected cyclodextrins at various concentrations (e.g., 0-50 mM).

    • Add an excess of the compound to each cyclodextrin solution.

    • Equilibrate the samples by shaking at a constant temperature for 24-72 hours.

    • Centrifuge the samples and analyze the concentration of the dissolved compound in the supernatant.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of the initial linear portion of the curve can be used to determine the complexation efficiency.

Expected Outcome: A linear increase in the solubility of the compound with increasing cyclodextrin concentration is expected, indicating the formation of a soluble inclusion complex.

Troubleshooting:

  • Limited Solubility Enhancement: If the solubility increase is modest, the compound may not be a good fit for the cyclodextrin cavity. Trying a different type of cyclodextrin (e.g., γ-cyclodextrin for larger molecules) may be beneficial.[]

  • Complex Stoichiometry: While a 1:1 guest-host ratio is common, other stoichiometries are possible.[10] Further characterization may be needed to understand the complexation behavior fully.

Diagram of Cyclodextrin Inclusion Complex Formation:

cyclodextrin_complex cluster_1 Cyclodextrin A 4-{5-Nitro-4-methyl- 2-pyridinyl}morpholine B Hydrophobic Cavity A->B + D Encapsulated Compound B->D Encapsulation C Hydrophilic Exterior

Caption: Encapsulation of the hydrophobic compound within the cyclodextrin cavity.

Analytical Methods for Solubility Assessment

Accurate quantification of the dissolved compound is essential for evaluating the effectiveness of any solubility enhancement technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of nitroaromatic and pyridine-containing compounds.[14][15]

  • Recommended Method: Reversed-phase HPLC (RP-HPLC) with a C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV-Vis detection is suitable for this compound due to the presence of the nitroaromatic chromophore. Based on similar structures, a detection wavelength in the range of 270-360 nm would be appropriate to explore.[16][17][18]

  • Sample Preparation: Ensure that all samples are filtered through a 0.22 µm syringe filter before injection to protect the HPLC column.

UV-Vis Spectroscopy

For a rapid estimation of solubility, UV-Vis spectroscopy can be employed, although it is less specific than HPLC.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of the compound in a solvent in which it is freely soluble. Nitroaromatic compounds typically exhibit strong absorbance in the UV region.[19][20][21][22][23]

    • Create a calibration curve by measuring the absorbance of a series of known concentrations of the compound.

    • Measure the absorbance of the saturated solutions obtained from your solubility experiments and use the calibration curve to determine the concentration.

  • Considerations: This method is only suitable if there are no other components in the sample that absorb at the same wavelength.

References

  • 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]

  • Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved March 4, 2026, from [Link]

  • Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why? Retrieved March 4, 2026, from [Link]

  • Al-Kassas, R., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3733.
  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1184, 339042.
  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... Retrieved March 4, 2026, from [Link]

  • LePree, J., & Mulski, M. (1993). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 82(4), 417-422.
  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1878.
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Retrieved March 4, 2026, from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved March 4, 2026, from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values. EPFL. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of... Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved March 4, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved March 4, 2026, from [Link]

  • Gunia-Krzyżak, A., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(3), 949.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved March 4, 2026, from [Link]

  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved March 4, 2026, from [Link]

  • Doc Brown's Chemistry. (2025, December 15). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved March 4, 2026, from [Link]

  • Khan, S. A., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 886.
  • FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). Retrieved March 4, 2026, from [Link]

  • PubMed. (2017, March 1). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved March 4, 2026, from [Link]

Sources

Optimization

stability of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in solution

Technical Support Center: Stability & Handling of 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine Part 1: Executive Technical Summary Compound: 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine Class: Nitro-aminopyridine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine

Part 1: Executive Technical Summary

Compound: 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine Class: Nitro-aminopyridine derivative Critical Characteristic: Photosensitive & Chemically Reactive Intermediate

As a Senior Application Scientist, I frequently encounter researchers treating this compound as a generic inert building block. It is not. The interplay between the electron-withdrawing nitro group (


) at position 5 and the electron-donating morpholine at position 2 creates a "push-pull" electronic system.[1] While this conjugation stabilizes the molecule against spontaneous decomposition, it sensitizes it to photochemical degradation  and nucleophilic aromatic substitution (

)
under specific conditions.[1]

Key Recommendation: Store solid at -20°C in the dark. For solutions, use anhydrous DMSO, protect from light, and use within 24 hours for quantitative assays.[1]

Part 2: Stability Matrix & Physicochemical Profile

The following data summarizes the stability boundaries for 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine in solution.

ParameterStatusCritical Limit / Observation
Solubility (DMSO) High>50 mM.[1] Stable for weeks if stored dark/frozen.[1]
Solubility (Water) Low<1 mM.[1] Prone to precipitation upon freeze-thaw.
Photostability Poor Rapid degradation under UV/Vis light (Nitro-nitrite rearrangement).[1]
Hydrolytic Stability ModerateStable at pH 7.[1] Hydrolysis to pyridone occurs at pH > 10 or pH < 2.[1]
Oxidative Stability ModerateMorpholine nitrogen is susceptible to N-oxide formation over time.
Thermal Stability GoodSolid is stable >100°C. Solutions degrade >60°C.

Part 3: Critical Degradation Pathways (Visualization)

To understand why your compound degrades, you must visualize the molecular stress points.[1] The diagram below details the three primary failure modes: Hydrolysis (loss of the morpholine ring), Oxidation (degradation of the morpholine ring), and Photolysis (nitro group rearrangement).[1]

StabilityPathways Parent Parent Compound 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine Pyridone Hydrolysis Product 4-methyl-5-nitro-2-pyridone (+ Free Morpholine) Parent->Pyridone Acid/Base Hydrolysis (pH < 2 or > 10) SnAr Mechanism NOxide Oxidation Product Morpholine N-Oxide Parent->NOxide Oxidation (Peroxides in aged DMSO) Photo Photodegradation Mixture (Azo dimers, Nitrites) Parent->Photo UV/Vis Light (Nitro-Nitrite Rearrangement)

Figure 1: Primary degradation pathways.[1] The


 hydrolysis pathway is driven by the electron-deficient pyridine ring, while oxidation targets the morpholine nitrogen.

Part 4: Troubleshooting Guide (Q&A)

This section addresses the most common tickets received by our support team regarding this scaffold.

Scenario 1: Solution Discoloration

Q: "I prepared a 10 mM stock in DMSO yesterday. Today, the bright yellow solution has turned a dark orange/brown.[1] Is it still usable?"

A: Likely degraded.[1] Do not use for


 determination. 
  • The Science: Nitro-pyridines are chromophores.[2] A shift to darker colors (bathochromic shift) typically indicates the formation of azo-dimers or charge-transfer complexes caused by photo-oxidation [1].[1]

  • Root Cause: The solution was likely left on the benchtop exposed to ambient light or dissolved in DMSO containing peroxide impurities.[1]

  • Corrective Action: Re-make the stock in anhydrous, high-grade DMSO (stored under nitrogen if possible) and wrap the vial in aluminum foil immediately.

Scenario 2: Precipitation in Aqueous Buffer

Q: "When I dilute my DMSO stock (10 mM) into PBS (pH 7.4) to reach 100 µM, a fine white precipitate forms.[1] Why?"

A: You have exceeded the thermodynamic solubility limit. [1]

  • The Science: The pyridine nitrogen is weakly basic, but the electron-withdrawing nitro group drastically reduces its pKa. At pH 7.4, the molecule is largely uncharged and highly lipophilic (

    
    ) [2].[1]
    
  • Troubleshooting:

    • Sonicate: Brief sonication may redissolve kinetic precipitates.[1]

    • Cosolvent: Ensure the final assay contains at least 1-5% DMSO to maintain solubility.[1]

    • Step-down Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution (e.g., 10 mM

      
       1 mM in 50% DMSO/Water 
      
      
      
      100 µM in Buffer).
Scenario 3: Unexpected HPLC Peaks

Q: "I see a small satellite peak eluting earlier than the main peak after storing the sample for a week at 4°C."

A: This is likely the Morpholine N-oxide or the Hydrolysis product.

  • The Science:

    • Earlier Elution (More Polar): Both the N-oxide and the 2-pyridone (hydrolysis product) are more polar than the parent.[1]

    • Mechanism: If your solvent contained water (even trace amounts in hygroscopic DMSO), the electron-deficient C2 position is susceptible to attack by water, displacing the morpholine [3].[1]

  • Validation: Check the UV spectrum of the impurity.[1] The 2-pyridone has a distinct absorption profile compared to the aminopyridine parent.

Part 5: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >3 months.

  • Weighing: Weigh the solid into an amber glass vial (not clear glass).

  • Solvent Choice: Use Anhydrous DMSO (Grade:

    
    99.9%, water <0.005%).[1]
    
    • Why? DMSO is the optimal solvent for nitro-aromatics. Avoid Ethanol/Methanol for long-term storage as they can act as nucleophiles at high temperatures.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.[1]

    • Warning: Do not heat above 40°C.[1]

  • Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL) in PCR tubes or amber vials.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C .

Protocol B: Quality Control (QC) Check

Objective: Verify compound integrity before critical assays.

  • Visual Inspection: Clear yellow solution.[1] Any turbidity or brown precipitate indicates degradation.[1]

  • LC-MS Check:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

    • Expectation: Parent peak

      
      .[1]
      
    • Flags: Peaks at

      
       (N-oxide) or 
      
      
      
      (Hydrolysis to pyridone, loss of morpholine).[1]

References

  • Photostability of Nitropyridines: Shi, H., et al. (2024).[1] Tuning the phototherapeutic activity of Pt(IV) complexes... via modification of trans N-heterocyclic ligands.[3] Inorganic Chemistry Frontiers.[1][3] (Discusses nitropyridine photochemistry). [1]

  • Solubility & Physicochemical Properties: ChemSrc. (2025).[1] 4-(4-Pyridinyl)morpholine and derivatives physicochemical data. [1]

  • Stability of Aminopyridines in DMSO: Procházková, E., et al. (2012).[1][4] Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines... Bioorganic & Medicinal Chemistry Letters.[1][4] (Mechanistic insights on oxidation in DMSO).

  • General Stability of Repository Compounds: Cheng, X., et al. (2003).[1][5] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.[1]

Sources

Troubleshooting

optimizing 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine concentration for experiments

Technical Support Center: Optimizing 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine Concentration for Assays & Synthesis Troubleshooting Guides and FAQs for Researchers and Drug Development Professionals Introduction: The St...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine Concentration for Assays & Synthesis Troubleshooting Guides and FAQs for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Scaffold

Welcome to the Technical Support Center for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (CAS: 126356-39-6; MW: 223.23 g/mol ). As a Senior Application Scientist, I frequently guide researchers in optimizing the concentration and handling of this compound.

The 2-morpholinopyridine motif is a highly privileged pharmacophore. It serves as a critical hinge-binding domain in the ATP pocket of various kinase inhibitors, particularly those targeting PI3K, ATR, and PIM kinases[1][2]. Whether you are utilizing this compound directly as a screening fragment in biological assays or as a synthetic precursor requiring nitro reduction, precisely controlling its concentration is paramount to preventing assay artifacts and synthetic side reactions.

Section 1: Stock Solution & Solubility Troubleshooting

Q1: What is the optimal concentration for my master stock, and why does the compound precipitate when transferred to my assay buffer? A: While the morpholine ring introduces some hydrogen-bond accepting capability, the planar, electron-deficient nitropyridine core drives the molecule's overall lipophilicity. Preparing a DMSO stock concentration that is too high (>100 mM) leads to incomplete dissolution and high viscosity. When this concentrated stock is spiked into an aqueous buffer, the rapid solvent exchange forces the hydrophobic molecules to crash out of solution.

Table 1: Quantitative Concentration Guidelines

Application / PhaseOptimal ConcentrationHard LimitCausality / Mechanistic Note
DMSO Master Stock 10 mM – 50 mM100 mMViscosity and micro-crystal retention risk increase exponentially >50 mM.
Biochemical Assay 0.1 µM – 50 µM100 µM>100 µM triggers colloidal aggregation in aqueous buffers.
Cell Culture Media 1 µM – 20 µM50 µMHigh concentrations of the nitroaromatic core may induce non-specific cytotoxicity.
Synthetic Reduction 0.1 M – 0.2 M0.5 MHigh molarity drives bimolecular azo/azoxy dimer formation.
Protocol 1: Self-Validating DMSO Stock Preparation (50 mM)
  • Step 1 (Calculate & Weigh): Weigh exactly 11.16 mg of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine into a static-free amber glass vial.

  • Step 2 (Solubilize): Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Step 3 (Agitate): Sonicate in a water bath at room temperature for 5 minutes. Causality: Sonication disrupts crystal lattice energy more efficiently than vortexing, preventing the retention of invisible micro-crystals that act as nucleation sites for precipitation later.

  • Step 4 (Validate): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial under a bright light. Self-Validation: If a pellet is present, the compound has not fully dissolved, indicating moisture contamination in the DMSO or an inaccurate weight. If the solution is perfectly clear, the system is validated.

  • Step 5 (Store): Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C under argon to prevent oxidative degradation.

Section 2: Assay Concentration Optimization

Q2: I am using this compound in a fragment-based screening assay (e.g., SPR or biochemical kinase assay). How do I determine the maximum testing concentration without causing false positives? A: In aqueous buffers, hydrophobic planar compounds can form colloidal aggregates at high micromolar concentrations. These aggregates non-specifically sequester proteins and enzymes, leading to false-positive inhibition readouts. You must empirically determine the aggregation threshold before running the biological assay.

AssayOptimization A Prepare 50 mM Stock in 100% DMSO B Serial Dilution (Target: 1 µM - 500 µM) A->B C Aqueous Buffer Addition (Max 1% DMSO final) B->C D Dynamic Light Scattering (DLS) or Turbidimetry C->D E Aggregation Detected? D->E F Cap Concentration at highest soluble dose E->F Yes G Proceed to Biochemical/SPR Assay E->G No

Workflow for optimizing aqueous assay concentrations to prevent colloidal aggregation.

Section 3: Chemical Synthesis & Nitro Reduction

Q3: I am reducing the 5-nitro group to synthesize a 2-morpholinopyridin-5-amine intermediate for a kinase inhibitor. How does reactant concentration impact the yield and purity? A: The reduction of a nitroarene to an aniline is a complex, six-electron transfer process that proceeds through highly reactive nitroso and hydroxylamine intermediates[3][4]. If the concentration of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in the reaction mixture is too high (>0.5 M), the physical proximity of these reactive intermediates facilitates bimolecular condensation. This results in the formation of unwanted, deeply colored azo and azoxy dimers, drastically reducing your yield of the target amine[3].

NitroReduction A 4-{5-Nitro-4-methyl- 2-pyridinyl}morpholine (Ar-NO2) B Nitroso Intermediate (Ar-NO) A->B 2e⁻, 2H⁺ C Hydroxylamine (Ar-NHOH) B->C 2e⁻, 2H⁺ E Azo/Azoxy Dimers (Side Products) B->E High Conc. Condensation D Target Amine (Ar-NH2) C->D 2e⁻, 2H⁺ C->E High Conc.

Mechanistic pathway of nitro reduction highlighting concentration-dependent dimer formation.

Protocol 2: Self-Validating Fe/NH₄Cl Nitro Reduction
  • Step 1 (Reaction Setup): Dissolve 1.0 eq of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in a 4:1 mixture of Ethanol/Water to achieve a final substrate concentration of 0.15 M . Causality: Maintaining a concentration below 0.2 M ensures intermediates are sufficiently solvated and separated, preventing bimolecular condensation[3].

  • Step 2 (Activation): Add 4.0 eq of Ammonium Chloride (NH₄Cl) and 5.0 eq of activated Iron (Fe) powder. Causality: NH₄Cl acts as a mild proton source that drives the 6-electron reduction without hydrolyzing the morpholine ring or requiring harsh acids[4].

  • Step 3 (Thermal Cycling): Heat the mixture to 75°C under vigorous stirring for 2 hours.

  • Step 4 (Validate): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 50% Ethyl Acetate/Hexanes. Self-Validation: The starting material (Ar-NO₂) will appear as a distinct UV-active spot. The reaction is validated as complete only when the starting material spot completely disappears and a new, highly polar spot (Ar-NH₂) appears, which stains dark brown with Ninhydrin.

  • Step 5 (Workup): Filter hot through a pad of Celite to remove iron salts. Concentrate the filtrate, basify with saturated NaHCO₃, and extract with Ethyl Acetate to isolate the pure amine for downstream kinase inhibitor coupling.

References

  • Journal of Chemical Education (ACS). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.[Link]

  • Google Patents. CN118401527A - Compounds of formula (I).
  • Google Patents. CR20220068A - SUBSTITUTED 2-MORPHOLINOPYRIDINE.

Sources

Optimization

common issues with 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine experiments

Technical Support Center: 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine Prepared by the Office of the Senior Application Scientist This guide serves as a centralized technical resource for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

Prepared by the Office of the Senior Application Scientist

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established biochemical principles and field-proven insights. Our goal is to empower users to anticipate and resolve common experimental challenges, ensuring the generation of reliable and reproducible data.

Compound Profile

4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is a heterocyclic compound featuring three key structural motifs: a pyridine ring, a nitro group, and a morpholine ring. Each of these components contributes to its overall chemical personality, influencing its solubility, stability, and biological activity. The pyridine and morpholine moieties are common in medicinal chemistry, often used to enhance solubility and pharmacokinetic properties.[1][2][3] The electron-withdrawing nitro group on the pyridine ring is a critical feature that can confer specific biological activities but also introduces potential liabilities, such as susceptibility to metabolic reduction and photosensitivity.[4][5] Understanding these characteristics is fundamental to successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine?

A1: Due to its aromatic and heterocyclic nature, 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is expected to have poor aqueous solubility.[6] For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. A stock concentration of 10-20 mM in DMSO is typically achievable. For assays intolerant to DMSO, ethanol may be a viable alternative, although solubility may be lower. Always ensure the final concentration of the organic solvent in your aqueous assay buffer is low (generally ≤ 0.5%) to avoid solvent-induced artifacts.[6]

Q2: What are the optimal storage conditions for this compound in solid and solution forms?

A2: Proper storage is critical to maintain the integrity of the compound.[7]

FormTemperatureConditionsRationale
Solid -20°CDesiccated, Protected from LightPrevents degradation from moisture and light. The nitroaromatic group can be light-sensitive.[7]
Stock Solution -20°C or -80°CAliquoted, Protected from LightMinimizes freeze-thaw cycles which can degrade the compound.[7] Storing in amber vials or wrapping tubes in foil protects against photodegradation.[8]

Q3: What are the known or potential chemical liabilities of the nitro-pyridinyl moiety?

A3: The 5-nitro-pyridinyl group is an electron-deficient system that introduces two primary chemical liabilities:

  • Photoreactivity: Nitroaromatic compounds can be susceptible to photodegradation upon exposure to light, especially UV wavelengths.[9][10] This can lead to a loss of compound activity and the formation of unknown photoproducts. It is crucial to handle the compound and its solutions with minimal light exposure.

  • Metabolic Instability: The nitro group can undergo enzymatic reduction in biological systems (e.g., by cytochrome P450 enzymes or other nitroreductases).[4][11] This metabolic process can form reactive intermediates, such as nitroso and hydroxylamine species, which have the potential to covalently bind to cellular macromolecules, leading to idiosyncratic toxicity.[12][13] This can be a source of unexpected cytotoxicity in cell-based assays.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing systematic approaches to identify and resolve the issues.

Problem 1: Inconsistent or Non-Reproducible Results in Cellular Assays

Q: I am observing high variability between replicate wells and between experiments. What are the likely causes and how can I troubleshoot this?

A: Inconsistent results are often multifactorial, stemming from issues with the compound, the protocol, or the biological system. A systematic approach is required to pinpoint the source of the variability.

G Start Inconsistent Results Observed Compound Step 1: Verify Compound Integrity Start->Compound Assay Step 2: Scrutinize Assay Protocol Start->Assay Biology Step 3: Evaluate Biological System Start->Biology Stock Is stock solution fresh? Has it undergone freeze-thaw cycles? Compound->Stock Handling Purity Check purity/concentration via HPLC or LC-MS Compound->Purity Quality Precipitation Visually inspect for precipitation in media (Solubility Check) Compound->Precipitation Solubility Solvent Is final DMSO concentration consistent and non-toxic (<0.5%)? Assay->Solvent Vehicle Timing Is treatment duration optimal? (Perform time-course experiment) Assay->Timing Kinetics Reagents Are all other reagents (e.g., cytokines, detection agents) fresh and correctly prepared? Assay->Reagents Components Cells Are cells healthy and at a consistent passage number? Biology->Cells Health Target Confirm target expression (e.g., via Western Blot) Biology->Target Mechanism Contamination Check for mycoplasma contamination Biology->Contamination Purity

Caption: A systematic workflow for troubleshooting inconsistent experimental results.

Step-by-Step Protocol: Verifying Compound Solubility in Assay Media

Poor aqueous solubility is a frequent cause of inconsistent results, as the compound may precipitate out of solution, drastically lowering its effective concentration.[6]

  • Prepare Stock Solution: Prepare a 10 mM stock of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in 100% high-purity DMSO.

  • Highest Concentration Working Solution: In a clear microcentrifuge tube, add the appropriate volume of your DMSO stock to your complete cell culture medium to achieve the highest concentration you plan to test. For example, to make a 10 µM solution from a 10 mM stock, add 1 µL of stock to 999 µL of medium. Vortex gently.

  • Incubation: Incubate the tube under your standard assay conditions (e.g., 37°C, 5% CO₂) for the duration of your longest experiment time point.

  • Visual Inspection: After incubation, carefully inspect the tube for any signs of cloudiness or precipitate. Viewing it against a dark background can help.

  • Centrifugation (Optional): Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes. A visible pellet indicates precipitation.

  • Action: If precipitation is observed, you must lower the final testing concentration or investigate formulation strategies (e.g., use of co-solvents, if compatible with your system).

Problem 2: Complete Loss of Biological Activity

Q: My compound was initially active, but now it shows no effect in my assay. What should I do?

A: A complete loss of activity strongly suggests a problem with the compound's chemical integrity.

Primary Causes & Solutions:
  • Degradation in Stock Solution:

    • Cause: Repeated freeze-thaw cycles or long-term storage at an inappropriate temperature can lead to degradation. Hydrolysis or oxidation may occur if the DMSO used was not anhydrous.[7]

    • Solution: Discard the old stock solution and prepare a fresh one from solid material. Use single-use aliquots to avoid freeze-thaw cycles.[6] Perform an analytical check (HPLC or LC-MS) on the old and new stock solutions to confirm degradation. A reduced peak for the parent compound and the appearance of new peaks in the old stock would confirm this issue.[7]

  • Instability in Assay Medium:

    • Cause: The compound may be chemically unstable under assay conditions (e.g., pH of the medium, presence of reactive components, exposure to light during incubation). Nitroaromatic compounds can be particularly susceptible to degradation.[8]

    • Solution: Perform a stability study. Incubate the compound in your complete assay medium at 37°C. Take samples at different time points (e.g., 0, 2, 6, 24 hours) and analyze them by LC-MS to quantify the amount of intact compound remaining. If significant degradation occurs, consider shortening the assay duration or refreshing the medium with the compound during long-term experiments.[14]

  • Incorrect Compound Identity:

    • Cause: While rare from reputable suppliers, vial mix-ups can occur.

    • Solution: Confirm the identity of the compound using mass spectrometry to check if the observed molecular weight matches the expected value for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine.

Problem 3: Unexpected Cellular Toxicity

Q: I'm observing widespread cell death even at concentrations where I expect specific target inhibition. Is this off-target toxicity?

A: Unexpected toxicity can be a result of several factors, including the formation of reactive metabolites, a common concern for nitro-containing compounds.[4]

G Parent 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (Parent Compound) Reduction Enzymatic Reduction (e.g., CYPs, Nitroreductases) Parent->Reduction Nitroso Nitroso Intermediate (Reactive) Reduction->Nitroso Hydroxylamine Hydroxylamine Intermediate (Reactive) Nitroso->Hydroxylamine Binding Covalent Binding to Cellular Proteins/DNA Nitroso->Binding Amino Amino Metabolite (Generally Inactive) Hydroxylamine->Amino Hydroxylamine->Binding

Caption: Potential bioactivation pathway of the nitro-pyridinyl moiety leading to reactive metabolites.

Troubleshooting Steps:
  • Confirm with a Viability Assay: Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or LDH release) to quantify the dose-dependent effect on cell viability.[14] This will establish a clear therapeutic window between the desired inhibitory effect and overt toxicity.

  • Use a Structurally Related Negative Control: If available, test a similar molecule that lacks the nitro group. If this analog is significantly less toxic, it strongly suggests the nitro group is involved in the cytotoxic effect, possibly through metabolic activation.

  • Investigate Target-Related Toxicity: Ensure the observed toxicity is not an on-target effect. If the intended molecular target is critical for cell survival, inhibition will inherently cause cell death. Review the literature for the known functions of the target protein.[14]

  • Consider Reactive Metabolite Trapping Studies: For advanced drug development settings, experiments can be designed to "trap" reactive metabolites. This typically involves incubating the compound with liver microsomes (a source of metabolic enzymes) and a trapping agent like glutathione.[15] Detection of glutathione adducts by mass spectrometry provides direct evidence of reactive metabolite formation.

References

  • Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology. Benchchem.
  • Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library.
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem.
  • Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171). Benchchem.
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
  • Excited state dynamics and photochemistry of nitroarom
  • Direct photolysis of nitroaromatic compounds in aqueous solutions.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. PMC - NIH.
  • Reactive Metabolite Screening Service.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. PLOS One.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
  • On Mechanisms of Reactive Metabolite Formation
  • Managing the challenge of chemically reactive metabolites in drug development. School of Pharmacy.
  • Morpholine – Knowledge and References. Taylor & Francis.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

Sources

Troubleshooting

Technical Support Center: Strategies to Mitigate Cytotoxicity of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine In Vitro

Welcome to the technical support center for researchers working with 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. This guide is designed to provide in-depth troubleshooting and practical solutions for managing the in vitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. This guide is designed to provide in-depth troubleshooting and practical solutions for managing the in vitro cytotoxicity associated with this nitroaromatic compound. Our goal is to empower you with the knowledge to refine your experimental design, ensuring the generation of robust and reliable data.

I. Frequently Asked Questions (FAQs)

Q1: We are observing significant, dose-dependent cytotoxicity with 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in our cell line, which is masking the intended therapeutic effect. Is this expected?

A1: Yes, significant cytotoxicity is a known characteristic of many nitroaromatic compounds.[1][2][3] The nitro group (–NO2) is a strong electron-withdrawing group that, upon metabolic reduction, can generate reactive intermediates. These intermediates, including nitroso and hydroxylamino derivatives, as well as reactive oxygen species (ROS) and reactive nitrogen species (RNS), can lead to oxidative stress, DNA damage, and ultimately, cell death.[1][2][3][4][5] This is a double-edged sword; while it can be harnessed for therapeutic benefit (e.g., in antimicrobial or anticancer agents), it often presents as off-target toxicity in vitro.[1][6]

Q2: What is the primary mechanism behind the cytotoxicity of this compound?

A2: The cytotoxicity of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is primarily driven by the bioreduction of its nitro group.[2][4] This process can occur through two main enzymatic pathways within the cell:

  • One-Electron Reduction: Catalyzed by enzymes like cytochrome P450 reductase, this pathway forms a nitro anion radical. In the presence of oxygen, this radical can participate in a "futile cycle," transferring an electron to molecular oxygen to create a superoxide anion (a type of ROS) while regenerating the parent nitro compound.[3][4][7] This cycle can lead to a significant accumulation of ROS and subsequent oxidative stress.

  • Two-Electron Reduction: This pathway, mediated by NAD(P)H:quinone oxidoreductases (NQO1) and bacterial-like nitroreductases (NTRs), reduces the nitro group to a nitroso intermediate, then to a hydroxylamino derivative, and finally to an amino group.[3][4][5] The hydroxylamino and nitroso intermediates are highly reactive and can covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cell death.[3]

Q3: Our cytotoxicity results are inconsistent across different experiments. What could be the cause?

A3: Inconsistent results in in vitro cytotoxicity assays can stem from several factors.[8] For nitroaromatic compounds, variability in the metabolic capacity of your cells is a primary suspect. Other common causes include:

  • Cell Density and Health: Over-confluent or unhealthy cells can be more susceptible to cytotoxic effects. Ensure consistent cell seeding density and viability at the start of each experiment.[8][9]

  • Metabolic Activity Fluctuation: The expression and activity of nitroreductive enzymes can vary with cell passage number, confluency, and culture conditions.

  • Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in your culture medium. Precipitation can lead to inaccurate dosing.

  • Assay Interference: The specific cytotoxicity assay used can be a source of variability. For example, some colorimetric assays can be affected by the compound's intrinsic color or redox properties.[10]

II. Troubleshooting Guides

Problem 1: High background cytotoxicity at low concentrations.

If you are observing significant cell death even at the lowest concentrations of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine, consider the following troubleshooting steps.

Initial Diagnostic Steps:
  • Confirm Compound Integrity and Concentration:

    • Verify the purity of your compound stock.

    • Confirm the accuracy of your serial dilutions.

    • Ensure complete solubilization in the vehicle (e.g., DMSO) and final culture medium.

  • Evaluate Vehicle Toxicity:

    • Run a vehicle-only control at the highest concentration used in your experiment to rule out solvent-induced cytotoxicity.[11]

  • Assess Basal Cell Health:

    • Examine cells under a microscope before and after treatment for any signs of stress or morphological changes in the untreated controls.

Advanced Troubleshooting and Mitigation Strategies:
  • Strategy 1: Co-treatment with Antioxidants

    • Rationale: Since a major driver of cytotoxicity is oxidative stress from ROS production, co-incubation with an antioxidant can mitigate this effect.[12][13]

    • Protocol:

      • Prepare a stock solution of N-acetylcysteine (NAC), a common ROS scavenger, in sterile water or PBS.

      • In a dose-response experiment, pre-incubate your cells with a non-toxic concentration of NAC (e.g., 1-5 mM) for 1-2 hours before adding 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine.

      • Maintain NAC in the culture medium throughout the compound exposure period.

      • Compare the cytotoxicity profile with and without NAC to determine if ROS generation is a key factor.

  • Strategy 2: Modulation of Cellular Metabolism

    • Rationale: The cytotoxicity is dependent on the metabolic reduction of the nitro group. Inhibiting the enzymes responsible can reduce the formation of toxic intermediates.

    • Protocol:

      • Identify the primary nitroreductases in your cell line (e.g., through literature search or qPCR).

      • For NQO1, a common mammalian nitroreductase, use dicoumarol as a chemical inhibitor.

      • Pre-treat cells with a non-toxic concentration of dicoumarol (e.g., 10-50 µM) for 1-2 hours before adding the test compound.

      • A significant decrease in cytotoxicity in the presence of the inhibitor would confirm the role of that specific metabolic pathway.

Problem 2: Difficulty in establishing a therapeutic window due to overlapping efficacy and toxicity concentrations.

This is a common challenge in drug development. The goal is to separate the desired pharmacological effect from the off-target cytotoxicity.

Experimental Design Modifications:
  • Strategy 1: Time-Course Experiments

    • Rationale: The onset of the desired therapeutic effect and the cytotoxic effect may occur on different timescales.

    • Protocol:

      • Conduct your experiment at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[10]

      • Measure both the efficacy endpoint and cytotoxicity at each time point.

      • This may reveal an earlier time point where the therapeutic effect is present without significant cytotoxicity.

  • Strategy 2: Structural Modification of the Compound (for drug development professionals)

    • Rationale: Minor changes to the chemical structure can significantly alter the metabolic profile and reduce cytotoxicity while retaining efficacy.[14]

    • Considerations for Modification:

      • Altering the position of the nitro group: The reduction potential of the nitro group is influenced by its position on the pyridine ring.[3]

      • Introducing electron-donating groups: This can decrease the reduction potential of the nitro group, making it less readily metabolized.

      • Modifying the morpholine ring: Changes here could affect solubility and interaction with target proteins.

Problem 3: Selecting the appropriate in vitro model and cytotoxicity assay.

The choice of cell line and assay method is critical for obtaining relevant and reproducible data.

Cell Line Selection:
  • Metabolic Competence: If your research is aimed at predicting in vivo toxicity, it is crucial to use a cell line with relevant metabolic activity. HepG2 cells, for example, are often used due to their expression of a range of metabolic enzymes.[15]

  • Target Expression: Ensure your chosen cell line expresses the intended therapeutic target of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine.

Cytotoxicity Assay Selection:

It is highly recommended to use at least two different cytotoxicity assays that measure distinct cellular parameters to confirm your results.[10]

Assay Type Principle Advantages Potential Pitfalls for Nitroaromatic Compounds
Metabolic Assays (e.g., MTT, XTT, WST-1) Measures the activity of mitochondrial dehydrogenases in viable cells.[15]High-throughput, cost-effective.Can be affected by compounds that alter cellular metabolism or have intrinsic color.
ATP Quantification (e.g., CellTiter-Glo®) Measures the amount of ATP in viable cells, which correlates with cell number.[10]Highly sensitive, rapid.ATP levels can be influenced by metabolic changes unrelated to cell death.
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide) Measures the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of a fluorescent dye by non-viable cells.Directly measures cell death.LDH has a finite half-life in culture medium, which can lead to an underestimation of cytotoxicity at later time points.[10]

III. Experimental Protocols and Visualizations

Protocol: Standard MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine.[15]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in culture medium from a concentrated stock solution (e.g., in DMSO).

    • Remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Include vehicle and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Diagrams
Hypothesized Cytotoxicity Pathway

A 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine H One-Electron Reduction (e.g., Cytochrome P450 Reductase) A->H I Two-Electron Reduction (e.g., NQO1) A->I B Nitro Anion Radical J Molecular Oxygen B->J Futile Cycling C Superoxide Anion (ROS) E Oxidative Stress C->E D Nitroso & Hydroxylamino Intermediates F DNA & Protein Adducts D->F G Cell Death E->G F->G H->B I->D J->C

Caption: Proposed metabolic activation and cytotoxicity pathway.

Troubleshooting Workflow

A High Cytotoxicity Observed BB BB A->BB No B Is the issue consistent? D Is cytotoxicity observed at low concentrations? B->D Yes C Check for experimental variability: - Cell density - Compound stability - Assay interference E Co-treat with antioxidant (e.g., NAC) D->E Yes F Inhibit metabolic enzymes (e.g., Dicoumarol) D->F Yes J Refine experimental design: - Time-course experiments - Use alternative assays D->J No G Does cytotoxicity decrease? E->G F->G H ROS-mediated cytotoxicity is likely G->H Yes (with NAC) I Metabolic activation is a key driver G->I Yes (with inhibitor) G->J No BB->C No

Caption: A logical workflow for troubleshooting cytotoxicity.

IV. References

  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from

  • SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from

  • Oxford Academic. (2008, May 15). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Retrieved from

  • BenchChem. (2025, December). A Comparative Guide to the Cytotoxicity of Nitroaromatic Compounds. Retrieved from

  • MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from

  • ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from

  • OAKTrust. (n.d.). NITRO-REDUCTION OF NITRO-CONTAINING PHARMACEUTICALS USING BACTERIAL ENZYMES. Retrieved from

  • MDPI. (2021, August 8). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Retrieved from

  • PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from

  • PMC. (n.d.). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Retrieved from

  • PubMed. (1993). Implications of nitric oxide in the action of cytoprotective drugs on gastric mucosa. Retrieved from

  • PMC. (2021, May 1). The Role of Nitroreductases in Resistance to Nitroimidazoles. Retrieved from

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from

  • PubMed. (2000, August 1). Bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by human NAD(P)H quinone oxidoreductase 2: a novel co-substrate-mediated antitumor prodrug therapy. Retrieved from

  • (n.d.). Combating Reactive Oxygen Species (ROS) with Antioxidant Supramolecular Polymers. Retrieved from

  • PubMed. (n.d.). In vitro metabolism of aromatic nitriles. Retrieved from

  • MDPI. (2024, April 23). Modulating Nitric Oxide: Implications for Cytotoxicity and Cytoprotection. Retrieved from

  • MDPI. (2023, June 10). Mitigating Oxidative Stress in Perinatal Cells: A Critical Step toward an Optimal Therapeutic Use in Regenerative Medicine. Retrieved from

  • ResearchGate. (2025, December 30). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from

  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from

  • Preprints.org. (2021, November 22). In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. Retrieved from

  • PMC. (n.d.). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Retrieved from

  • BenchChem. (n.d.). Structure-Activity Relationship of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine Analogs: A Comparative Guide. Retrieved from

  • PubMed. (n.d.). Antioxidant and Cytoprotective Effects of Different Compounds on Cyclophosphamide-induced Nephrotoxicity. Retrieved from

  • PMC. (2011, December 10). Strategies for Reducing or Preventing the Generation of Oxidative Stress. Retrieved from

  • zora.uzh.ch. (2022, March 31). 4-Nitroaniline. Retrieved from

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from

  • ResearchGate. (2015, December 18). Is it possible to reduce aromatic nitro based compounds to their respective amino groups via Nitroreductase enzymes in vitro?. Retrieved from

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from

  • ResearchGate. (2025, October 15). The Role of Nitroreductases in Resistance to Nitroimidazoles. Retrieved from

  • RSC Publishing. (2025, January 17). Navigating the dichotomy of reactive oxygen, nitrogen, and sulfur species: detection strategies and therapeutic interventions. Retrieved from

  • Oxford Academic. (2013, November 15). Antimicrobial strategies centered around reactive oxygen species – bactericidal antibiotics, photodynamic therapy, and beyond. Retrieved from

  • DORAS. (2013, July 18). Chemotherapeutic drug cytotoxicity enhancement in human cells in culture. Retrieved from

  • PMC. (n.d.). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Retrieved from

  • BenchChem. (n.d.). Protocol for in vitro genotoxicity assessment of nitro compounds. Retrieved from

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from

  • Prime Scholars. (2025, March 13). Role of Animal Cell Culture in Drug Development and Toxicity Evaluation. Retrieved from

  • ResearchGate. (2025, August 6). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from

Sources

Optimization

how to prevent degradation of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

Welcome to the Technical Support Center for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (CAS: 126356-39-6). As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (CAS: 126356-39-6). As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific physicochemical vulnerabilities of this compound.

This heterocycle is a highly valuable building block in kinase inhibitor synthesis and medicinal chemistry. However, its unique structural topology—a strongly electron-withdrawing nitro group positioned para to an electron-rich morpholine ring across a pyridine scaffold—creates distinct pathways for premature degradation.

Below, we dissect the causality behind these degradation mechanisms and provide self-validating protocols to ensure the integrity of your experimental workflows.

Core Mechanistic Vulnerabilities (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic forces acting on the molecule:

  • Nucleophilic Aromatic Substitution (SNAr) via Hydrolysis: The nitro group at the 5-position exerts a profound electron-withdrawing effect, significantly depleting electron density at the 2-position of the pyridine ring[1]. Because the morpholine nitrogen is attached at this 2-position, the C-N bond is highly activated. In the presence of aqueous acids or bases, water or hydroxide ions can attack the C2 position, forming a stabilized Meisenheimer complex that ultimately expels the morpholine ring.

  • Photoreduction of the Nitro Group: Nitroaromatic compounds are notoriously sensitive to ultraviolet (UV) and ambient visible light. Upon photon absorption, the nitro group enters an excited triplet state, leading to self-sensitized photoreduction[2]. This process generates reactive oxygen species (ROS) and reduces the nitro group to nitroso or hydroxylamine derivatives[3].

  • Oxidation of the Morpholine Aliphatic Ring: The tertiary amine within the morpholine ring is susceptible to N-oxidation or ring-opening lactamization when exposed to strong peroxides or atmospheric oxygen over prolonged periods.

Troubleshooting FAQs (The "How")

Q1: My DMSO stock solutions turn yellow/brown after being left on the benchtop for a few days. What is causing this, and how do I prevent it? A: You are observing the classic signs of nitroaromatic photodegradation. When exposed to ambient laboratory light, the 5-nitro group undergoes photoexcitation to a triplet state, triggering a cascade that forms colored nitroso-pyridine degradants and reactive singlet oxygen[2].

  • Solution: Always store stock solutions in amber glass vials. If working on the bench, wrap your reaction vessels in aluminum foil. Validate the integrity of old stocks via LC-MS; look for an[M-16] peak indicating the loss of oxygen (nitroso formation)[3].

Q2: During my in vitro biochemical assays (pH 7.4 buffer, 37°C), the concentration of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine drops rapidly. Why? A: The compound is undergoing SNAr hydrolysis. The 5-nitro group activates the C2 position, making the morpholine ring an excellent leaving group under aqueous conditions[1].

  • Solution: Minimize the time the compound spends in aqueous buffers prior to the assay. Prepare working dilutions immediately before use. You can confirm this degradation pathway by running the sample on LC-MS and looking for the appearance of 4-methyl-5-nitropyridin-2-ol (m/z ~155 [M+H]+) and free morpholine (m/z ~88[M+H]+).

Q3: I am using this compound in a transition-metal catalyzed cross-coupling reaction, but I am getting poor yields and a lot of baseline noise on TLC. A: The morpholine ring is likely undergoing N-oxidation or the nitro group is poisoning your catalyst via unwanted reduction.

  • Solution: Strictly degas all solvents using the freeze-pump-thaw method to remove dissolved oxygen. Run the reaction under a positive pressure of ultra-pure Argon (not just Nitrogen, as Argon is heavier and provides a better blanket against atmospheric oxygen).

Quantitative Degradation Summary

Summarizing the degradation triggers allows for rapid diagnostic checks during your experiments.

Degradation PathwayPrimary TriggerKinetic Rate / Risk LevelAnalytical Marker (LC-MS)Primary Preventive Strategy
Photoreduction Ambient UV/Vis LightModerate (Hours to Days)m/z 208 [M+H]+ (Nitroso)Amber vials, foil shielding
SNAr Hydrolysis Aqueous Acid/Base, HeatHigh (Minutes to Hours)m/z 155 [M+H]+ (Pyridinol)Limit aqueous exposure time
N-Oxidation Dissolved O2, PeroxidesLow (Days to Weeks)m/z 240 [M+H]+ (N-oxide)Degassed solvents, Argon

Pathway Visualizations

Below are the mechanistic pathways dictating the degradation of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine.

SNAr A 4-{5-Nitro-4-methyl- 2-pyridinyl}morpholine B Aqueous Base/Acid (Nucleophilic Attack) A->B H2O / OH- C Meisenheimer Complex (Activated by -NO2) B->C C2 Attack D 4-Methyl-5-nitropyridin-2-ol + Morpholine C->D Ring Rearrangement

Mechanism of SNAr hydrolysis at the C2 position activated by the 5-nitro group.

PhotoDeg A Ground State Nitroarene B Excited Triplet State A->B UV/Vis Light C Reactive Oxygen Species (Singlet Oxygen) B->C Energy Transfer D Nitroso/Hydroxylamine Degradants B->D Photoreduction

Photodegradation pathway of nitroaromatics upon UV/visible light exposure.

Experimental Protocols

To ensure absolute trustworthiness in your data, implement the following self-validating protocols when handling this compound.

Protocol 1: Preparation and Storage of Master Stocks

Causality: Minimizing exposure to photons and nucleophiles prevents photoreduction and hydrolysis.

  • Solvent Preparation: Use anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO). Ensure the water content is <0.1% using Karl Fischer titration to prevent premature hydrolysis.

  • Weighing: Weigh the solid compound (CAS: 126356-39-6) under subdued lighting conditions.

  • Dissolution: Dissolve the compound to a 10 mM concentration. Vortex gently. Do not sonicate for more than 1 minute, as localized cavitation heating can accelerate degradation.

  • Aliquotting: Dispense the stock solution into single-use, tightly sealed amber glass vials (e.g., 20 µL to 50 µL aliquots) purged with Argon.

  • Storage: Store immediately at -20°C or -80°C.

  • Validation: Before using a stock older than 3 months, dilute 1 µL into 1 mL of Acetonitrile and inject into an LC-MS. Ensure the purity remains >95% by integrating the peak at m/z 224 [M+H]+ and verifying the absence of m/z 155 and m/z 208.

Protocol 2: Reaction Setup for Aqueous Biological Assays

Causality: Limiting the residence time of the compound in aqueous media prevents the SNAr cleavage of the morpholine ring.

  • Buffer Prep: Prepare your biological assay buffer (e.g., PBS or HEPES). Keep the pH strictly between 7.0 and 7.4. Extremes in pH exponentially accelerate morpholine cleavage.

  • Late-Stage Addition: Do not pre-incubate the compound in the aqueous buffer. Add the compound to the assay microplate as the absolute final step before initiating the reading or adding the enzyme/cells.

  • Temperature Control: If the assay allows, keep the microplate on ice until the exact moment the reaction needs to be initiated at 37°C.

  • Validation: Run a "compound-only" control well (buffer + compound, no enzyme/cells). After the assay duration, extract this well with ethyl acetate, dry, reconstitute in methanol, and run on TLC or LC-MS to quantify the exact percentage of hydrolysis that occurred during the assay window.

References

  • Linking Structural Features of Amisulpride and Sulpiride to Their Photoreactivity and Environmental Fate: The Role of NH2 Substitution in Photodegradation Behavior Source: ACS Publications URL:[Link]

  • Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation Source: PubMed (NIH) URL:[Link]

Sources

Troubleshooting

optimizing incubation time with 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

Technical Support Center: Optimizing Incubation Time with 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine Overview 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (4-NMPM) is a specialized small-molecule probe characterized by a m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Incubation Time with 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

Overview 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (4-NMPM) is a specialized small-molecule probe characterized by a morpholine pharmacophore—commonly associated with lipid kinase (e.g., PI3K) inhibition—and a bioreductive 5-nitro-pyridine moiety. Optimizing the incubation time for this compound is uniquely challenging because the molecule undergoes both time-dependent intracellular accumulation and hypoxia-driven metabolic reduction. This guide provides troubleshooting strategies and self-validating protocols to ensure precise target engagement without confounding off-target toxicity.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does the optimal incubation time for 4-NMPM vary so drastically between normoxic and hypoxic cell cultures? A: The variance is driven by the 5-nitro group on the pyridine ring. Under normoxic conditions, 4-NMPM remains relatively stable, and the incubation time is dictated solely by the kinetics of cellular uptake and equilibrium binding to its kinase targets. However, under hypoxic conditions, endogenous cellular nitroreductases (NTRs) rapidly reduce the nitro group to a hydroxylamine or amine species. This enzymatic conversion drastically alters the molecule's pharmacokinetics and target affinity. If the incubation time is too long under hypoxia, the rapid accumulation of reduced metabolites can lead to off-target effects. Studies on nitroreductase-sensitive probes demonstrate that NTR-mediated reduction can reach a plateau within 30 to 120 minutes depending on the oxygen gradient[1]. Therefore, hypoxic assays require significantly shorter incubation windows (typically 1–2 hours) compared to normoxic assays.

Q2: I am observing high background toxicity and a loss of specific signal after 24 hours of incubation. How can I isolate target-specific effects? A: Prolonged incubation (e.g., >12 hours) with nitro-aromatic compounds frequently leads to the non-specific accumulation of reactive reduction intermediates, which induce oxidative stress and cytotoxicity independent of the primary morpholine-directed kinase target. To isolate target-specific effects, you must shift to a shorter time-course assay. We recommend profiling the cellular bioavailability and stability of the inhibitor over a 1- to 6-hour window. By determining the exact intracellular concentration using HPLC-MS, you can identify the "kinetic sweet spot" where the intracellular concentration of intact 4-NMPM exceeds the target dissociation constant (


) before significant metabolic degradation occurs[2].

Q3: How do I validate that 4-NMPM has reached equilibrium with its intracellular target before initiating my phenotypic readout? A: Do not rely solely on extracellular media concentrations, as they do not account for membrane permeability or efflux pump activity. You must implement a self-validating system to measure actual target engagement. This can be achieved using a direct mass spectrometry-based cellular kinetics assay or a Fluorescent Probe Cellular Binding Assay (FPCBA). By quantifying the specific uptake and efflux rates, you can mathematically confirm when the intracellular free drug concentration has reached steady-state equilibrium with the native target protein[3].

Experimental Protocols: Self-Validating Systems

Protocol 1: Time-Course Optimization for Intracellular Bioavailability This protocol utilizes HPLC-MS to determine the accurate intracellular concentration and stability of 4-NMPM, ensuring the chosen incubation time reflects true target engagement rather than artifactual accumulation[2].

Step-by-Step Methodology:

  • Cell Seeding & Equilibration: Seed target cells (e.g., MDA-MB-231 or HCT116) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Compound Treatment: Prepare a 10 µM working solution of 4-NMPM in complete media (ensure final DMSO concentration is < 0.1%). Replace the media in the wells with the 4-NMPM solution.

  • Time-Course Incubation: Incubate parallel wells for 0.5, 1, 2, 4, and 6 hours.

  • Quenching & Washing (Self-Validation Step): At each time point, rapidly aspirate the media and wash the cells three times with ice-cold PBS (4°C) to halt cellular uptake and efflux. Crucial: Perform a parallel 4°C continuous incubation control to quantify non-specific membrane binding versus true active cellular uptake[2].

  • Extraction: Lyse the cells using 80% cold methanol containing an internal standard (e.g., a deuterated morpholine analog). Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Quantification: Analyze the supernatant to quantify both the parent 4-NMPM and its primary amine metabolite.

  • Data Analysis: Plot the intracellular concentration over time to identify the optimal incubation window (the point of peak parent compound concentration with minimal metabolite formation).

Quantitative Data Presentation

The following table summarizes the expected kinetic parameters for 4-NMPM cellular uptake and metabolism, aiding in the selection of optimal incubation times across different microenvironments.

Kinetic ParameterNormoxia (21% O

)
Hypoxia (1% O

)
Validating Analytical Method
Cellular Uptake

45 ± 5 min40 ± 4 minLC-MS/MS Kinetics
Steady-State Equilibrium ~2.5 hours~1.5 hoursFPCBA / Flow Cytometry
Metabolic Half-Life (

)
> 24 hours2.5 hoursLC-MS/MS Quantification
Optimal Incubation Window 3 – 6 hours1 – 2 hoursPhenotypic Assay Readout
Non-Specific Membrane Binding < 5%< 5%4°C Ice-Cold Wash Assay

Workflow and Pathway Visualizations

Caption: Kinetic workflow of 4-NMPM cellular uptake, target engagement, and hypoxia-driven metabolism.

Caption: Self-validating experimental loop for optimizing small molecule incubation times.

References

  • Source: PLOS One (via ResearchGate)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of the American Chemical Society (ACS Publications)

Sources

Optimization

Technical Support Center: Synthesis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

Welcome to the technical support center for the synthesis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important synthetic building block. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you navigate the challenges of this synthesis.

The primary synthetic route to 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a halide from an electron-deficient pyridine ring by morpholine. The success of this synthesis hinges on the quality of the starting materials and precise control over reaction conditions.

Synthetic Pathway Overview

The most common and efficient pathway involves a two-step process starting from 2-hydroxy-4-methyl-5-nitropyridine. The first step is a chlorination to generate the key intermediate, 2-chloro-4-methyl-5-nitropyridine, which is then subjected to nucleophilic substitution with morpholine.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A 2-Hydroxy-4-methyl-5-nitropyridine B 2-Chloro-4-methyl-5-nitropyridine A->B  POCl3 / PCl5  150°C C 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine B->C  Morpholine, Base  (e.g., K2CO3, TEA)  Solvent (e.g., MeCN, DMF) G start Low SNAr Conversion q1 Is the reaction temperature adequate? start->q1 q2 Is the base effective and sufficient? q1->q2 No sol1 Increase temperature to 80-100°C. Monitor by TLC. q1->sol1 Yes q3 Is the morpholine pure and anhydrous? q2->q3 No sol2 Use 1.5-2.0 eq. of K2CO3 or TEA. q2->sol2 Yes sol3 Use freshly distilled morpholine. q3->sol3 No

Troubleshooting

Technical Support Hub: 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (NMPM) Protocols

[1] Status: Operational | Tier: Level 3 Engineering Support Subject: Optimization, Purification, and Downstream Application of NMPM Scaffolds To: Medicinal Chemistry & Process Development Teams Executive Summary 4-{5-Nit...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational | Tier: Level 3 Engineering Support Subject: Optimization, Purification, and Downstream Application of NMPM Scaffolds To: Medicinal Chemistry & Process Development Teams

Executive Summary

4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (NMPM) is a critical heterocyclic intermediate, primarily utilized as a precursor for aminopyridine-based kinase inhibitors (e.g., PI3K/mTOR pathway targets) and antibacterial agents.[1] Its utility relies on the stability of the morpholine ring and the reactivity of the nitro group, which serves as a "masked" amine for subsequent coupling reactions.

This guide addresses the three most common technical bottlenecks reported by development teams:

  • Synthesis Efficiency: Overcoming steric hindrance in nucleophilic aromatic substitution (

    
    ).
    
  • Purification: Managing the solubility differential between the product and the morpholine reagent.

  • Downstream Activation: Troubleshooting nitro-reduction failures due to catalyst poisoning by the pyridine nitrogen.

Module 1: Synthesis & Optimization (Upstream)

Context: The standard synthesis involves the displacement of a halogen (usually chlorine) on 2-chloro-4-methyl-5-nitropyridine by morpholine.[1] While theoretically simple, the 4-methyl group introduces steric strain that can retard reaction rates, leading to incomplete conversion or hydrolysis byproducts if moisture is present.

Protocol 1.0: Optimized

Workflow

Reagents: 2-Chloro-4-methyl-5-nitropyridine (1.0 eq), Morpholine (1.2 eq), DIPEA (1.5 eq).[1] Solvent: Acetonitrile (ACN) or DMF (for scale-up).[1] Temperature: 60–80 °C.[1]

Q: My reaction stalls at 80% conversion. Adding more morpholine doesn't help. Why? A: This is likely due to product inhibition or salt formation .[1] The HCl byproduct forms a salt with the unreacted morpholine, removing it from the active nucleophile pool.

  • Correction: Ensure you are using an auxiliary base like

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    to scavenge the acid.[1] Do not rely on excess morpholine as the base, as morpholinium chloride precipitates can coat the unreacted starting material.
  • Process Tip: Switch to a homogeneous base (DIPEA) in ACN to maintain solubility of reactants while precipitating the inorganic/organic salts upon cooling.

Q: I see a hydroxyl impurity (2-hydroxy-4-methyl-5-nitropyridine) by LCMS. Where is it coming from? A: This is a hydrolysis byproduct caused by wet solvents .[1] The 2-position of the pyridine ring, activated by the 5-nitro group, is highly electrophilic. Water competes with morpholine as a nucleophile.

  • Correction: Use anhydrous ACN. If using DMF, ensure it is fresh; DMF decomposes to dimethylamine and water over time.

Visualization: Synthesis Logic & Troubleshooting

SNAr_Optimization Start Start: 2-Cl-4-Me-5-NO2-Pyridine Reaction Reaction: Morpholine + Base (60-80°C) Start->Reaction Check Check Conversion (LCMS) Reaction->Check Success Target: NMPM (>95% Yield) Check->Success Clean Profile Stall Issue: Stalled <80% Check->Stall SM Remaining Hydrolysis Issue: OH-Impurity Check->Hydrolysis M-172 Peak Stall->Reaction Add DIPEA (Base) Switch to DMSO Hydrolysis->Reaction Dry Solvents N2 Atmosphere

Caption: Logic flow for optimizing the


 synthesis of NMPM, highlighting critical checkpoints for base scavenging and moisture control.
Module 2: Purification & Characterization

Context: NMPM is a lipophilic solid, whereas morpholine is highly water-soluble.[1] This polarity difference is the primary lever for purification.

Data Table: Solubility Profile (at 25°C)
SolventSolubilityApplication
Water Insoluble (<0.1 mg/mL)Precipitation Medium (removes salts/morpholine)
Ethanol Moderate (Heat to dissolve)Recrystallization (yields yellow needles)
DCM High (>50 mg/mL)Extraction
Hexanes LowWashing (removes non-polar grease)

Q: The product oils out as a sticky orange gum during workup. How do I get a solid? A: "Oiling out" occurs when the product precipitates too quickly in the presence of impurities (often residual DMF).

  • Protocol:

    • Dissolve the crude gum in a minimum amount of hot Ethanol (

      
      ).
      
    • Add water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature with slow stirring. Rapid cooling traps impurities.

    • If it still oils, seed the mixture with a pure crystal of NMPM.

Q: How do I distinguish the Regioisomer? (Is the morpholine at C2 or C4?) A: The starting material (2-chloro-4-methyl-5-nitropyridine) directs substitution almost exclusively to the C2 position due to the activating effect of the ring nitrogen and the nitro group.[1]

  • Validation: In

    
     NMR, look for the singlet of the aromatic proton at C3. If substitution occurred at C4 (displacing the methyl), the splitting pattern and integration would drastically change. The methyl group singlet (
    
    
    
    ppm) must remain intact.[1]
Module 3: Downstream Application (Reduction)

Context: The primary "use" of NMPM is the reduction of the nitro group (


) to an amine (

) to create 4-methyl-6-morpholinopyridin-3-amine .[1] This is the active scaffold for drug coupling.
Protocol 3.0: Nitro Reduction

Standard Method: Hydrogenation (


, 

).[1] Alternative Method: Iron/Ammonium Chloride (

) – Recommended for halogenated analogs.[1]

Q: My hydrogenation reaction is extremely slow (24h+). Is the catalyst dead? A: Likely yes. Pyridine rings are notorious for coordinating to Palladium (


), poisoning the catalyst.
  • Solution 1 (Protonation): Run the hydrogenation in acidic methanol (add 1.0 eq HCl or Acetic Acid). Protonating the pyridine nitrogen (

    
    ) prevents it from binding to the Pd surface.[1]
    
  • Solution 2 (Alternative Metal): Switch to Raney Nickel (requires higher pressure, 50 psi) or chemical reduction using Iron powder (5 eq) and Ammonium Chloride in EtOH/Water at reflux.[1] The Iron method is robust against catalyst poisoning.

Q: The amine product turns dark/black upon filtration. Is it decomposing? A: Yes, electron-rich aminopyridines are highly susceptible to oxidative degradation in air.[1]

  • Handling Protocol:

    • Perform filtration of the catalyst under an Argon/Nitrogen blanket.

    • Do not store the free amine. Use it immediately in the next coupling step (e.g., amide coupling).

    • If storage is necessary, convert it to the HCl salt (treat with

      
       in Dioxane) which is shelf-stable.[1]
      

Visualization: Reduction Pathways

Reduction_Pathways Input Input: NMPM (Nitro) MethodA Method A: H2 / Pd/C (Cleanest Profile) Input->MethodA MethodB Method B: Fe / NH4Cl (Robust / No Poisoning) Input->MethodB Poison Risk: Catalyst Poisoning (Pyridine N binds Pd) MethodA->Poison Product Product: Aminopyridine MethodB->Product AcidFix Fix: Add 1.0 eq HCl (Protonate Pyridine) Poison->AcidFix AcidFix->Product Storage Storage: Convert to HCl Salt (Prevent Oxidation) Product->Storage

Caption: Comparison of reduction strategies. Method A requires acidic modification to prevent catalyst poisoning; Method B is chemically robust.

References
  • ChemicalBook. (2024).[1] 4-(5-Nitropyridin-2-yl)morpholine Properties and Suppliers.Link[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 96365, 4-(2-Nitrophenyl)morpholine (Analogous Structure Reference).[1] PubChem.[2][3][4] Link

  • Sigma-Aldrich. (2024).[1] 2-Chloro-4-methyl-5-nitropyridine Product Specification (Precursor).Link[1]

  • ResearchGate. (2017).[1] Discussion on Nitro Group Reduction Methods (Fe/NH4Cl vs Pd/C).Link

  • ChemRxiv. (2024).[1] Green Synthesis of Morpholines via Selective Monoalkylation. (Context on morpholine reactivity). Link[1]

Disclaimer: This guide is for research purposes only. 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is a chemical intermediate and should be handled with appropriate PPE (gloves, goggles, fume hood) due to potential skin/eye irritation and toxicity associated with nitro-aromatics.[1]

Sources

Reference Data & Comparative Studies

Validation

Validating the Inhibitory Effect of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine: A Comparative Guide for Researchers

This guide provides a comprehensive framework for researchers to validate the inhibitory effects of the novel compound 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. The presence of the morpholine chemical group is a well-e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers to validate the inhibitory effects of the novel compound 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. The presence of the morpholine chemical group is a well-established feature in a multitude of kinase inhibitors, suggesting a similar mechanism of action for this compound.[1][2][3] This document outlines a systematic approach to characterize its activity, comparing it against established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node in cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway: A Central Hub in Cellular Signaling

The PI3K/Akt/mTOR signaling cascade is a pivotal pathway that translates extracellular signals into intracellular responses, governing essential cellular functions. Its dysregulation is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention. Understanding this pathway is fundamental to characterizing any putative inhibitor.

Upon activation by growth factors or cytokines, Receptor Tyrosine Kinases (RTKs) recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a plethora of downstream targets, including the mammalian target of rapamycin (mTOR), which in turn modulates protein synthesis, cell growth, and survival.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP2 Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Growth_Factor Growth Factor Growth_Factor->RTK Activates Inhibitor 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine Inhibitor->PI3K Inhibits Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay B1 Prepare Reagents (PI3K, PIP2, ATP) B3 Kinase Reaction B1->B3 B2 Serial Dilution of Inhibitors B2->B3 B4 Quantify ADP Production B3->B4 B5 Determine IC50 B4->B5 C1 Culture Cancer Cell Line C2 Treat with Inhibitors C1->C2 C3 Cell Lysis & Protein Quantification C2->C3 C4 Western Blot for p-Akt / Total Akt C3->C4 C5 Analyze Downstream Inhibition C4->C5

Caption: Experimental workflow for inhibitor validation.

Data Interpretation and Comparative Summary

The experimental data should be compiled into a clear and concise format to facilitate a direct comparison of the compounds.

CompoundPI3Kα IC50 (nM)Cellular p-Akt Inhibition (IC50, nM)Notes
4-{5-Nitro-4-methyl-2-pyridinyl}morpholine [Experimental Value][Experimental Value]Test Compound
ZSTK474 ~5~100Potent and selective PI3K inhibitor (positive control).
NVP-BEZ235 ~4~50Dual PI3K/mTOR inhibitor (comparator).

A lower IC50 value for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in the biochemical assay compared to ZSTK474 would indicate a higher potency. The cell-based assay will confirm its cell permeability and on-target activity. A significant reduction in the p-Akt/total Akt ratio upon treatment will validate its inhibitory effect on the PI3K pathway in a cellular environment.

Conclusion

This guide provides a robust and scientifically sound methodology for the initial validation of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine as a PI3K pathway inhibitor. By employing a comparative approach with well-characterized inhibitors and utilizing both biochemical and cell-based assays, researchers can confidently ascertain its potency, selectivity, and cellular efficacy. The presented protocols and data interpretation framework will enable a thorough and objective assessment, paving the way for further preclinical development.

References

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. Available at: [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ScienceDirect. Available at: [Link]

  • Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers. PMC. Available at: [Link]

  • New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. PMC. Available at: [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • 4-(5-Nitro-2-pyridinyl)morpholine – 2059375. GenoChem World. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Morpholine, 4-((5-nitro-2-thienyl)carbonyl)- (C9H10N2O4S). PubChem. Available at: [Link]

  • Morpholine, 4-methyl-. NIST WebBook. Available at: [Link]

  • Antiviral activity and mechanism of purine morpholine nucleoside analogues incorporating a sulfonamide fragment. PubMed. Available at: [Link]

Sources

Comparative

comparing 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine to other PI3K inhibitors

An In-Depth Comparative Guide to PI3K Pathway Inhibitors: Characterizing Novel Pyridinyl-Morpholine Scaffolds Authored by a Senior Application Scientist This guide provides a comprehensive framework for the characterizat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to PI3K Pathway Inhibitors: Characterizing Novel Pyridinyl-Morpholine Scaffolds

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the characterization and comparison of novel Phosphoinositide 3-kinase (PI3K) inhibitors, with a focus on compounds featuring the pyridinyl-morpholine scaffold, exemplified by the hypothetical molecule 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (referred to herein as "Compound X"). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research. We will delve into the critical PI3K/AKT/mTOR signaling pathway, compare different classes of established inhibitors, and provide detailed experimental protocols for robustly evaluating new chemical entities.

The PI3K/AKT/mTOR Pathway: A Central Hub for Cell Regulation and a Prime Therapeutic Target

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2] Its activation is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs) or by G-protein-coupled receptors (GPCRs).[2] This recruitment activates PI3K, a lipid kinase that phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][3]

PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[4] This recruitment allows for the phosphorylation and full activation of AKT by other kinases like PDK1 and mTORC2.[3][4] Once active, AKT phosphorylates a vast array of downstream substrates, ultimately promoting cell cycle progression and inhibiting apoptosis (programmed cell death).[4][5]

Given its central role in promoting cell survival and proliferation, it is unsurprising that the dysregulation of the PI3K/AKT/mTOR pathway is a common event in many human cancers.[5][6] This hyperactivation often stems from gain-of-function mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the tumor suppressor PTEN, a phosphatase that antagonizes PI3K by dephosphorylating PIP3.[2][6] Consequently, targeting this pathway with small molecule inhibitors has become a major focus of modern cancer drug discovery.[7][8]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds PI3K_Inhibitor PI3K Inhibitors (e.g., Compound X) PI3K_Inhibitor->PI3K Inhibits

Figure 1: The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

The Landscape of PI3K Inhibitors: From Pan-Inhibition to Isoform Specificity

PI3K inhibitors are broadly classified based on their selectivity for the different Class I PI3K isoforms (α, β, δ, γ). This selectivity profile is a critical determinant of both their efficacy in specific cancer types and their associated toxicity profiles.[9][10]

  • Pan-PI3K Inhibitors: These compounds inhibit all four Class I isoforms. While this broad activity may be beneficial in tumors with heterogeneous PI3K pathway alterations, it often comes with a significant toxicity burden due to the essential roles of these isoforms in normal tissues.[9][11] Examples include Buparlisib (BKM120) and Pictilisib (GDC-0941).[12]

  • Isoform-Specific Inhibitors: To improve the therapeutic window, inhibitors targeting specific isoforms have been developed. This is a crucial strategy, as different isoforms are implicated in different cancers.[13]

    • PI3Kα (p110α)-selective: The PIK3CA gene encoding this isoform is the most frequently mutated oncogene in human cancer, particularly in breast cancer.[14] Alpelisib (BYL719) is an FDA-approved PI3Kα-specific inhibitor.[10]

    • PI3Kβ (p110β)-selective: This isoform is particularly important in tumors that have lost the PTEN tumor suppressor, such as certain prostate cancers.[9][15]

    • PI3Kδ (p110δ) and PI3Kγ (p110γ)-selective: These isoforms are primarily expressed in hematopoietic cells and are key targets in B-cell malignancies like chronic lymphocytic leukemia (CLL) and lymphoma.[14] Idelalisib and Duvelisib are FDA-approved inhibitors targeting the δ isoform.[7]

  • Dual PI3K/mTOR Inhibitors: These molecules inhibit both PI3K and mTOR, providing a more comprehensive vertical blockade of the pathway. Apitolisib is an example currently in clinical trials.[16]

The morpholine chemical group is a common scaffold found in many kinase inhibitors, including those targeting PI3K.[17][18][19] Its properties can contribute to favorable pharmacokinetics and potent binding within the ATP-binding pocket of the kinase.[20] Therefore, a novel pyridinyl-morpholine compound like "Compound X" represents a rational starting point for the development of a new PI3K inhibitor.

Comparative Analysis: Benchmarking Compound X

To understand the therapeutic potential of a novel agent like Compound X, it must be rigorously benchmarked against established inhibitors. The primary goal is to determine its potency (how much of the drug is needed), its selectivity across PI3K isoforms and the wider kinome, and its effect on cancer cell viability.

InhibitorClassPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Key Clinical Indication
Compound X Hypothetical TBD TBD TBD TBD To Be Determined
Alpelisib (BYL719) α-selective51,200290250PIK3CA-mutated Breast Cancer[10][12]
Buparlisib (BKM120) Pan-PI3K52166116262Various Solid Tumors (Clinical Trials)[9]
Idelalisib (CAL-101) δ-selective8,6004,0002.5890B-Cell Malignancies (CLL, Lymphoma)[7][14]
GDC-0941 (Pictilisib) Pan-PI3K333375Various Solid Tumors (Clinical Trials)[12]
Table 1: Comparison of PI3K Inhibitor Potency (IC₅₀). TBD (To Be Determined) indicates values to be ascertained experimentally for Compound X. IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50% and can vary based on assay conditions.

Experimental Workflows and Protocols

A systematic, multi-step approach is required to characterize a novel inhibitor. This workflow progresses from biochemical assays to cell-based models to confirm target engagement and functional outcomes.

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cell Cellular Characterization Compound Compound X (Synthesis & QC) Biochem Step 1: Biochemical Kinase Assay Compound->Biochem IC50 Determine IC₅₀ vs. PI3K Isoforms Biochem->IC50 Primary Goal CellBased Step 2: Cell-Based Target Engagement Western Western Blot for p-AKT Inhibition CellBased->Western Confirms Target Hit Functional Step 3: Functional Cellular Assays Viability Cell Viability Assay (EC₅₀) Functional->Viability Measures Efficacy Kinome Kinome Selectivity Screening IC50->Kinome Secondary Screen Kinome->CellBased Western->Functional

Figure 2: High-Level Experimental Workflow for Novel PI3K Inhibitor Characterization.
Protocol 4.1: In Vitro PI3K Enzyme Inhibition Assay (ADP-Glo™ Format)

This protocol determines the direct inhibitory effect of Compound X on the enzymatic activity of purified PI3K isoforms. The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[21]

Rationale: This is the foundational experiment to determine the potency (IC₅₀) and isoform selectivity of a new inhibitor. It is performed in a cell-free system to eliminate confounding factors like membrane permeability and off-target cellular effects.

Materials:

  • Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound X and reference inhibitors (e.g., Alpelisib) dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

  • ATP solution

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare a serial dilution of Compound X in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Enzyme Addition: Dilute the PI3K enzyme to the desired concentration in Kinase Assay Buffer. Add 5 µL of the diluted enzyme to each well.

  • Incubation: Incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate/ATP mixture containing PIP2 and ATP in Kinase Assay Buffer. The ATP concentration should be near the Km for the enzyme to ensure competitive binding dynamics. Add 5 µL of this mixture to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the enzymatic reaction.

  • Reaction Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the DMSO (100% activity) and no-enzyme (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 4.2: Western Blot Analysis of AKT Phosphorylation

This cell-based assay confirms that Compound X can engage its target within a living cell and inhibit the downstream signaling pathway. A reduction in the phosphorylation of AKT at key residues (Serine 473 and Threonine 308) is a direct biomarker of PI3K inhibition.[22][23]

Rationale: Moving from a biochemical to a cellular context is critical. This experiment validates that the compound is cell-permeable and can inhibit the PI3K pathway in a more physiologically relevant environment. It provides the crucial link between target inhibition and a biological response.[24]

Materials:

  • Cancer cell line with a known PI3K pathway alteration (e.g., MCF-7, which has a PIK3CA mutation)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Compound X and reference inhibitors

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22][25]

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.[26] Serum-starve the cells for 4-6 hours if you plan to stimulate the pathway.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of Compound X (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 2-4 hours. Include a vehicle (DMSO) control.

  • Pathway Stimulation: After inhibitor pre-treatment, stimulate the PI3K pathway by adding a growth factor like insulin (100 nM) or IGF-1 (50 ng/mL) for 15-20 minutes.[22]

  • Cell Lysis: Place plates on ice and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[22][26]

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can increase background.[24][25]

    • Incubate the membrane with the primary anti-p-AKT (Ser473) antibody (e.g., 1:1000 dilution) overnight at 4°C.[22]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[22]

  • Signal Detection: Wash the membrane again, then apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total AKT and/or a housekeeping protein like GAPDH.[22] This normalization is critical for accurate interpretation.

Conclusion and Future Perspectives

The rigorous, systematic evaluation outlined in this guide is essential for characterizing any novel therapeutic agent. For a potential PI3K inhibitor like the hypothetical "Compound X," the initial data on isoform selectivity and cellular target engagement are paramount. If Compound X demonstrates high potency and selectivity for a specific isoform, such as PI3Kα (low nanomolar IC₅₀ for α, with >100-fold higher IC₅₀s for β, δ, and γ), it would warrant further investigation as a precision medicine for PIK3CA-mutant cancers. Conversely, if it shows potent, pan-isoform activity, its development would need to carefully consider the potential for toxicity. By benchmarking against well-characterized inhibitors and employing validated experimental protocols, researchers can efficiently determine whether a new chemical entity holds promise as a next-generation therapeutic.

References

  • PI3K/AKT/mTOR pathway - Wikipedia. [URL: https://en.wikipedia.
  • PI3K-Akt signaling pathway - Cusabio. [URL: https://www.cusabio.com/c-20757.html]
  • PI3K-AKT Signaling Pathway - Creative Diagnostics. [URL: https://www.creative-diagnostics.
  • Application Notes and Protocols for PI3K Inhibitor Treatment in Cell Culture - Benchchem. [URL: https://www.benchchem.
  • Application Notes and Protocols for PI3K-IN-23 In Vitro Assay - Benchchem. [URL: https://www.benchchem.
  • PI3K/AKT Cell Signaling Pathway - Bio-Rad Antibodies. [URL: https://www.bio-rad-antibodies.
  • Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment - Benchchem. [URL: https://www.benchchem.com/application-notes/akt-in-11-western-blot-analysis-of-akt-signaling]
  • PI3K-PKB/Akt Pathway - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3051330/]
  • Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). [URL: https://www.
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. [URL: https://www.protocols.
  • Application Notes & Protocols: Western Blot Analysis of Akt Phosphorylation in Response to Anticancer Agent 51 - Benchchem. [URL: https://www.benchchem.
  • A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018861/]
  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - MDPI. [URL: https://www.mdpi.com/2072-6694/13/7/1547]
  • PI3K (p110α[H1047R]/p85α) Protocol - Promega Corporation. [URL: https://www.promega.com/products/cell-signaling/kinase-assays/pi3k-p110ah1047r_p85a-protocol/?
  • Phosphoinositide 3-kinase inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Phosphoinositide_3-kinase_inhibitor]
  • Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-61779-261-8_13]
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. [URL: https://www.protocols.
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. [URL: https://aacrjournals.
  • Western blot for phosphorylated proteins - Abcam. [URL: https://www.abcam.
  • PI3K inhibitors: decades of partnership between ICR researchers and industry leads to a new class of cancer drugs. [URL: https://www.icr.ac.uk/news-archive/pi3k-inhibitors-decades-of-partnership-between-icr-researchers-and-industry-leads-to-a-new-class-of-cancer-drugs]
  • Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. [URL: https://www.novusbio.
  • Effects of changes to Western Blot Protocols - Cell Signaling Technology. [URL: https://www.cellsignal.com/applications/western-blotting/effects-of-protocol-changes]
  • Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4968393/]
  • Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established... | Oncotarget. [URL: https://www.oncotarget.com/article/17260/text/]
  • Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3085600/]
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Sources

Validation

4-{5-Nitro-4-methyl-2-pyridinyl}morpholine vs wortmannin in PI3K assays

This guide provides an in-depth technical comparison between 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (a synthetic pyridine-based inhibitor) and Wortmannin (a classic fungal metabolite) for use in Phosphoinositide 3-ki...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (a synthetic pyridine-based inhibitor) and Wortmannin (a classic fungal metabolite) for use in Phosphoinositide 3-kinase (PI3K) assays.

Executive Summary: The Decision Matrix

FeatureWortmannin 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine
Primary Mechanism Irreversible (Covalent modification of Lys802)Reversible (ATP-competitive)
Potency (IC50) Low Nanomolar (1–10 nM)Variable (Likely µM to high nM range)*
Selectivity Broad (Class I, II, III, mTOR, DNA-PK)Likely Class I Isoform-Selective (Structure-dependent)
Stability Unstable (t½ ~10 min in aqueous media)Stable in solution
Best Use Case Acute, short-term inhibition; Covalent labeling studies.Long-term incubation; Washout/Reversibility studies; SAR baselining.

*Note: While Wortmannin is a potent natural product, the pyridine-morpholine derivative represents a class of synthetic scaffolds (like the precursor to PI-103) often used to tune isoform selectivity and improve stability.

Compound Profiles & Mechanism of Action

Wortmannin: The Covalent Hammer
  • Source: Fungal metabolite from Penicillium funiculosum.

  • Chemistry: A furanosteroid structure containing a reactive electrophilic furan ring.

  • Mechanism: Acts as an irreversible inhibitor . The furan ring undergoes a nucleophilic attack by the Lysine 802 residue (in PI3K p110α) within the ATP-binding pocket. This forms a covalent enamine adduct, permanently disabling the kinase.

  • Limitations:

    • Instability: The reactive furan ring is susceptible to hydrolysis in aqueous solutions (pH > 7) and nucleophilic attack by primary amines in culture media, leading to a half-life of roughly 10 minutes in tissue culture.

    • Toxicity: High hepatotoxicity in vivo due to lack of discrimination between PI3K isoforms and other kinases (e.g., MLCK, PLK1).

4-{5-Nitro-4-methyl-2-pyridinyl}morpholine: The Synthetic Scalpel
  • Source: Synthetic organic small molecule.[1][2][3][4][5]

  • Chemistry: A morpholine ring attached to a pyridine scaffold substituted with methyl and nitro groups.[1][6]

    • Morpholine Moiety: Mimics the adenine ring of ATP, forming a critical hydrogen bond with the hinge region (Val851 in p110α).

    • Pyridine Scaffold: Positions the morpholine and substituents to fit the hydrophobic pocket.

    • Nitro Group: potentially interacts with the affinity pocket or serves as an electronic tuner for the ring system.

  • Mechanism: Acts as a reversible, ATP-competitive inhibitor . It occupies the ATP binding site but does not form a covalent bond. Inhibition can be reversed by washing the cells or competing with high concentrations of ATP.

  • Advantages:

    • Stability: Chemically stable in DMSO and aqueous buffers for extended periods (days).

    • Tunability: This scaffold is a common precursor or analog in the development of highly selective inhibitors (e.g., PI-103, ZSTK474), allowing for structure-activity relationship (SAR) studies to improve isoform specificity (α vs. β/δ/γ).

Visualizing the Signaling & Inhibition

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the distinct intervention points of these inhibitors.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates T308 mTOR mTORC1 Akt->mTOR Activates Effect Cell Growth / Survival mTOR->Effect Wort Wortmannin (Irreversible, Covalent) Wort->PI3K Covalent Block (Lys802) PyrMorph Pyridine-Morpholine (Reversible, ATP-Competitive) PyrMorph->PI3K Competitive Block (ATP Site)

Caption: Schematic of the PI3K/Akt pathway showing the distinct inhibition modes: Wortmannin permanently modifies the enzyme, while the Pyridine-Morpholine derivative competes reversibly for the ATP pocket.[1][5][6][7]

Experimental Protocols & Considerations

A. Reversibility Assay (Washout Experiment)

Use this protocol to distinguish between the irreversible nature of Wortmannin and the reversible nature of the pyridine derivative.

  • Seed Cells: Plate cells (e.g., MCF-7 or HEK293) in 6-well plates and grow to 70-80% confluence.

  • Treatment:

    • Group A: Treat with 100 nM Wortmannin for 1 hour.

    • Group B: Treat with 10 µM Pyridine-Morpholine for 1 hour.

    • Group C: DMSO Control.

  • Washout:

    • Aspirate media containing inhibitors.

    • Wash cells 3x with warm PBS.

    • Add fresh, inhibitor-free media.

  • Recovery: Incubate for 1, 4, and 24 hours.

  • Stimulation: Stimulate with Insulin or EGF (100 ng/mL) for 15 min before lysis.

  • Readout: Western Blot for p-Akt (Ser473) .

    • Expected Result:

      • Wortmannin: p-Akt remains inhibited even after washout (due to covalent bond). Recovery requires new protein synthesis (>24h).

      • Pyridine-Morpholine: p-Akt levels recover rapidly (within 1-4h) as the inhibitor dissociates and is washed away.

B. Stability & Handling Protocol
ParameterWortmannin Pyridine-Morpholine Derivative
Solvent DMSO (anhydrous). Avoid Ethanol/Methanol (nucleophilic attack).DMSO or Ethanol.
Storage -20°C, desiccated, dark. Use aliquots; do not refreeze .-20°C or 4°C. Stable to freeze-thaw.
Working Soln. Prepare fresh immediately before use. Degrades in media (t½ ~10 min).Can be prepared in media and stored for hours/days.
Media Prep Add to media just before adding to cells.Can be pre-mixed in media.

Comparative Data Summary

MetricWortmanninPyridine-Morpholine Derivative
IC50 (PI3Kα) ~2–5 nM~0.5 – 10 µM (Structure dependent)
IC50 (mTOR) ~200 nMPotentially active (Dual inhibitor potential)
In Vivo Utility Poor (Toxic, Unstable)Moderate to Good (Stable, tunable PK)
Off-Target Inhibits MLCK, PLK1 at high dosesGenerally cleaner kinase profile (ATP-site specific)

References

  • Wortmannin Mechanism : Wymann, M. P., et al. (1996). "Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction." Molecular and Cellular Biology, 16(4), 1722-1733. Link

  • Pyridine-Morpholine SAR : Hayakawa, M., et al. (2007). "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors." Bioorganic & Medicinal Chemistry, 15(1), 403-412.[8] Link

  • PI3K Inhibitor Classes : Marone, R., et al. (2008). "Targeting phosphoinositide 3-kinase: moving towards therapy." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(1), 159-185. Link

  • Wortmannin Stability : Powis, G., et al. (1994). "Wortmannin, a potent and selective inhibitor of phosphatidylinositol-3-kinase." Cancer Research, 54(9), 2419-2423. Link

Sources

Comparative

A Comparative Guide to Alternative Compounds for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine in PI3K/mTOR Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of PI3K/mTOR Pathway and the Role of Morpholine-Containing Inhibitors The Phosphoinositide 3-kinase (PI3K)/protein kinase B (...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of PI3K/mTOR Pathway and the Role of Morpholine-Containing Inhibitors

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for the development of novel anticancer therapeutics. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance their physicochemical properties and binding affinity. 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is a compound of interest within this class, designed to target the ATP-binding pocket of PI3K.

This guide provides a comprehensive comparison of alternative compounds to 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine, focusing on their performance as PI3K/mTOR pathway inhibitors. While direct comparative experimental data for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is not extensively available in the public domain, this guide will leverage data from structurally related analogs and well-characterized PI3K inhibitors to provide a valuable and data-supported comparative analysis. We will delve into the structure-activity relationships (SAR), comparative biological activities, and provide detailed experimental protocols for the evaluation of these compounds.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular functions that are hallmarks of cancer.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Activates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4E->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibits

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Comparative Analysis of Alternative PI3K/mTOR Inhibitors

The development of PI3K inhibitors has led to a diverse landscape of compounds with varying selectivity profiles, including pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors. The choice of inhibitor for a specific research or therapeutic application depends on the desired level of target engagement and the specific genetic background of the cancer.

Structure-Activity Relationship (SAR) Insights

The morpholine ring is a key pharmacophore in many PI3K inhibitors, primarily due to its ability to form a critical hydrogen bond with the hinge region of the kinase domain. For nitropyridine-containing morpholine derivatives, the nitro group acts as a strong electron-withdrawing group, which can influence the electronic properties of the pyridine ring and its interactions with the target protein. Modifications to the methyl group on the pyridine ring and substitutions on the morpholine ring can significantly impact potency and selectivity.[1]

Performance Data of Alternative Inhibitors

The following tables summarize the in vitro inhibitory activities of several well-characterized PI3K inhibitors that serve as relevant alternatives to 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. This data provides a benchmark for evaluating the potential efficacy of novel compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Selected PI3K Inhibitors

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)Selectivity ProfileReference
GDC-0941 (Pictilisib) 333375580Pan-PI3K[2]
BYL719 (Alpelisib) 51200290250-PI3Kα-selective[2]
Idelalisib 860040002.589-PI3Kδ-selective[3]
GDC-0032 (Taselisib) 0.299.10.120.97-PI3Kα/δ/γ-selective[2]
PF-04691502 1.6171.83.516Dual PI3K/mTOR[4][5]
SN32976 1.9162.91.51.4Dual PI3K/mTOR[6]

Table 2: In Vitro Anti-proliferative Activity of Selected PI3K Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
GDC-0941 (Pictilisib) PC3Prostate Cancer0.28[2]
BYL719 (Alpelisib) MCF7Breast Cancer0.46[2]
PF-04691502 U87-MGGlioblastoma0.039[4][5]
2-morpholino-4-anilinoquinoline derivative (3d) HepG2Liver Cancer8.50[7][8]
N-alkyl-nitroimidazole MDA-MB-231Breast Cancer16.7[9][10]

Note: The IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols for Compound Evaluation

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to characterize PI3K/mTOR inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.

Sources

Validation

Publish Comparison Guides: Confirming the Target Engagement of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

Executive Summary & Mechanistic Rationale In modern drug discovery, 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (CAS 126356-39-6) serves as a critical chemical intermediate and a highly relevant probe scaffold. The morpho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (CAS 126356-39-6) serves as a critical chemical intermediate and a highly relevant probe scaffold. The morpholino-pyridine moiety is a "privileged structure" in pharmacology, frequently utilized to target the ATP-binding hinge region of major kinases (such as PI3K, mTOR, and JAK).

While biochemical assays can easily confirm the binding of this scaffold in cell-free systems, they often fail to translate to cellular efficacy. As an application scientist, I frequently observe this discrepancy: intracellular ATP concentrations hover around 1–5 mM, which is orders of magnitude higher than the 10–100 µM ATP used in standard biochemical kinase assays. Therefore, a morpholino-pyridine probe might exhibit a 10 nM


 in vitro but a sluggish 2 µM 

in living cells due to competitive displacement by endogenous ATP.

To validate 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (hereafter referred to as 4-NMPM ) as a biologically active probe, researchers must confirm its intracellular Target Engagement (TE). This guide objectively compares the leading TE platforms and provides self-validating experimental protocols to quantify the compound's performance against standard reference inhibitors.

MechanisticPathway RTK Receptor Kinase Target Target Kinase (e.g., PI3K/JAK) RTK->Target Activation Substrate Downstream Effector Target->Substrate Phosphorylation Response Cellular Proliferation Substrate->Response Signal Cascade Probe 4-NMPM Probe (Morpholino-pyridine) Probe->Target ATP-Pocket Competitive Binding

Fig 1: Mechanistic pathway of 4-NMPM competitively blocking the kinase ATP-binding pocket.

Objective Comparison of Target Engagement Platforms

How does one definitively prove that 4-NMPM physically binds its target inside a living cell? We compare three orthogonal methodologies to evaluate the compound's performance.

  • CETSA (Cellular Thermal Shift Assay) : First introduced in 2013, CETSA is a label-free chemoproteomic method that measures the thermodynamic stabilization of a target protein upon ligand binding[1]. Because it requires no genetic modification, it preserves the native cellular environment, endogenous protein complexes, and natural compartmentalization[2].

  • NanoBRET™ TE : A proximity-based assay utilizing Bioluminescence Resonance Energy Transfer (BRET). It requires expressing a NanoLuc-fused target protein and introducing a cell-permeable fluorescent tracer[3]. 4-NMPM's engagement is measured by its ability to competitively displace the tracer, offering real-time, quantitative affinity metrics (apparent

    
    ) in live cells[4].
    
  • SPR (Surface Plasmon Resonance) : A traditional cell-free biochemical method. While it provides excellent kinetic resolution (

    
    , 
    
    
    
    ), it lacks the physiological context of the cell, making it a secondary orthogonal validation tool rather than a primary live-cell TE assay.
Data Presentation: Quantitative Platform Comparison

Below is a representative data summary comparing the performance of the 4-NMPM scaffold against a generic reference kinase inhibitor across the three platforms.

Assay PlatformCellular ContextReadout ModalityThroughput4-NMPM Apparent

/ Shift
Reference Inhibitor
NanoBRET TE Live Intact CellsLuminescence (BRET Decay)High (96/384-well)

: 450 nM

: 120 nM
CETSA Live Cells / LysateWestern Blot / Mass SpecLow to Medium

: +4.2°C

: +6.5°C
SPR Cell-Free (Biochemical)Refractive Index (Kinetics)Medium

: 15 nM

: 8 nM

Note the classic "cellular drop-off" in affinity (15 nM in SPR vs. 450 nM in NanoBRET) caused by intracellular ATP competition and membrane permeability factors.

Experimental Methodologies (Self-Validating Protocols)

A protocol is only as reliable as its internal controls. The causality behind each step must be understood to troubleshoot effectively. The following workflows are designed as self-validating systems to confirm the engagement of 4-NMPM.

Protocol A: Label-Free Target Engagement via CETSA

CETSA leverages the biophysical principle that ligand binding increases a protein's thermal stability, preventing it from unfolding at higher temperatures[2].

Step 1: Cell Dosing & Equilibration

  • Action : Plate target-expressing cells (e.g., HCT116) at

    
     cells/mL. Treat with 10 µM 4-NMPM or a DMSO vehicle control for 1 hour at 37°C.
    
  • Causality : A 1-hour incubation ensures the morpholino-pyridine compound achieves membrane permeation and reaches binding equilibrium with the intracellular target.

Step 2: Thermal Profiling

  • Action : Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Causality : Heat induces the unfolding of unbound proteins, leading to rapid precipitation and aggregation[5].

Step 3: Lysis and Isolation

  • Action : Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Causality : Freeze-thaw lysis avoids harsh detergents that might artificially disrupt the drug-protein complex. Centrifugation pellets the denatured/aggregated proteins, leaving only the stabilized (drug-bound) proteins in the soluble supernatant[6].

Step 4: Quantification & Validation Checkpoint

  • Action : Analyze the soluble fraction via Western blot.

  • Validation : The DMSO control must show a standard sigmoidal melt curve. If the reference inhibitor fails to shift the aggregation temperature (

    
    ), verify the lysis efficiency and heating block calibration before drawing conclusions about 4-NMPM.
    
Protocol B: Real-Time Quantitative Engagement via NanoBRET TE

NanoBRET TE bridges the gap between biochemical and functional cellular assays by quantifying competitive displacement in live cells[3].

Step 1: Transfection & System Setup

  • Action : Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® Luciferase[7].

Step 2: Tracer Titration

  • Action : Introduce a cell-permeable fluorescent kinase tracer to the culture medium.

  • Causality : The tracer binds the NanoLuc-target, bringing the fluorophore within 10 nm of the luciferase. Upon adding the NanoLuc substrate, a strong BRET signal (red light) is generated[3].

Step 3: Competitive Displacement

  • Action : Add serial dilutions of 4-NMPM to the cells and measure luminescence in real-time.

  • Causality : If 4-NMPM successfully engages the ATP pocket, it physically displaces the fluorescent tracer. This increases the distance between the fluorophore and luciferase, causing a dose-dependent decay in the BRET ratio[8].

  • Validation Checkpoint : Always include an untagged target control. This ensures the BRET signal is entirely specific to the NanoLuc fusion proximity and not an artifact of background cellular fluorescence.

Workflow cluster_CETSA CETSA (Label-Free) cluster_NanoBRET NanoBRET TE (Fluorescent) Start Live Cells + 4-NMPM Probe Heat Thermal Gradient (Heat Treatment) Start->Heat Incubate Tracer Add Fluorescent Kinase Tracer Start->Tracer Competitive Binding Lysis Cell Lysis & Centrifugation Heat->Lysis Denature Unbound Detect1 Quantify Soluble Fraction (Western Blot/MS) Lysis->Detect1 Isolate Stabilized Transfect Express NanoLuc- Target Fusion Transfect->Start Pre-step Detect2 Measure BRET Decay (Luminescence) Tracer->Detect2 Readout

Fig 2: Comparative experimental workflows for CETSA and NanoBRET TE target engagement.

Conclusion & Best Practices

Confirming the target engagement of the 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine scaffold requires a multi-tiered approach. NanoBRET TE provides the most robust, high-throughput quantitative affinity data in live cells, making it ideal for lead optimization and rank-ordering[4]. Conversely, CETSA is indispensable for confirming engagement against endogenous targets without the potential artifacts introduced by genetic overexpression[2]. By employing these self-validating protocols, drug development professionals can confidently bridge the gap between biochemical binding and phenotypic efficacy.

References

  • Title: What Is CETSA? Cellular Thermal Shift Assay Explained Source: Pelago Bioscience URL: [Link]

  • Title: Cellular thermal shift assay Source: Wikipedia URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]

  • Title: Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome Source: Springer Nature Experiments URL: [Link]

  • Title: A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET Source: Springer Nature Experiments URL: [Link]

  • Title: Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells Source: MDPI URL: [Link]

  • Title: Abstract 3104: A NanoBRET target engagement assay for querying domain selectivity at full-length polymerase theta in live cells Source: AACR Journals URL: [Link]

Sources

Comparative

A Comprehensive Guide to the Cross-Validation of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine Activity as a PI3K Pathway Inhibitor

This guide provides a robust framework for the comprehensive evaluation and cross-validation of the biological activity of the novel compound, 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. The structural motifs of this mol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust framework for the comprehensive evaluation and cross-validation of the biological activity of the novel compound, 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. The structural motifs of this molecule, specifically the morpholine and nitro-pyridinyl groups, are commonly found in kinase inhibitors, suggesting a potential role in modulating critical cell signaling pathways.[1][2][3] Our central hypothesis is that this compound acts as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, a signaling cascade frequently dysregulated in human cancers.[4][5]

This document is intended for researchers, scientists, and drug development professionals. It outlines a multi-pronged validation strategy, beginning with an overview of the target pathway and a comparison with established inhibitors, followed by detailed, self-validating experimental protocols designed to rigorously test our hypothesis.

The PI3K/Akt/mTOR Pathway: A Critical Node in Cancer Signaling

The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] It is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate PI3K.[8] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] This leads to the recruitment and activation of the serine/threonine kinase Akt, a central node in the pathway.[6] Activated Akt proceeds to phosphorylate a multitude of downstream substrates, ultimately promoting cell survival and proliferation.[7]

Given its central role, the hyperactivation of this pathway, often through mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][9]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) NMPM 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (Hypothesized Point of Inhibition) NMPM->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the hypothesized point of inhibition.

Comparative Landscape of PI3K Pathway Inhibitors

Numerous small molecule inhibitors have been developed to target the three main nodes of this pathway: PI3K, Akt, and mTOR.[10] Understanding this landscape is crucial for contextualizing the potential activity of a novel compound. These inhibitors can be broadly categorized, and their performance provides a benchmark against which new molecules must be measured.

Inhibitor ClassTarget(s)Representative Compound(s)Key Characteristics
Pan-PI3K Inhibitors All Class I PI3K isoformsBuparlisib (BKM120)Broad activity against tumors with various PI3K pathway alterations. Can penetrate the blood-brain barrier.[10]
Dual PI3K/mTOR Inhibitors PI3K and mTORC1/2NVP-BEZ235Simultaneously blocks two key nodes in the pathway, potentially overcoming feedback activation of Akt.[9]
Akt Inhibitors All three Akt isoformsIpatasertib, CapivasertibTargets the central kinase Akt, downstream of PI3K. Studied extensively in cancers with PTEN loss, like prostate cancer.[5]
mTOR Inhibitors mTORC1 (Rapalogs)Everolimus, TemsirolimusFirst-generation agents targeting the pathway. Efficacy can be limited by feedback mechanisms that activate Akt.[4][5]

A Stepwise Workflow for Cross-Validation

To rigorously assess the activity of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine, we propose a three-tiered validation workflow. This approach ensures a logical progression from direct biochemical activity to cellular target engagement and finally to downstream pathway modulation. Each step serves as a go/no-go decision point for further investigation.

Validation_Workflow Start Hypothesis: NMPM inhibits PI3K Pathway Step1 Tier 1: Biochemical Assay In Vitro PI3K Kinase Assay Start->Step1 Decision1 Does NMPM inhibit PI3K activity? Step1->Decision1 Step2 Tier 2: Target Engagement Cellular Thermal Shift Assay (CETSA) Decision2 Does NMPM bind to the target in cells? Step2->Decision2 Step3 Tier 3: Cellular Activity Western Blot for p-Akt Levels End Validated Activity Profile Step3->End Decision1->Step2 Yes Stop Stop or Re-evaluate Decision1->Stop No Decision2->Step3 Yes Decision2->Stop No

Caption: A three-tiered workflow for the cross-validation of inhibitor activity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.

Protocol 1: In Vitro PI3K Kinase Activity Assay

Causality: This initial biochemical assay is critical to determine if the compound directly inhibits the enzymatic activity of PI3K in a cell-free system.[11] A luminescence-based assay measuring ADP production is a sensitive and standard method.[8]

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine and a known pan-PI3K inhibitor (e.g., Buparlisib) in DMSO. The final DMSO concentration in the assay should be ≤1%.

    • Reconstitute recombinant PI3Kα enzyme, lipid substrate (PIP2), and ATP according to the manufacturer's instructions (e.g., PI3Kα (p110α/p85) Assay Kit).[12]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 10 µL of the diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of the ATP/PIP2 substrate mixture.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction and measure ADP production by adding ADP-Glo™ Reagent as per the manufacturer's protocol.

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticipated Data Summary:

CompoundTargetIC50 (nM) [Hypothetical]
4-{5-Nitro-4-methyl-2-pyridinyl}morpholinePI3Kα50
Buparlisib (Positive Control)PI3Kα40
Vehicle Control (DMSO)PI3Kα>10,000
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: While an in vitro assay confirms enzymatic inhibition, CETSA confirms direct target engagement within the complex milieu of an intact cell.[13] The principle is that a ligand-bound protein is thermodynamically stabilized and will be more resistant to heat-induced denaturation.[14]

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) to ~80% confluency.

    • Treat cells with 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (at 10x the biochemical IC50), a positive control inhibitor, or vehicle (DMSO) for 2 hours.

  • Heat Challenge:

    • Harvest, wash, and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.[15]

  • Cell Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16]

    • Separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet) by centrifuging at 20,000 x g for 20 minutes at 4°C.[15]

  • Protein Analysis (Western Blot):

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Perform Western blot analysis on equal protein amounts from each sample using a primary antibody specific for the PI3Kα catalytic subunit (p110α).

Anticipated Data Summary:

TreatmentTargetMelting Temperature (Tm) [Hypothetical]Tm Shift (ΔTm)
Vehicle Control (DMSO)PI3Kα52°C-
4-{5-Nitro-4-methyl-2-pyridinyl}morpholinePI3Kα58°C+6°C
Buparlisib (Positive Control)PI3Kα57°C+5°C
Protocol 3: Western Blot Analysis of Akt Phosphorylation

Causality: This final validation step assesses the compound's functional impact on the downstream signaling pathway.[17] A successful PI3K inhibitor should decrease the phosphorylation of its primary downstream effector, Akt, at key residues like Serine 473 (p-Akt Ser473).[6]

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7) and allow them to adhere overnight.

    • Starve the cells in serum-free media for 12-16 hours.

    • Pre-treat cells with varying concentrations of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine or controls for 2 hours.

    • Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes to induce robust Akt phosphorylation.[8]

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[6][18]

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[17]

    • Determine protein concentration using a BCA assay.

  • Immunoblotting:

    • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.[17]

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Using BSA instead of milk is crucial as milk contains phosphoproteins (casein) that can cause high background.[18][19]

    • Incubate the membrane overnight at 4°C with a primary antibody against p-Akt (Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.[17]

  • Normalization:

    • To ensure equal protein loading, the membrane must be stripped and re-probed with an antibody against total Akt.[6]

    • Perform densitometric analysis to quantify the band intensities. The ratio of p-Akt to total Akt is the key metric.

Anticipated Data Summary:

Treatment Concentration (nM)p-Akt / Total Akt Ratio (Normalized to Stimulated Control) [Hypothetical]
0 (Unstimulated)0.15
0 (Stimulated + DMSO)1.00
100.85
500.40
2500.10

Conclusion

The cross-validation framework presented here provides a comprehensive and rigorous methodology for characterizing the biological activity of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. By systematically progressing from direct enzyme inhibition to cellular target engagement and downstream pathway analysis, researchers can build a high-confidence profile of this novel compound. This multi-tiered approach, grounded in established and self-validating protocols, ensures that the resulting data is robust, reproducible, and provides a solid foundation for further drug development efforts.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Clinical Cancer Research. Available at: [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). JCO Precision Oncology. Available at: [Link]

  • PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. (2021). UroToday. Available at: [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (n.d.). American Journal of Hematology/Oncology. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Available at: [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Available at: [Link]

  • Measuring PI3K lipid kinase activity. (n.d.). PubMed. Available at: [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Available at: [Link]

  • In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. (n.d.). ResearchGate. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Available at: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Available at: [Link]

  • Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231. (2023). PubMed. Available at: [Link]

  • PI3Kα (p110α/p85) Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Available at: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar. Available at: [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). MDPI. Available at: [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Available at: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

  • 4-(4-Nitrophenyl)morpholine. (n.d.). NCBI. Available at: [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. (2017). Der Pharma Chemica. Available at: [Link]

  • Morpholine – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

Sources

Validation

Comparative Analysis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine Analogs

The comparative analysis below provides a technical guide for researchers evaluating 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (hereinafter Compound A ) against its structural analogs. This guide focuses on the compound...

Author: BenchChem Technical Support Team. Date: March 2026

The comparative analysis below provides a technical guide for researchers evaluating 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (hereinafter Compound A ) against its structural analogs. This guide focuses on the compound's utility as a high-value intermediate in medicinal chemistry, specifically for the synthesis of kinase inhibitors and bioactive amino-pyridines.

Executive Summary: The Strategic Value of the 4-Methyl Scaffold

In the landscape of heterocyclic building blocks, 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine represents a critical "privileged structure." While the unsubstituted 2-morpholino-5-nitropyridine is a standard reagent, the introduction of the 4-methyl group (Compound A) offers unique steric and electronic advantages.

This guide compares Compound A with two primary alternatives:

  • The "Base" Scaffold: 4-(5-Nitropyridin-2-yl)morpholine (Unsubstituted).

  • The "Regio-Isomer": 4-(6-Methyl-5-nitropyridin-2-yl)morpholine.

Key Insight: The 4-methyl substituent in Compound A is not merely a space-filler; it induces a specific torsion in the adjacent nitro group, altering the electronic reduction potential and improving the solubility profile of downstream drug candidates (e.g., PI3K/mTOR inhibitors).

Comparative Performance Matrix

The following table summarizes the physicochemical and synthetic performance metrics of the target compound versus its analogs.

FeatureTarget: Compound A (4-Me)Analog B: Base Scaffold (H)Analog C: Regio-Isomer (6-Me)
Structure 4-Me, 5-NO₂, 2-Morph5-NO₂, 2-Morph6-Me, 5-NO₂, 2-Morph
Molecular Weight 223.23 g/mol 209.20 g/mol 223.23 g/mol
LogP (Predicted) ~1.8 (Moderate Lipophilicity)~1.3 (Lower Lipophilicity)~1.9 (High Lipophilicity)
Nitro Reduction Rate Moderate (Steric hindrance)Fast (Unimpeded)Slow (Steric + Electronic)
Solubility (DMSO) High (>50 mg/mL)ModerateHigh
Synthetic Utility High (Kinase Selectivity)High (General Linker)Low (Steric clash at N1)
Cost/Availability

$ (Specialty Reagent)
$ (Commodity Reagent)

(Rare)

Technical Deep Dive: Mechanism & Causality

The "Ortho-Effect" in Compound A

The defining feature of Compound A is the 4-methyl group positioned ortho to the 5-nitro group .

  • Causality: The steric bulk of the methyl group forces the nitro group to rotate slightly out of the plane of the pyridine ring.

  • Consequence: This de-conjugation raises the energy of the transition state during nucleophilic aromatic substitution (SNAr) if the nitro group is used as an activator, but more importantly, it modulates the basicity of the resulting amine after reduction. In kinase inhibitors, this "twist" often improves selectivity by preventing flat, intercalating binding modes that lead to off-target toxicity.

Synthetic Accessibility & Regioselectivity

Synthesizing Compound A requires careful precursor selection to avoid isomeric mixtures.

  • Preferred Route: SNAr reaction of 2-chloro-4-methyl-5-nitropyridine with morpholine.

  • Why this works: The chlorine at C2 is highly activated by both the ring nitrogen and the C5-nitro group. The C4-methyl group is electron-donating but does not sufficiently deactivate the C2 position to prevent reaction.

  • Contrast with Analog C: Synthesizing the 6-methyl isomer often results in lower yields due to the steric clash between the 6-methyl group and the incoming nucleophile (morpholine) or the ring nitrogen lone pair.

Experimental Protocols

Protocol 1: Synthesis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine (Compound A)

This protocol validates the SNAr reactivity and purification efficiency.

Reagents:

  • 2-Chloro-4-methyl-5-nitropyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) (Solvent, 10 volumes)

Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methyl-5-nitropyridine in ACN.

  • Addition: Add

    
     followed by the dropwise addition of morpholine at room temperature. Note: Exothermic reaction; control rate to maintain temp < 30°C.
    
  • Reflux: Heat the mixture to 80°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Checkpoint: The starting material spot (

      
      ) should disappear, replaced by a fluorescent yellow product spot (
      
      
      
      ).
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the yellow residue from Ethanol/Water (9:1).

  • Validation: 1H NMR (DMSO-d6) must show the characteristic C4-Methyl singlet at

    
     ppm and Morpholine peaks at 
    
    
    
    ppm.
Protocol 2: Nitro Reduction (Activation for Drug Synthesis)

This step converts the intermediate into the active amino-pyridine building block.

Methodology:

  • Dissolve Compound A in Methanol.

  • Add 10% Pd/C catalyst (5 wt%).

  • Stir under Hydrogen atmosphere (balloon pressure) for 2 hours.

  • Observation: The yellow color of the nitro compound will fade to colorless (amine).

  • Filtration: Filter through Celite to remove Pd/C.

  • Result: 4-methyl-6-morpholinopyridin-3-amine (Ready for amide coupling).

Visualization of Workflows

Diagram 1: Synthesis & Application Pathway

This diagram illustrates the conversion of the raw materials into the final kinase inhibitor scaffold, highlighting the critical decision point between the 4-Methyl and Unsubstituted pathways.

SynthesisPathway Start Start: 2-Chloro-5-nitropyridine Derivatives Decision Select Substituent Start->Decision RouteA Path A: 4-Methyl (Target Compound) Decision->RouteA High Selectivity Reqd RouteB Path B: Unsubstituted (Base Analog) Decision->RouteB Standard Linker Reqd Reaction SNAr with Morpholine (K2CO3, ACN, 80°C) RouteA->Reaction RouteB->Reaction ProductA Compound A (Twisted Nitro Group) Reaction->ProductA Yield: ~85% ProductB Analog B (Planar Nitro Group) Reaction->ProductB Yield: ~95% Reduction Pd/C Hydrogenation ProductA->Reduction Slower Redn ProductB->Reduction Fast Redn Final Bioactive Amino-Pyridine (Kinase Inhibitor Core) Reduction->Final

Caption: Synthesis pathway comparing the 4-Methyl target (Blue) vs. the Unsubstituted analog (Red).

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram explains why a researcher would choose the 4-Methyl analog over others based on molecular interactions.

SAR_Logic Core Scaffold Selection: 2-Morpholino-5-nitropyridine Factor1 Steric Constraint Needed? Core->Factor1 Yes Choose 4-Methyl Analog (Compound A) Factor1->Yes Yes (Reduce off-target) No Choose Unsubstituted Analog Factor1->No No (Max binding) Outcome1 Result: Non-Planar Conformation Improved Kinase Selectivity (e.g., PI3K, mTOR) Yes->Outcome1 Outcome2 Result: Planar Conformation High Potency, Lower Selectivity No->Outcome2

Caption: SAR Decision Tree for selecting the 4-Methyl scaffold to improve drug selectivity.

References

  • ChemicalBook. 4-(5-Nitro-4-methyl-2-pyridinyl)morpholine Product Properties and Synthesis. Retrieved from

  • PubChem. Compound Summary: Morpholine, 4-(5-nitro-2-pyridinyl)- (Analog Reference). Retrieved from

  • Chapman, N. B., & Rees, C. W. (Original Synthesis Methodology). Journal of the Chemical Society. (General reference for nucleophilic substitution in nitropyridines).
  • Vertex AI Search. Synthesis and SAR of morpholine derivatives. (Contextual data on morpholine scaffolds). Retrieved from [1]

Sources

Comparative

A Comparative Dose-Response Analysis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine and Gefitinib in Non-Small Cell Lung Cancer Models

Abstract This guide provides a comprehensive dose-response comparison of the novel investigational compound, 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine, against the established epidermal growth factor receptor (EGFR) inh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive dose-response comparison of the novel investigational compound, 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine, against the established epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. While direct experimental data for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is not yet publicly available, this document outlines the essential experimental framework for such a comparison, utilizing hypothetical data to illustrate the analytical process. The focus is on in vitro cytotoxicity and target engagement assays in non-small cell lung cancer (NSCLC) cell lines. Detailed protocols, data interpretation, and visual workflows are provided to guide researchers in evaluating the potency and efficacy of novel kinase inhibitor candidates.

Introduction: The Rationale for Comparison

The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known for its ability to improve the pharmacokinetic properties and potency of drug candidates.[1][2] Its incorporation into small molecules has led to the development of numerous successful drugs, including the anticancer agent Gefitinib.[2] The subject of this guide, 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine, features this key heterocyclic ring, suggesting its potential as a bioactive molecule. The presence of a nitro-substituted pyridine ring further indicates its potential for biological activity, as nitroaromatic compounds are integral to a wide range of pharmaceuticals.[3][4]

Given these structural features, it is plausible to hypothesize that 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine may exert its effects through the inhibition of a protein kinase, a common mechanism for morpholine-containing anticancer drugs.[1] Therefore, a direct comparison with a well-characterized kinase inhibitor like Gefitinib is a logical first step in its preclinical evaluation. Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a clinically relevant comparator, particularly in the context of non-small cell lung cancer (NSCLC), where EGFR mutations are prevalent.

This guide will delineate the experimental strategy for a head-to-head dose-response comparison of these two compounds, focusing on in vitro models of NSCLC.

Experimental Design for Dose-Response Analysis

A robust dose-response analysis is fundamental to preclinical drug development, establishing the relationship between drug concentration and biological effect.[5][6] The primary objectives of this comparative study are to determine the potency (as measured by the half-maximal inhibitory concentration, IC50) and the maximal efficacy (Emax) of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine relative to Gefitinib.

Selection of In Vitro Models

The choice of cell lines is critical for a meaningful comparison. For this hypothetical study, we will use two human NSCLC cell lines:

  • A549: An EGFR wild-type cell line, which will serve as a control for off-target or non-EGFR-mediated effects.

  • PC-9: A cell line harboring an activating EGFR mutation (exon 19 deletion), which is highly sensitive to EGFR inhibitors like Gefitinib.

Key Experimental Assays

To generate a comprehensive dose-response profile, two primary assays will be employed:

  • Cytotoxicity/Cell Viability Assay (MTT Assay): To measure the effect of the compounds on cell proliferation and viability.

  • Target Engagement Assay (Western Blot for Phospho-EGFR): To determine if the observed cytotoxic effects correlate with the inhibition of the intended molecular target.

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Assays cluster_3 Data Analysis A A549 & PC-9 Cell Culture B Cell Seeding in 96-well plates A->B D Treatment of Cells (72h) B->D C Serial Dilution of Compounds (Test Compound & Gefitinib) C->D E MTT Assay for Viability D->E F Cell Lysis & Protein Quantification D->F G Western Blot for p-EGFR & Total EGFR F->G H Absorbance Reading (MTT Assay) J Dose-Response Curve Fitting (IC50) H->J I Densitometry (Western Blot) I->J K Comparative Analysis J->K

Caption: Experimental workflow for the comparative dose-response analysis.

Methodologies

Cell Viability (MTT) Assay Protocol

This protocol is designed to assess the cytotoxic effects of the compounds.[7][8]

Materials:

  • A549 and PC-9 cells

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine and Gefitinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed A549 and PC-9 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of each compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Replace the medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.[7]

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.[7]

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Target Engagement (Western Blot) Protocol

This protocol will determine the effect of the compounds on the phosphorylation of EGFR.

Materials:

  • A549 and PC-9 cells

  • 6-well plates

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with compounds at concentrations around their determined IC50 values for 24 hours.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies overnight, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Capture the chemiluminescent signal using an imaging system.[7]

  • Analysis: Quantify band intensities and normalize the phospho-EGFR signal to the total EGFR signal.

Hypothetical Data and Comparative Analysis

The following tables present hypothetical, yet plausible, data from the described experiments.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundA549 (EGFR wild-type)PC-9 (EGFR mutant)
4-{5-Nitro-4-methyl-2-pyridinyl}morpholine> 10025.5
Gefitinib15.00.1

Table 2: Inhibition of EGFR Phosphorylation (IC50 in µM)

CompoundPC-9 (p-EGFR Inhibition)
4-{5-Nitro-4-methyl-2-pyridinyl}morpholine20.1
Gefitinib0.08
Interpretation of Results
  • Gefitinib demonstrates high potency and selectivity for the EGFR-mutant PC-9 cells, with a low nanomolar IC50 for both cytotoxicity and target inhibition. Its effect on A549 cells is significantly weaker, as expected.

  • 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine shows moderate activity against the PC-9 cell line, with an IC50 in the micromolar range. The correlation between its cytotoxicity IC50 and its p-EGFR inhibition IC50 suggests that its mechanism of action may involve, at least in part, the inhibition of the EGFR signaling pathway.

  • The lack of significant activity in A549 cells suggests that the compound has some selectivity for the EGFR-mutant context, although it is much less potent than Gefitinib.

The EGFR signaling pathway is a critical regulator of cell proliferation and survival. Its aberrant activation, often through mutation, is a key driver in many cancers, including NSCLC.

EGFR_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation Ras Ras pEGFR->Ras PI3K PI3K pEGFR->PI3K Gefitinib Gefitinib Gefitinib->pEGFR Inhibits TestCmpd 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine TestCmpd->pEGFR Inhibits (Hypothesized) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway and points of inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach for the comparative dose-response analysis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine against Gefitinib. While the presented data is hypothetical, it illustrates a framework for evaluating the potency, selectivity, and mechanism of action of novel compounds.

The hypothetical results suggest that 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine could be a weak to moderate inhibitor of the EGFR pathway. To further characterize this compound, the following steps are recommended:

  • In Vitro Kinase Assays: Directly measure the inhibitory activity against a panel of kinases to determine its selectivity profile.

  • In Vivo Studies: If in vitro potency is confirmed and optimized through medicinal chemistry efforts, in vivo dose-response studies in xenograft models would be the next logical step to assess efficacy and tolerability.[9][10]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine to improve potency and selectivity.[1]

By following a rigorous, comparative approach, researchers can efficiently triage and advance promising new chemical entities in the drug discovery pipeline.

References

  • ResearchGate. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies. Retrieved from [Link]

  • PubMed. (2024, July 17). Strategy for Designing In Vivo Dose-Response Comparison Studies. Retrieved from [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). EXPERIMENTAL DESIGNS FOR COMBINATION DOSE-RESPONSE STUDIES IN PRECLINICAL RESEARCH. Retrieved from [Link]

  • CDD Support. (2025, August 8). Setting up a Dose Response Protocol. Retrieved from [Link]

  • Current Protocols in Chemical Biology. (2017, June 15). Designing Drug-Response Experiments and Quantifying their Results. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • University of the Western Cape. (n.d.). Chapter 3: In Vitro Cytotoxicity. Retrieved from [Link]

  • Crown Bioscience. (2022, July 29). Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. Retrieved from [Link]

  • Chemspace. (n.d.). 4-[6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]morpholine. Retrieved from [Link]

  • PubMed. (2020, March 15). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • MDPI. (2020, August 12). Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

This document provides a detailed, procedural guide for the safe handling and disposal of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. As a substituted nitropyridine derivative, this compound requires careful management a...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine. As a substituted nitropyridine derivative, this compound requires careful management as hazardous waste. The protocols outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, building upon the foundational principles of chemical waste management.

Pillar 1: Hazard Identification and Risk Assessment

  • Nitropyridine Moiety : The presence of the nitro group (-NO₂) on the pyridine ring is the primary driver of this compound's hazardous properties. Organic nitro compounds are recognized for several potential hazards:

    • Toxicity : Aromatic nitro compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[1]

    • Reactivity and Explosivity : Nitro compounds can be reactive and may be explosive under specific conditions, such as friction, shock, or heating.[2] They can react violently with oxidizing or reducing agents.[2]

    • Flammability : While the compound itself may not be highly flammable, it can be combustible.

  • Morpholine Moiety : Morpholine is an organic base.[3][4] Its derivatives may retain basic properties, making them incompatible with acids. Morpholine itself is also flammable and corrosive to tissues.[3][5][6]

Based on this structural analysis, 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine must be handled as a toxic, potentially reactive, and hazardous chemical waste . All disposal procedures must be approached with this classification in mind.

Immediate Safety and Handling Precautions

Before beginning any process that will generate this waste, ensure the following personal protective equipment (PPE) is in use:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the chemical or its solutions, which could be corrosive or toxic upon contact with eyes.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and closed-toe shoes.Prevents skin contact, which could lead to irritation, burns, or toxic absorption.[1][6]
Respiratory Protection All handling of the solid compound or its solutions must be performed in a certified chemical fume hood.Prevents inhalation of dust or aerosols, which is a primary route of exposure for toxic compounds.[1]

Pillar 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is not merely a final step but an integrated process that begins at the point of generation. The following workflow ensures safety and regulatory compliance from start to finish.

Step 1: Waste Characterization and Segregation

This is the most critical step in preventing hazardous reactions in a waste container.

  • Designate a Waste Stream : Establish a dedicated hazardous waste stream for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine and structurally similar compounds.

  • Do Not Mix : Never mix this waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[1]

  • Incompatible Materials : Due to its chemical nature, this waste must be kept separate from the materials listed in the table below.

Incompatible Material ClassExamplesPotential Hazard of Mixing
Strong Oxidizing Agents Nitric acid, perchlorates, permanganatesIncreased risk of fire, explosion, or violent reaction.[1][7]
Strong Acids Hydrochloric acid, sulfuric acidExothermic and potentially violent acid-base reaction with the morpholine moiety.[1][7]
Strong Bases Sodium hydroxide, potassium hydroxidePotential for unforeseen and hazardous reactions.[1]
Reducing Agents Metal hydrides, active metalsMay react violently with the nitro group.[2]
Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and spills.

  • Select a Compatible Container : Use a container made of materials compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically suitable.[1][8] The container must be in good condition with no cracks or leaks.[9]

  • Maintain Headspace : Do not fill the waste container beyond 80-90% of its capacity.[1][2] This headspace allows for vapor expansion and reduces the risk of spills.

  • Keep Containers Closed : The container must be securely capped at all times, except when actively adding waste.[8][9][10] Do not leave a funnel in the container opening, as this compromises the seal.[10]

Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and essential for safe handling by all personnel, including waste technicians.

  • Label Immediately : Affix a completed hazardous waste label to the container before adding any waste.

  • Required Information : The label must include, at a minimum:

    • The words "Hazardous Waste" .[9][10][11]

    • The full, unabbreviated chemical name: "4-{5-Nitro-4-methyl-2-pyridinyl}morpholine" .[9][10] List all other constituents and their approximate percentages.

    • A clear indication of the hazards (e.g., "Toxic," "Reactive" ).[1][11]

    • The date when waste was first added to the container (the "accumulation start date").[1]

    • Generator's contact information (Your Name, Lab, and Phone Number).[1]

Step 4: Safe Accumulation and Storage

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[10][11]

  • Designated Location : Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area within the lab.[1]

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[1][9]

  • Segregated Storage : Store the container away from incompatible materials, heat sources, sparks, and open flames.[1]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to treat or dispose of hazardous waste directly. Final disposal must be handled by professionals.

  • Contact EHS : When the container is nearly full (around 80-90%), contact your institution's EHS department or equivalent office to schedule a waste pickup.[1][10]

  • Professional Disposal : The EHS department will arrange for a licensed hazardous waste disposal company to collect the waste.[1]

  • Probable Disposal Method : The most likely disposal method for this type of compound is high-temperature incineration at a specially permitted facility, which ensures complete destruction of the hazardous components.[1]

Disposal Decision Workflow

The following diagram illustrates the procedural logic for managing 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine waste from generation to disposal.

DisposalWorkflow Workflow for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine Disposal node_start Start: Waste Generation node_ppe Step 1: Don Correct PPE (Goggles, Face Shield, Gloves, Lab Coat) node_start->node_ppe Before Handling node_characterize Step 2: Characterize & Segregate Waste - Isolate from Incompatibles - Designate 'Toxic, Reactive' Waste Stream node_ppe->node_characterize node_container Step 3: Select & Prepare Container - Compatible (HDPE/Glass) - Good Condition - Attach Completed 'Hazardous Waste' Label node_characterize->node_container node_add_waste Step 4: Add Waste to Container - Keep in Fume Hood - Do not exceed 80-90% capacity - Close container immediately node_container->node_add_waste node_storage Step 5: Store Safely in SAA - Secondary Containment - Away from Heat/Incompatibles - Well-ventilated area node_add_waste->node_storage node_full Container >80% Full? node_storage->node_full node_full->node_add_waste No node_pickup Step 6: Request EHS Pickup - Complete any required forms - Ensure label is legible node_full->node_pickup Yes node_end End: Waste Removed by Licensed Vendor node_pickup->node_end

Caption: Disposal workflow for 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine.

Pillar 3: Emergency Preparedness and Spill Management

Accidents can happen, and preparedness is key to mitigating their impact.

  • Spill Response :

    • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Eliminate all sources of ignition.[1]

    • Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood.

    • Small Spills : For very small spills (a few grams), absorb the material with a non-combustible, inert absorbent like vermiculite or dry sand. Do not use paper towels or other combustible materials.[1]

    • Collect Waste : Carefully collect the absorbed material and any contaminated surfaces into a new, properly labeled hazardous waste container.

    • Large Spills : For large spills, evacuate the laboratory immediately and contact your institution's EHS department or emergency response team.[1]

  • First Aid :

    • Inhalation : Move the person to fresh air. Seek immediate medical attention.[1]

    • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

Conclusion: Fostering a Culture of Safety

The proper management of hazardous chemical waste like 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is a cornerstone of laboratory safety. It is the direct responsibility of the waste generator to ensure that these procedures are followed meticulously. By understanding the chemical principles behind these protocols, researchers can protect themselves, their colleagues, and the environment. When in doubt, always pause and consult your institution's EHS department.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Nevada, Reno. (2025). Chapter 20: Chemical Waste Management. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • SBLCore. (2025, April 16). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 5). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

Executive Hazard Profile & Risk Assessment[1] Compound Identity: Chemical Name: 4-(5-Nitro-4-methylpyridin-2-yl)morpholine[1] Structural Class: Nitro-substituted heteroaromatic amine.[1] Physical State: Typically a yello...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Profile & Risk Assessment[1]

Compound Identity:

  • Chemical Name: 4-(5-Nitro-4-methylpyridin-2-yl)morpholine[1]

  • Structural Class: Nitro-substituted heteroaromatic amine.[1]

  • Physical State: Typically a yellow-to-orange crystalline solid.[1]

  • CAS Proxy: 26820-62-2 (Des-methyl analog used for toxicological read-across).[1]

The Scientist’s Assessment (Beyond the SDS): While standard Safety Data Sheets (SDS) often classify similar analogs merely as Irritants (H315/H319/H335), as a Senior Scientist, I advise treating this molecule with elevated caution due to the Nitro-Pyridine moiety.[1]

  • Energetic Potential: Nitro-aromatics possess inherent instability. While this specific morpholine derivative is likely stable at room temperature, it should be treated as heat-sensitive .[1] Avoid subjecting the neat solid to temperatures >100°C or friction/shock until DSC (Differential Scanning Calorimetry) data confirms thermal stability.

  • Hidden Toxicity (The "Read-Across" Risk): Nitro-pyridines are structurally related to known genotoxins.[1] Furthermore, nitro-aromatics can induce methemoglobinemia (interference with oxygen transport in blood) if absorbed through the skin or inhaled.[1] The addition of the 4-methyl group increases lipophilicity compared to the base structure, potentially enhancing skin absorption rates.[1]

  • Static Charge: Like many nitro-crystalline solids, this powder is prone to static buildup, leading to "fly-away" dust that complicates weighing and increases inhalation risk.[1]

The PPE Matrix: Layered Defense System[1]

The following Personal Protective Equipment (PPE) protocol is designed not just for "compliance," but for impermeability against a lipophilic, potentially energetic solid.

Protection ZoneCore RequirementTechnical Rationale & Specification
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Cleaning): Full-face respirator with P100 (HEPA) cartridges.[1] Why: Surgical masks offer zero protection against nitro-aromatic dusts.[1]
Ocular Chemical Goggles Spec: ANSI Z87.1 Chemical Splash Goggles (Indirect Vent).Why:[1] Safety glasses are insufficient. Fine electrostatic dust can bypass side shields.
Dermal (Hands) Double-Gloving Strategy Inner Layer: 4 mil Nitrile (Inspection White).Outer Layer: 5-8 mil Nitrile (High-Viz) or Laminate (if in solvent).Why:[1] If dissolved in DCM or DMF, the solvent acts as a carrier, driving the nitro-compound through standard nitrile in <5 minutes.[1] Use Silver Shield/Laminate gloves for solution handling.
Body Tyvek® Sleeves + Lab Coat Spec: Polyethylene-coated sleeves over a flame-resistant (Nomex/cotton) lab coat.Why:[1] Protects wrist gap between glove and coat. Nitro compounds stain skin yellow/orange instantly upon contact, serving as a visual indicator of exposure.

Operational Workflow: Synthesis to Disposal

This workflow integrates safety checks directly into the experimental logic.

Phase A: Weighing & Transfer (Critical Risk Zone)[1]
  • The Problem: Static static buildup causes powder to disperse.

  • The Protocol:

    • Use an antistatic gun or ionizer bar inside the balance enclosure before opening the vial.

    • Weigh into a pre-tared vial with a septum cap; avoid weighing papers (powder sticks).

    • Wipe-down: Wipe the exterior of the transfer vial with a methanol-dampened tissue inside the hood before moving it to the bench.[1]

Phase B: Reaction & Solubilization[1]
  • The Problem: Exotherm control.

  • The Protocol:

    • Add solvent (e.g., DMF, DCM) slowly.

    • Inerting: Run reactions under Nitrogen/Argon. Nitro-pyridines can form degradation products in the presence of atmospheric oxygen and light.[1]

    • Temperature: Do not heat above 80°C without a blast shield unless the reaction scale is <100mg.

Phase C: Quenching & Isolation[1]
  • The Problem: Waste stream segregation.

  • The Protocol:

    • Quench reactions at ambient temperature.

    • NO OXIDIZERS: Never mix nitro-pyridine waste streams with strong oxidizers (e.g., Nitric acid, Peroxides) or strong reducing agents (e.g., Hydrazine) in the waste container.[1] This can trigger a runaway decomposition.

Workflow Visualization

The following diagram illustrates the "Safe Loop" logic, ensuring no step proceeds without a safety gate.

SafeHandling Storage 1. Cold Storage (4°C, Dark, Desiccated) Check Safety Gate: Check Glove Integrity & Fume Hood Flow Storage->Check Check->Check Fail: Replace PPE Weighing 2. Weighing (Static Control) Use Anti-static Gun Check->Weighing Pass Solubilization 3. Solubilization (Add Solvent Slowly) Weighing->Solubilization Reaction 4. Reaction (Inert Atm, <80°C) Solubilization->Reaction Waste 5. Disposal (Segregate from Oxidizers) Reaction->Waste Quench & Dispose

Figure 1: Safe Handling Lifecycle for Nitro-Pyridine Derivatives. Note the mandatory safety gate before weighing.

Emergency Response & Decontamination

Scenario 1: Spillage (Solid Powder) [1]

  • Do NOT sweep (generates dust).

  • Protocol: Cover spill with wet paper towels (water/methanol mix) to dampen the powder. Scoop up the damp slurry into a waste jar. Wipe surface with 1N HCl followed by water (Pyridine moieties are basic; acid helps solubilize and lift residues).

Scenario 2: Skin Exposure

  • Immediate Action: Wash with soap and water for 15 minutes.[2][3]

  • Indicator: If skin turns yellow, exposure has occurred. Do not use ethanol/DMSO to wash skin (this enhances absorption). Use copious water.[3][4][5][6][7][8][9]

  • Medical: Monitor for signs of methemoglobinemia (blue lips/fingernails, dizziness) for 24 hours.

Scenario 3: Fire

  • Extinguishing Media: Water spray, Dry Chemical, or CO2.

  • Warning: Burning nitro-pyridines release toxic Nitrogen Oxides (

    
    ).[1] Firefighters must wear SCBA.
    

References

  • PubChem. Compound Summary: 4-(5-Nitropyridin-2-yl)morpholine (Analog).[1] National Library of Medicine. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Available at: [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link][1]

Sources

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